molecular formula C6H6ClFN2 B7966904 (6-Chloro-3-fluoropyridin-2-YL)methanamine

(6-Chloro-3-fluoropyridin-2-YL)methanamine

Cat. No.: B7966904
M. Wt: 160.58 g/mol
InChI Key: VAZMJARKOKURCR-UHFFFAOYSA-N
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Description

(6-Chloro-3-fluoropyridin-2-YL)methanamine is a useful research compound. Its molecular formula is C6H6ClFN2 and its molecular weight is 160.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Chloro-3-fluoropyridin-2-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-3-fluoropyridin-2-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloro-3-fluoropyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H,3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZMJARKOKURCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of (6-Chloro-3-fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, properties, synthesis, and applications of (6-Chloro-3-fluoropyridin-2-yl)methanamine .

A Bifunctional Pyridine Scaffold for Medicinal Chemistry

Executive Summary

(6-Chloro-3-fluoropyridin-2-yl)methanamine (CAS: 1256804-79-1) is a high-value heterocyclic building block used extensively in drug discovery, particularly in the development of kinase inhibitors and GPCR ligands. Its structure features a pyridine core decorated with three distinct functional handles: a primary methanamine (for amide/sulfonamide coupling), a C6-chlorine (for nucleophilic aromatic substitution or cross-coupling), and a C3-fluorine (for metabolic stability and electronic modulation). This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profiles.

Chemical Identity & Physicochemical Properties[1][2][3]

Identification Data
PropertyDetail
IUPAC Name (6-Chloro-3-fluoropyridin-2-yl)methanamine
CAS Number 1256804-79-1
Alternative IDs 1-(6-chloro-3-fluoropyridin-2-yl)methanamine; B7966904
Molecular Formula C₆H₆ClFN₂
Molecular Weight 160.58 g/mol
SMILES NCC1=NC(Cl)=CC=C1F
InChI Key VAZMJARKOKURCR-UHFFFAOYSA-N
Physical Properties
PropertyValueNote
Physical State Solid / Semi-solidHygroscopic amine
LogP ~0.93Moderate lipophilicity
pKa (Amine) ~8.5 - 9.0Typical primary aliphatic amine
pKa (Pyridine N) ~0.5 - 1.5Significantly reduced by EWGs (F, Cl)
Storage 2-8°C, Inert GasSensitive to oxidation/carbonation

Structural Analysis & Reactivity Profile[2]

Electronic Effects

The pyridine ring is electron-deficient, activated for nucleophilic attack but deactivated for electrophilic substitution.

  • C6-Chlorine (Ortho to N): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the inductive electron-withdrawing effect of the ring nitrogen and the stabilization of the Meisenheimer intermediate. This is the primary electrophilic handle.

  • C3-Fluorine (Meta to N): Provides metabolic blocking (preventing oxidation at C3) and modulates the basicity of the pyridine nitrogen. While fluorine is a good leaving group in SNAr, its position (meta to N) makes it significantly less reactive than the C6-Cl.

  • C2-Methanamine: A primary aliphatic amine. It acts as a potent nucleophile for amide coupling, reductive amination, or sulfonylation.

Reactivity Diagram (Graphviz)

Reactivity Core (6-Chloro-3-fluoropyridin-2-yl) methanamine AmideCoupling Acylation/Sulfonylation (R-COCl / R-SO2Cl) Core->AmideCoupling  -NH2 Nucleophile SNAr SNAr Displacement (Amines/Alkoxides) Core->SNAr  C6-Cl Electrophile Suzuki Pd-Catalyzed Coupling (Boronic Acids) Core->Suzuki  C6-Cl Oxidative Addition Amide Amide/Sulfonamide Derivatives AmideCoupling->Amide Substituted C6-Substituted Pyridines SNAr->Substituted Biaryl 6-Aryl-3-fluoro pyridines Suzuki->Biaryl

Figure 1: Reactivity profile showing the three primary diversification pathways: N-functionalization, SNAr at C6, and Palladium-catalyzed cross-coupling at C6.

Synthetic Routes[1][5][6][7][8][9]

Route A: Reduction of Nitrile (Primary Industrial Route)

The most direct synthesis involves the selective reduction of 6-chloro-3-fluoropicolinonitrile (CAS 1207609-52-6). This method preserves the halogen substituents if conditions are carefully controlled.

  • Precursor: 6-Chloro-3-fluoropicolinonitrile.

  • Reagents: Borane-THF complex (BH₃·THF) or Raney Nickel/H₂ (controlled).

  • Mechanism: Hydride transfer to the nitrile carbon followed by hydrolysis.

  • Advantage: One-step transformation from commercially available material.

Route B: From Alcohol via Chloromethylation

Used when the alcohol precursor (6-chloro-3-fluoropyridin-2-yl)methanol (CAS 884494-80-8) is available.

  • Chlorination: Alcohol treated with SOCl₂ or Cyanuric Chloride/DMF to yield 2-(chloromethyl)-6-chloro-3-fluoropyridine.

    • Note: SOCl₂ requires care to avoid over-chlorination (halogen exchange).

  • Amination: Displacement of the benzylic chloride with Ammonia (NH₃) or Potassium Phthalimide (Gabriel Synthesis).

Synthesis Workflow Diagram

Synthesis Nitrile 6-Chloro-3-fluoropicolinonitrile (CAS 1207609-52-6) Target (6-Chloro-3-fluoropyridin-2-yl) methanamine Nitrile->Target  Reduction (BH3·THF or H2/Ra-Ni)   Alcohol (6-Chloro-3-fluoropyridin-2-yl)methanol (CAS 884494-80-8) Chloromethyl 2-(Chloromethyl)-6-chloro- 3-fluoropyridine Alcohol->Chloromethyl  SOCl2 or Cyanuric Chloride   Chloromethyl->Target  NH3 / Gabriel Synthesis  

Figure 2: Synthetic pathways highlighting the direct nitrile reduction (preferred) and the alcohol conversion route.

Experimental Protocols

Protocol 1: Nitrile Reduction (Borane-THF Method)

This protocol minimizes de-halogenation side reactions common with catalytic hydrogenation.

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 6-chloro-3-fluoropicolinonitrile (1.0 eq, 5 mmol) in anhydrous THF (20 mL). Cool to 0°C.[1]

  • Reduction: Add Borane-THF complex (1.0 M in THF, 2.5 eq) dropwise over 15 minutes.

  • Reflux: Warm to room temperature, then reflux for 3 hours. Monitor by TLC (disappearance of nitrile).

  • Quench: Cool to 0°C. Carefully add Methanol (10 mL) followed by 1N HCl (10 mL) to hydrolyze the borane-amine complex. Stir for 1 hour.

  • Workup: Basify to pH >10 with 2N NaOH. Extract with Dichloromethane (3 x 30 mL). Dry organics over Na₂SO₄ and concentrate.

  • Purification: The crude amine is often pure enough or can be converted to the HCl salt for storage.

Protocol 2: SNAr Functionalization at C6

Demonstrates the utility of the scaffold for library generation.

  • Reactants: Combine (6-Chloro-3-fluoropyridin-2-yl)methanamine derivative (protected amine recommended if using strong bases) with a nucleophile (e.g., Morpholine, 1.2 eq).

  • Conditions: Dissolve in DMSO or NMP. Add DIPEA (2.0 eq).

  • Reaction: Heat to 80-100°C for 4-12 hours. The C6-Cl is displaced due to activation by the pyridine nitrogen.

  • Note: The C3-F remains intact under these conditions, preserving the fluorinated core.

Medicinal Chemistry Applications

The (6-Chloro-3-fluoropyridin-2-yl)methanamine moiety is a "privileged structure" in drug design.

  • Kinase Inhibitors: The pyridine nitrogen can accept hydrogen bonds from the hinge region of kinases. The C3-F atom can fill small hydrophobic pockets and protect the ring from oxidative metabolism.

  • P2Y12 Antagonists: Analogous structures have been explored for antiplatelet activity.

  • Fragment-Based Drug Design (FBDD): Its low molecular weight and distinct vectors for growth make it an ideal fragment for screening.

References

  • Chemspace. Compound Datasheet: 1-(6-chloro-3-fluoropyridin-2-yl)methanamine. CAS 1256804-79-1. Link

  • BenchChem. Synthetic Methodologies for 6-Chloro-3-fluoropyridin-2-yl methanamine. Link

  • Sigma-Aldrich. 6-Chloro-3-fluoropicolinonitrile (Precursor). CAS 1207609-52-6. Link

  • MDPI. Facile Synthesis of Bromine-Substituted (Chloromethyl)Pyridine Precursors. (Discusses chlorination of analogous pyridine alcohols). Link

  • ChemScene. 6-Chloro-3-fluoropyridin-2-amine derivatives and analogs. Link

Sources

(6-Chloro-3-fluoropyridin-2-yl)methanamine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

(6-Chloro-3-fluoropyridin-2-yl)methanamine (CAS 1256804-06-2 ) is a high-value heterocyclic building block used extensively in modern drug discovery. Characterized by a tri-substituted pyridine core, this scaffold integrates three distinct functionalities: a primary amine linker for fragment growing, a fluorine atom at C3 for electronic modulation, and a chlorine atom at C6 serving as a reactive handle for cross-coupling.

This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound in Structure-Activity Relationship (SAR) campaigns, specifically for kinase inhibitors and GPCR modulators.

Chemical Identity & Physicochemical Profile

The strategic placement of the fluorine atom adjacent to the pyridine nitrogen reduces the basicity of the ring system (


 modulation), improving metabolic stability and membrane permeability compared to non-fluorinated analogs.
PropertyData
Chemical Name (6-Chloro-3-fluoropyridin-2-yl)methanamine
CAS Number 1256804-06-2
Alternative Names 2-(Aminomethyl)-6-chloro-3-fluoropyridine; 1-(6-chloro-3-fluoropyridin-2-yl)methanamine
Molecular Formula

Molecular Weight 160.58 g/mol
SMILES NCC1=NC(Cl)=CC=C1F
InChI Key VAZMJARKOKURCR-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid (typically supplied as HCl salt)
Solubility Soluble in DMSO, Methanol; moderate solubility in DCM

Synthetic Methodologies

The synthesis of (6-Chloro-3-fluoropyridin-2-yl)methanamine typically proceeds via two primary routes, depending on the availability of precursors: the Nitrile Reduction Route (preferred for efficiency) or the Alcohol Conversion Route (preferred for precursor accessibility).

Workflow Visualization

The following diagram outlines the logical flow for synthesizing the core scaffold from commercially available precursors.

SynthesisWorkflow Start_Nitrile Precursor A: 6-Chloro-3-fluoropicolinonitrile (CAS 1207609-52-6) Product Target: (6-Chloro-3-fluoropyridin-2-yl)methanamine (CAS 1256804-06-2) Start_Nitrile->Product Method A: Reduction (BH3·THF or H2/Raney Ni) Start_Alcohol Precursor B: (6-Chloro-3-fluoropyridin-2-yl)methanol (CAS 884494-80-8) Intermediate_Chloride Intermediate: 2-(Chloromethyl)-6-chloro-3-fluoropyridine Start_Alcohol->Intermediate_Chloride SOCl2, DCM, 0°C Intermediate_Azide Intermediate: 2-(Azidomethyl)-6-chloro-3-fluoropyridine Intermediate_Chloride->Intermediate_Azide NaN3, DMF, 60°C Intermediate_Azide->Product Staudinger Reduction (PPh3, H2O)

Figure 1: Parallel synthetic pathways for accessing the target scaffold.[1] Method A is a direct one-step reduction, while Method B is a robust three-step sequence.

Detailed Protocols
Method A: Reduction of 6-Chloro-3-fluoropicolinonitrile

This is the most atom-efficient route, utilizing the nitrile precursor (CAS 1207609-52-6).

  • Reagents: Borane-tetrahydrofuran complex (

    
    , 1.0 M), dry THF.
    
  • Procedure:

    • Dissolve 6-chloro-3-fluoropicolinonitrile (1.0 eq) in anhydrous THF under

      
      .
      
    • Cool to 0°C and add

      
       (2.5 eq) dropwise.
      
    • Allow to warm to RT and reflux for 2–4 hours.

    • Quench: Cool to 0°C, carefully add MeOH to destroy excess borane.

    • Workup: Concentrate, redissolve in MeOH/HCl to break the boron-amine complex, reflux for 1 hour, then concentrate. Basify with

      
       and extract with DCM.
      
  • Yield: Typically 85–92%.

Method B: Conversion from (6-Chloro-3-fluoropyridin-2-yl)methanol

Used when the alcohol (CAS 884494-80-8) is the primary stock.

  • Chlorination: React alcohol with Thionyl Chloride (

    
    ) in DCM at 0°C 
    
    
    
    RT to yield the alkyl chloride.
  • Azidation: Treat the alkyl chloride with Sodium Azide (

    
    ) in DMF at 60°C for 4 hours.
    
  • Reduction: Perform a Staudinger reduction using Triphenylphosphine (

    
    ) in THF/Water to yield the primary amine.
    

Applications in Medicinal Chemistry

The (6-Chloro-3-fluoropyridin-2-yl)methanamine scaffold is a "privileged structure" designed to address specific challenges in lead optimization.

Structural Advantages
  • Fluorine Effect (C3): The fluorine atom exerts a strong inductive effect (

    
    ), lowering the 
    
    
    
    of the pyridine nitrogen. This reduces the likelihood of hERG channel inhibition (often associated with basic pyridines) and improves lipophilicity (
    
    
    ).
  • Chlorine Handle (C6): The C6-chlorine is positioned for highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It allows the scaffold to serve as a "core" that links two distinct pharmacophores.

  • Methanamine Linker (C2): Provides a rotational degree of freedom, allowing the attached group to orient into deep binding pockets (e.g., the ribose pocket of kinases).

SAR Logic & Vector Analysis

The following diagram illustrates how this scaffold functions as a multi-vector hub in drug design.

SAR_Logic Core Pyridine Core F_Node C3-Fluorine (Electronic Modulation) Core->F_Node Lowers pKa Blocks Metabolism Cl_Node C6-Chlorine (Coupling Vector) Core->Cl_Node Suzuki/Buchwald Attachment Point Amine_Node C2-Methanamine (Solubility/H-Bonding) Core->Amine_Node Amide Coupling Reductive Amination

Figure 2: Vector analysis of the scaffold. The C6-Cl and C2-Methanamine sites serve as orthogonal growth vectors.

Handling, Stability & Analytics

Safety & Handling
  • Hazards: Classified as an Irritant (H315, H319, H335). Handle in a fume hood.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Stability: The free base is prone to oxidation (N-oxide formation) over time; the Hydrochloride salt is stable for years if kept dry.

Analytical Expectations
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       8.10 (t, 1H, Ar-H at C4) – Coupling with F splits this signal.
      
    • 
       7.65 (dd, 1H, Ar-H at C5).
      
    • 
       3.95 (s, 2H, 
      
      
      
      -amine).
  • LC-MS: Expect

    
     peak at 
    
    
    
    (Cl isotope pattern 3:1).

References

  • Chemspace. (2024). 1-(6-chloro-3-fluoropyridin-2-yl)methanamine Product Entry. Retrieved from

  • BenchChem. (2024). Synthetic Methodologies for 6-Chloro-3-fluoropyridin-2-yl-methanamine. Retrieved from

  • Sigma-Aldrich. (2024). (6-Chloro-3-fluoropyridin-2-yl)methanol Product Sheet. Retrieved from

  • Ambeed. (2024). 6-Chloro-3-fluoropicolinonitrile CAS 1207609-52-6.[2] Retrieved from

  • National Institutes of Health (NIH). (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules. PMC. Retrieved from

Sources

Physicochemical Profiling of Fluorinated Pyridine Methanamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into pyridine methanamine scaffolds represents a high-leverage tactic for multiparametric optimization.[1][2] This guide details the physicochemical shifts—specifically in pKa, lipophilicity (logP/logD), and conformational dynamics—that occur upon fluorination of the pyridine ring or the methanamine side chain.

For drug development professionals, understanding these properties is critical.[1][2] Fluorination is not merely a steric block; it is a tool to fine-tune the basicity of the amine (modulating permeability and hERG liability) and to lock conformations via intramolecular hydrogen bonding (improving potency).[1] This guide provides a self-validating framework for profiling these modifications.

Part 1: Structural Dynamics & Electronic Effects[1][2][3]

The physicochemical behavior of fluorinated pyridine methanamines is governed by the interplay between the strong electron-withdrawing nature of fluorine (


) and the specific topology of the substitution.[1]
Electronic Modulation of Basicity

The introduction of fluorine induces a significant negative inductive effect (-I), reducing the electron density available for protonation.[1]

  • Pyridine Nitrogen (

    
    ):  Fluorine substitution directly on the ring drastically lowers the pKa of the pyridine nitrogen.[1][2] While unsubstituted pyridine has a pKa 
    
    
    
    5.2, fluorinated analogs often drop to pKa < 2.0, rendering the ring nitrogen non-basic at physiological pH.
  • Methanamine Nitrogen (

    
    ):  The inductive effect propagates through the carbon framework.[1][2]
    
    • Ring Fluorination: A fluorine atom at the C3 position (ortho to the methanamine group) exerts a through-space and through-bond withdrawal, typically lowering the primary amine pKa by 0.5–1.0 log units.[1][2]

    • Side-Chain Fluorination: Introduction of fluorine on the methylene linker (

      
      - to the amine) is generally chemically unstable (hydrolysis risk).[1][2] However, 
      
      
      
      -fluorination (e.g., trifluoromethyl groups adjacent to the linker) lowers the amine pKa by 1.5–2.5 units, often converting a basic amine (pKa ~9) into a neutral species at pH 7.4.
Conformational Locking via Intramolecular Interactions

Fluorine acts as a weak hydrogen bond acceptor, but in the context of pyridine methanamines, it influences the preferred gauche/anti conformations.

  • N-H...N Interactions: The primary methanamine often forms an intramolecular hydrogen bond (IMHB) with the pyridine nitrogen, creating a pseudo-5-membered ring.[1][2]

  • N-H...F Interactions: When fluorine is present at the C3 position, a competing N-H...F interaction can stabilize specific rotamers, effectively "locking" the side chain in a bioactive conformation without the entropic penalty of cyclization.[1][2]

Logic Flow: Structure-Property Relationships[1][3]

G Subst Fluorination Pattern Elec Electronic Effect (-I) Subst->Elec Conf Conformational Bias Subst->Conf pKa_Py Pyridine pKa ↓↓ (Non-basic at pH 7.4) Elec->pKa_Py Ring F pKa_Am Amine pKa ↓ (Modulated Permeability) Elec->pKa_Am Through-bond IMHB IMHB (N-H...F / N-H...N) (Rigidification) Conf->IMHB Outcome ADME Outcome: Reduced Efflux (P-gp) Improved Metabolic Stability pKa_Am->Outcome IMHB->Outcome

Caption: Causal relationship between fluorination topology, physicochemical changes, and resulting ADME properties.

Part 2: Physicochemical Profiling Data[1][2]

The following table summarizes representative data comparing a standard pyridine methanamine with its fluorinated analogs. Note the distinct drop in pKa and the modulation of LogD.[1]

Table 1: Comparative Physicochemical Properties

Property2-(Aminomethyl)pyridine (Parent)3-Fluoro-2-(aminomethyl)pyridine6-Fluoro-2-(aminomethyl)pyridine
MW ( g/mol ) 108.14126.13126.13
pKa1 (Pyridine N) 2.31 (Conj.[1] Acid)< 1.0 (Est.)[1][2]~ 0.5 (Est.)[1][2][3]
pKa2 (Amine N) 8.797.9 - 8.28.3 - 8.5
LogP (Oct/Water) -0.200.150.25
LogD (pH 7.4) -1.5 (Ionized)-0.8 (Less Ionized)-0.9
Polar Surface Area 38.9 Ų38.9 Ų38.9 Ų
Key Feature High basicity, P-gp liabilityReduced basicity, Metabolic blockSteric block, minor pKa shift

Data Note: Parent values sourced from literature [1][2]. Fluorinated values are extrapolated from established structure-activity trends for fluorinated pyridines [3][4].[1]

Part 3: Experimental Protocols

To ensure data integrity, the following self-validating protocols should be used. These methods account for the specific challenges of fluorinated amines (e.g., low UV absorbance, rapid equilibration).

Protocol A: High-Precision pKa Determination (Potentiometric)

Objective: Accurately determine the pKa of the methanamine nitrogen in the presence of the weakly basic pyridine ring.[1][2]

  • Preparation: Dissolve 3-5 mg of the fluorinated amine hydrochloride salt in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Calibration: Calibrate the pH electrode using a three-point standard (pH 1.68, 4.01, 7.00) to account for the acidic range.[1][2]

  • Titration:

    • Acidify the solution to pH 2.0 using 0.1 M HCl.[1][2]

    • Titrate with 0.1 M KOH (standardized) under nitrogen atmosphere to exclude

      
      .[1][2]
      
    • Record pH vs. Volume data points (minimum 50 points).[1][2]

  • Analysis: Use the Bjerrum plot method or non-linear least squares regression (e.g., Hyperquad) to calculate pKa values.

  • Validation: The first derivative of the titration curve must show a sharp inflection for the amine.[1][2] If the pyridine pKa is < 2, it may not resolve; report as "< 2.0".[1][2]

Protocol B: Lipophilicity (LogD7.[1][2][3]4) via Shake-Flask NMR

Objective: Measure distribution coefficient without UV chromophore interference.

  • System: 1-Octanol (water-saturated) and Phosphate Buffer (pH 7.4, octanol-saturated).[1][2]

  • Equilibration: Dissolve the compound in the buffer phase (conc. ~1 mM). Add an equal volume of octanol.[1]

  • Partitioning: Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 20 minutes to separate phases.

  • Quantification (

    
     NMR): 
    
    • Take aliquots from both phases.[1][2]

    • Add an internal standard (e.g., trifluorotoluene in octanol, trifluoroacetate in buffer) to each.[2]

    • Acquire

      
       NMR spectra.
      
  • Calculation:

    
    .
    
Experimental Workflow Diagram

Experiment cluster_pKa pKa Determination cluster_LogP LogD Determination Sample Fluorinated Sample (HCl Salt) Titration Potentiometric Titration (degassed KCl) Sample->Titration Partition Octanol/Buffer Partitioning Sample->Partition Bjerrum Bjerrum Analysis (Non-linear regression) Titration->Bjerrum Result Physicochemical Profile (pKa, LogD) Bjerrum->Result NMR 19F NMR Quant (Internal Std) Partition->NMR NMR->Result

Caption: Parallel workflow for determining ionization constants and lipophilicity using fluorine-specific detection.

Part 4: Applications in Drug Design

Reducing P-gp Efflux

P-glycoprotein (P-gp) often recognizes cationic amines.[1][2] By fluorinating the pyridine ring (specifically at C3 or C6), the pKa of the side-chain amine is lowered due to the electron-withdrawing effect.[1]

  • Mechanism: Lowering the pKa from ~8.8 to ~8.0 increases the fraction of neutral species at physiological pH.[1][2]

  • Result: Reduced affinity for the P-gp cation-binding site, improving blood-brain barrier (BBB) penetration [5].[1][2]

Metabolic Blocking

The 2-(aminomethyl)pyridine scaffold is susceptible to oxidative metabolism on the pyridine ring.[1][2]

  • Strategy: Substitution with fluorine at metabolically labile positions (para to the nitrogen or electron-rich sites) blocks Cytochrome P450 oxidation.[1][2]

  • Benefit: Increases metabolic half-life (

    
    ) without significantly increasing molecular weight or lipophilicity to the extent of a methyl group.[1][2]
    

References

  • PubChem. (2025).[1][2] 2-Pyridinemethanamine Compound Summary. National Library of Medicine.[1][2] Link[1]

  • ChemicalBook. (2024).[1][2] 2-Picolylamine Physicochemical Properties. Link

  • Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] (General reference on F-effect trends).

  • Müller, K., et al. (2007).[1][2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Source for pKa modulation logic).

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

The Strategic Role of (6-Chloro-3-fluoropyridin-2-yl)methanamine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the (6-Chloro-3-fluoropyridin-2-yl)methanamine moiety has emerged as a particularly valuable building block. Its unique electronic properties and versatile reactivity offer a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and strategic applications of (6-Chloro-3-fluoropyridin-2-yl)methanamine in drug discovery, with a particular focus on its role in the construction of complex, biologically active molecules. We will delve into a specific, field-proven application in the synthesis of pteridinone cores, a class of compounds with significant therapeutic potential.

The Significance of Halogenated Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a privileged structure in medicinal chemistry, appearing as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and pi-stacking interactions, coupled with its influence on aqueous solubility, makes it a highly sought-after pharmacophore. The introduction of halogen atoms, particularly chlorine and fluorine, onto the pyridine ring further enhances its utility in drug design.

The strategic placement of chlorine and fluorine can profoundly influence a molecule's physicochemical properties:

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

  • Membrane Permeability: The lipophilicity introduced by halogens can improve a molecule's ability to cross cellular membranes.

  • Binding Affinity: The unique electronic nature of halogens can lead to favorable interactions with biological targets, such as halogen bonding, which can enhance binding affinity and selectivity.[2]

The presence of these halogen atoms also provides synthetic handles for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions, allowing for the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.[2]

Physicochemical Properties and Synthesis of (6-Chloro-3-fluoropyridin-2-yl)methanamine

(6-Chloro-3-fluoropyridin-2-yl)methanamine is a trifunctional building block, possessing a reactive primary amine, a chloro substituent, and a fluoro substituent on the pyridine core. This combination of features dictates its reactivity and its utility in drug discovery.

Physicochemical Characteristics (Predicted):

PropertyValue
Molecular Weight 162.58 g/mol
LogP 1.4 - 1.8
pKa (most basic) ~7.5 (amine)
Topological Polar Surface Area (TPSA) 38.91 Ų

Note: These values are estimations based on computational models for similar structures and can vary.

The electron-withdrawing nature of the chlorine and fluorine atoms decreases the basicity of the pyridine nitrogen, while the primary aminomethyl group provides a key nucleophilic center.

Synthetic Approaches:

The synthesis of (6-Chloro-3-fluoropyridin-2-yl)methanamine can be achieved through several routes, often starting from more readily available precursors. A common strategy involves the derivatization of 6-chloro-3-fluoro-2-picolinic acid.

A patented process describes the oxidation of 6-chloro-3-fluoro-2-picoline to 6-chloro-3-fluoro-2-picolinic acid using an oxidizing agent like potassium dichromate.[3] The resulting carboxylic acid can then be converted to the corresponding amide, followed by reduction to the desired methanamine.

G cluster_synthesis Synthesis of (6-Chloro-3-fluoropyridin-2-yl)methanamine 6_chloro_3_fluoro_2_picoline 6-Chloro-3-fluoro-2-picoline 6_chloro_3_fluoro_2_picolinic_acid 6-Chloro-3-fluoro-2-picolinic acid 6_chloro_3_fluoro_2_picoline->6_chloro_3_fluoro_2_picolinic_acid Oxidation (e.g., KMnO4, K2Cr2O7) amide_intermediate Amide Intermediate 6_chloro_3_fluoro_2_picolinic_acid->amide_intermediate Amidation (e.g., SOCl2, then NH3) target_molecule (6-Chloro-3-fluoropyridin-2-yl)methanamine amide_intermediate->target_molecule Reduction (e.g., LiAlH4, BH3) G cluster_workflow Synthesis of a Pteridinone Scaffold start_materials 2-Chloropyrimidine-5-carbaldehyde Derivative + (6-Chloro-3-fluoropyridin-2-yl)methanamine reaction_conditions 1,4-Dioxane, DIPEA, Reflux start_materials->reaction_conditions Step 1 intermediate Intermediate (after SNAr) reaction_conditions->intermediate Nucleophilic Aromatic Substitution cyclization Intramolecular Cyclization intermediate->cyclization aromatization Aromatization cyclization->aromatization final_product 2-((6-chloro-3-fluoropyridin-2-yl)methyl)pteridin-7(8H)-one aromatization->final_product

Sources

literature review of 2-(aminomethyl)-6-chloro-3-fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the synthesis of 2-(aminomethyl)-6-chloro-3-fluoropyridine , a critical scaffold in the development of P2X3 antagonists and kinase inhibitors.

Executive Summary & Strategic Value

The 2-(aminomethyl)-6-chloro-3-fluoropyridine moiety represents a "privileged scaffold" in modern drug discovery. Its value lies in the unique electronic properties imparted by the 3-fluoro substituent, which modulates the pKa of the pyridine nitrogen and influences metabolic stability. The 6-chloro group serves as a versatile handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the primary amine provides a critical vector for amide coupling or reductive amination.

This guide prioritizes regiocontrol and scalability . While direct cyanation of 2,6-dichloro-3-fluoropyridine is possible, it often suffers from poor selectivity (yielding mixtures of 2- and 6-cyano isomers). Therefore, the primary recommended route proceeds via the commercially available (6-chloro-3-fluoropyridin-2-yl)methanol (CAS 884494-80-8) , ensuring unambiguous regiochemistry.

Retrosynthetic Analysis

The retrosynthetic strategy disconnects the target amine into three viable precursors. Path A (Alcohol Activation) is selected as the primary route due to the commercial availability of the starting material and the high reliability of the transformations.

Retrosynthesis Target 2-(aminomethyl)-6-chloro-3-fluoropyridine (Target) Precursor1 Azide Intermediate (via SN2) Target->Precursor1 Reduction (Staudinger/H2) Precursor2 (6-chloro-3-fluoropyridin-2-yl)methanol (CAS 884494-80-8) Precursor1->Precursor2 Activation (MsCl) + Azidation (NaN3) Precursor3 2,6-Dichloro-3-fluoropyridine Precursor2->Precursor3 Lithiation/Formylation (Regioselective)

Figure 1: Retrosynthetic disconnection showing the primary alcohol pathway (Green) and the upstream di-halo precursor (Yellow).

Detailed Synthetic Protocols

Method A: The "Azide-Staudinger" Route (Recommended)

Rationale: This 3-step sequence avoids the use of toxic cyanides and eliminates regioselectivity issues associated with nucleophilic aromatic substitution on the pyridine ring.

Step 1: Mesylation of the Alcohol

Reaction:

(6-Chloro-3-fluoropyridin-2-yl)methanol + MsCl + Et₃N → Mesylate Intermediate

  • Reagents: Methanesulfonyl chloride (1.2 eq), Triethylamine (1.5 eq), DCM (anhydrous).

  • Protocol:

    • Dissolve 10.0 g (62 mmol) of (6-chloro-3-fluoropyridin-2-yl)methanol in 100 mL anhydrous DCM. Cool to 0°C.

    • Add Et₃N (12.9 mL, 93 mmol) followed by dropwise addition of MsCl (5.8 mL, 74.4 mmol).

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (EtOAc/Hex 1:1).

    • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: The mesylate is unstable; proceed immediately to Step 2.

Step 2: Nucleophilic Substitution with Azide

Reaction:

Mesylate + NaN₃ → 2-(Azidomethyl)-6-chloro-3-fluoropyridine

  • Reagents: Sodium Azide (1.5 eq), DMF (dry).

  • Protocol:

    • Dissolve the crude mesylate in 80 mL DMF.

    • Add NaN₃ (6.0 g, 93 mmol) carefully.

    • Heat to 60°C for 4 hours behind a blast shield.

    • Safety Note: Do not use chlorinated solvents (DCM/CHCl₃) with azides to avoid forming explosive di-azidomethane.

    • Workup: Dilute with water (300 mL) and extract with Et₂O (3x). Wash combined organics with water (5x) to remove DMF. Dry and concentrate.

Step 3: Staudinger Reduction

Reaction:

Azide + PPh₃ + H₂O → Target Amine

  • Reagents: Triphenylphosphine (1.1 eq), THF/H₂O (10:1).

  • Protocol:

    • Dissolve the azide intermediate in THF (100 mL).

    • Add PPh₃ (17.9 g, 68 mmol) in portions at RT. Evolution of N₂ gas will be observed.

    • Stir for 2 hours until gas evolution ceases (formation of iminophosphorane).

    • Add H₂O (10 mL) and heat to reflux for 3 hours to hydrolyze the intermediate.

    • Purification: Concentrate THF. Acidify residue with 1M HCl (extract PPh₃O into organic phase/discard). Basify aqueous phase with NaOH to pH 12. Extract product with DCM.

    • Yield: Expect 75-85% over 3 steps.

Method B: The "Gabriel Synthesis" Alternative

Rationale: Suitable for labs avoiding azide chemistry. Uses potassium phthalimide as the nitrogen source.

  • Mitsunobu Reaction: Alcohol + Phthalimide + DIAD + PPh₃ → Phthalimide-protected amine.

  • Deprotection: Hydrazine hydrate (EtOH, reflux) → Primary Amine.

  • Pros: Crystalline intermediates, no explosion hazard.

  • Cons: Atom economy is lower; removal of phthalhydrazide byproduct can be tedious.

Critical Control Points & Troubleshooting

ParameterSpecification / ObservationCorrective Action
Regiochemistry Ensure starting material is 3-fluoro isomer.Verify via ¹⁹F NMR (coupling constants).
Mesylate Stability Decomposes on silica gel.Do not chromatograph; use crude in Step 2.
Azide Safety Avoid metal spatulas; keep pH basic.Use polymer/glass tools. Quench waste with bleach.
Amine Volatility Free base may sublime/evaporate.Isolate as HCl salt (treat ether solution with HCl/dioxane).

Analytical Characterization

To validate the synthesis, the following spectroscopic data is expected for 2-(aminomethyl)-6-chloro-3-fluoropyridine :

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (dd, J = 8.5, 8.0 Hz, 1H, H-4)

    • δ 7.25 (dd, J = 8.5, 2.5 Hz, 1H, H-5)

    • δ 4.05 (d, J = 2.0 Hz, 2H, CH₂-NH₂) — Note the doublet due to long-range F-coupling.

    • δ 1.80 (br s, 2H, NH₂)

  • ¹⁹F NMR:

    • Distinct signal around -125 ppm (dependent on solvent).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 161.02 (Cl isotope pattern 3:1).

Process Workflow Diagram

Workflow Start Start: (6-Chloro-3-fluoropyridin-2-yl)methanol (10g Scale) Step1 Step 1: Activation MsCl, Et3N, DCM, 0°C Start->Step1 1h Step2 Step 2: Substitution NaN3, DMF, 60°C Step1->Step2 Crude Transfer Step3 Step 3: Reduction PPh3, THF/H2O, Reflux Step2->Step3 N2 Evolution Salt Salt Formation HCl in Dioxane Step3->Salt Purification Final Final Product: 2-(aminomethyl)-6-chloro-3-fluoropyridine HCl Salt->Final Filtration

Figure 2: Step-by-step process workflow for the synthesis via the Azide-Staudinger route.

References

  • Sigma-Aldrich. (6-Chloro-3-fluoropyridin-2-yl)methanol Product Page (CAS 884494-80-8).Link

  • Katritzky, A. R., et al. "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005(6), 993–997.[1] (Context for alternative cyanation routes). Link

  • Tanaka, K., et al. "Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation."[2] Bulletin of the Chemical Society of Japan, 73(5), 1227-1231 (2000). (Analogous reduction protocols). Link

  • BenchChem. Synthetic Methodologies for 6-Chloro-3-fluoropyridin-2-yl Methanamine. (General overview of halogenated pyridine scaffolds). Link

Sources

Technical Analysis: Basicity and pKa Profile of (6-Chloro-3-fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the acid-dissociation constants (pKa) and basicity profile of (6-Chloro-3-fluoropyridin-2-yl)methanamine .

This analysis synthesizes experimental data from structural analogs with theoretical Hammett substituent effects to provide a high-confidence predictive model for researchers in medicinal chemistry.[1][2][3]

Executive Summary

(6-Chloro-3-fluoropyridin-2-yl)methanamine acts as a mono-basic species under physiological conditions (pH 7.4).[1][2]

  • Primary Basic Center: The exocyclic aliphatic amine (

    
    ) is the sole protonation site in aqueous media, with a predicted pKa of 7.6 ± 0.3 .[3]
    
  • Secondary Center: The pyridine nitrogen is rendered essentially non-basic (predicted pKa < 0 ) due to the synergistic electron-withdrawing effects of the 6-chloro and 3-fluoro substituents.[1][2]

Implication: At physiological pH, the molecule exists in equilibrium between its neutral form (~40%) and its mono-cationic form (~60%), optimizing it for both solubility and membrane permeability.

Structural Definition & Ionization Centers

The molecule contains two potential ionization centers.[3] Understanding their electronic environment is critical for accurate pKa prediction.[1][3]

CenterTypeHybridizationElectronic Environment
N1 (Ring) Pyridine Nitrogen

Highly electron-deficient due to ortho-F and ortho-Cl substituents.[1][2]
N2 (Exocyclic) Primary Amine

Moderately basic, attenuated by the electron-poor pyridine ring.[3]
Visualization of Ionization Equilibria

The following diagram illustrates the protonation pathway. Note that the "Dication" species is energetically unfavorable in water.[3]

IonizationPath Neutral Neutral Species (Uncharged) Cation1 Mono-Cation (Protonated at -NH2) Cation1->Neutral pKa2 ≈ 7.6 (Physiological Range) Cation2 Dication (Protonated at Ring N & -NH2) Cation2->Cation1 pKa1 < 0 (Strong Acid Regime)

Figure 1: Stepwise deprotonation pathway.[2] The transition from Mono-Cation to Neutral is the only relevant equilibrium for biological systems.[1][2]

Theoretical pKa Derivation

Since specific experimental data for this intermediate is proprietary or rare, we derive the values using a Fragment-Based Additivity Model referenced against high-fidelity experimental anchors.[1][2]

Center 1: The Exocyclic Amine ( )

Baseline Anchor: 2-Picolylamine (2-(Aminomethyl)pyridine).[2]

  • Experimental pKa: 8.79 [1].[3]

  • Note: This is already lower than benzylamine (9.[3]33) due to the electron-withdrawing nature of the pyridine ring.[1][2]

Substituent Effects:

  • 3-Fluoro Group: Positioned ortho to the alkyl linker.[1][3] Through-space electrostatic repulsion and inductive withdrawal (-I effect) will lower basicity.[1][2]

    • Correction Factor:

      
       units (Based on 2-fluorobenzylamine vs benzylamine shifts).[1][2]
      
  • 6-Chloro Group: Positioned meta to the alkyl linker.[1][3] Exerts a moderate inductive withdrawal.

    • Correction Factor:

      
       units.[1][2][3]
      

Calculated Prediction:


[2]
Center 2: The Pyridine Nitrogen (Ring N)

Baseline Anchor: Pyridine.[3][4][5][6][7][8]

  • Experimental pKa: 5.20 .[3]

Substituent Effects:

  • 2-Aminomethyl Group: In 2-picolylamine, the pyridine pKa drops to 2.31 [1].[1][3] This drastic drop is due to the proximity of the protonated amine (in the mono-cation), which repels the second proton.

  • 3-Fluoro Group: Strong -I effect.[1][3] In 3-fluoropyridine, pKa = 2.97 (Shift: -2.2 units) [2].[2]

  • 6-Chloro Group: Strong -I and -R effect.[1][2] In 2-chloropyridine, pKa = 0.49 (Shift: -4.7 units) [3].[2]

Calculated Prediction: Starting from the 2-picolylamine baseline (2.31), the addition of F and Cl (which reduce pyridine basicity by >6 units combined) pushes the value well below zero.



Summary of Predicted Values

Ionization CenterPredicted pKaPhysiochemical State (pH 7.[3]4)
Exocyclic Amine 7.6 ± 0.3 Equilibrium: ~60% Cationic / ~40% Neutral
Pyridine Nitrogen < 0 100% Neutral (Unprotonated)

Experimental Validation Protocols

To validate these theoretical values in-house, the following protocols are recommended.

Method A: Potentiometric Titration (Gold Standard)

Suitable for the detection of the amine pKa (7.6).[3]

  • Preparation: Dissolve 5 mg of compound in 20 mL of 0.15 M KCl (ionic strength adjustor).

  • Titrant: Carbonate-free 0.1 M NaOH.

  • Procedure: Acidify initially with HCl to pH 2.0. Titrate upwards to pH 11.0.

  • Analysis: Use the Bjerrum plot method to identify the inflection point at pH ~7.6.[1][3]

Method B: -NMR pH Titration (High Specificity)

Ideal for distinguishing the specific ionization site due to the fluorine reporter atom.[2]

NMRWorkflow Step1 Sample Prep: Dissolve in D2O/Buffer series (pH 1 to 10) Step2 Acquisition: Run 19F-NMR at each pH step Step1->Step2 Step3 Plotting: Plot Chemical Shift (δ) vs pH Step2->Step3 Step4 Calculation: Fit sigmoidal curve to Henderson-Hasselbalch eq Step3->Step4

Figure 2: NMR Titration Workflow. The chemical shift of the 3-Fluoro signal will change significantly as the nearby amine deprotonates.[1][2]

Implications for Drug Discovery[1][9]

Solubility & Salt Selection[1][3]
  • Free Base: The neutral form (pH > 8) is likely a lipophilic oil or low-melting solid with poor aqueous solubility.[3]

  • Salt Forms: The Hydrochloride (HCl) or Mesylate salts are recommended.[3] The mono-HCl salt will be stable and crystalline, protonating exclusively at the exocyclic amine.[1]

Lipophilicity (LogD)

The basicity profile suggests a dynamic LogD profile:

  • pH 2.0 (Stomach): Fully ionized (LogD low). High solubility.

  • pH 7.4 (Blood/Tissue): Mixed ionization.[3] The presence of ~40% neutral species drives passive membrane permeability.[3]

  • Impact: This scaffold is highly favorable for oral bioavailability (CNS or systemic targets) compared to the more basic unsubstituted 2-picolylamine.[3]

References

  • 2-Picolylamine pKa Data. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1][3]

  • 3-Fluoropyridine pKa. PubChem Compound Summary. National Center for Biotechnology Information.[1][3]

  • 2-Chloropyridine pKa. ChemicalBook Properties & Safety.

  • Hammett Substituent Constants. Hansch, C., Leo, A., & Taft, R. W. (1991).[3] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

Sources

Metabolic Stability of Fluorinated Pyridine Building Blocks: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyridine ring is a privileged scaffold, yet it frequently suffers from high metabolic clearance. This guide details the mechanistic application of fluorination to stabilize pyridine building blocks against the two dominant metabolic pathways: Cytochrome P450 (CYP)-mediated oxidation and Aldehyde Oxidase (AO)-mediated hydroxylation. By strategically replacing hydrogen with fluorine, researchers can modulate pKa, block metabolic "soft spots," and alter lipophilicity (LogD), thereby optimizing the pharmacokinetic (PK) profile of lead compounds.

Part 1: The Mechanistic Basis of Fluorination[1]

The metabolic stability of fluorinated pyridines is governed by three primary physicochemical alterations:

Bond Strength and Oxidative Resistance (CYP Blockade)

Metabolism by CYP450 enzymes typically involves hydrogen atom abstraction (HAT) or single electron transfer (SET).

  • The C-F Bond: The Carbon-Fluorine bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).

  • Mechanism: Replacing a metabolically labile C-H bond with C-F renders that specific site inert to CYP-mediated oxidation. This is the "metabolic blocking" strategy.

Electronic Modulation and pKa (Permeability & Binding)

The pyridine nitrogen is a hydrogen bond acceptor and a basic center (pKa ~5.2 for unsubstituted pyridine).

  • Inductive Effect: Fluorine is highly electronegative (

    
    ).[1] Its introduction onto the pyridine ring exerts a strong electron-withdrawing group (EWG) effect (
    
    
    
    ).
  • pKa Shift:

    • 2-Fluoropyridine: pKa drops significantly (to ~ -0.44) due to the proximity of the EWG to the nitrogen lone pair.

    • 3-Fluoropyridine: pKa drops moderately (to ~ 2.97).

  • Impact: Lowering basicity reduces the fraction of ionized drug at physiological pH (7.4), often improving membrane permeability and reducing affinity for CYPs that prefer cationic substrates (e.g., CYP2D6).

Modulation of Aldehyde Oxidase (AO) Liability

Unlike CYPs, Aldehyde Oxidase (AO) is a cytosolic enzyme that performs a nucleophilic attack on electron-deficient heterocycles.

  • The AO Soft Spot: Pyridines are highly susceptible to AO attack at the C2 and C6 positions (ortho to nitrogen).

  • Fluorine's Dual Role:

    • Blocking: Placing Fluorine directly at C2 blocks AO metabolism at that site due to steric and valency constraints.

    • Activation Risk: Placing Fluorine at C3 (meta) withdraws electron density from the ring, making C2 and C6 more electrophilic and potentially increasing the rate of AO metabolism if those positions remain unsubstituted.

Part 2: Metabolic Pathways & Strategic Intervention

Cytochrome P450 (CYP) Pathway[1][3][4]
  • Reaction: C-Hydroxylation, N-Oxidation.

  • Vulnerability: Electron-rich positions; alkyl substituents attached to the ring.

  • Fluorine Strategy: Place F at the site of metabolic attack (SOM) identified in metabolite ID studies.

Aldehyde Oxidase (AO) Pathway[4][5][6][7][8]
  • Reaction: Nucleophilic attack by Molybdenum-oxo species

    
     2-pyridone formation.
    
  • Vulnerability: C2 and C6 positions.

  • Fluorine Strategy:

    • Do: Substitute C2/C6 with F (or CH3/CF3) to block access.

    • Don't: Fluorinate C3/C5 without protecting C2/C6, as this may accelerate clearance.

Visualization: Metabolic Pathways

MetabolicPathways Pyridine Pyridine Scaffold CYP CYP450 (Microsomes) Oxidative Attack Pyridine->CYP H-Abstraction (C3/C4/C5) AO Aldehyde Oxidase (Cytosol) Nucleophilic Attack Pyridine->AO Nucleophilic Attack (C2/C6) Metabolite1 C-Hydroxylated Product (Unstable) CYP->Metabolite1 Metabolite2 2-Pyridone (Inactive/Excreted) AO->Metabolite2 Stable Fluorinated Analog (Metabolically Stable) Stable->CYP C-F Bond Blocks Oxidation Stable->AO C2-F Substitution Blocks Nucleophile

Figure 1: Distinct metabolic pathways for pyridine. CYPs attack electron-rich C-H bonds, while AO attacks electron-deficient C2/C6 positions.

Part 3: Comparative Data & Regiochemistry

The position of the fluorine atom dictates the metabolic outcome.

SubstitutionpKa (approx)LogD (7.4)CYP StabilityAO StabilityStrategic Note
Unsubstituted 5.2LowLowVery LowHighly liable to C2-oxidation by AO.
2-Fluoro -0.44HighHighHigh Blocks AO at C2. Drastically reduces basicity.
3-Fluoro 3.0MedMed/HighLow/Risk Blocks CYP at C3. May activate C2/C6 for AO attack.
4-Fluoro 3.5MedHighLowBlocks CYP at C4. Minimal impact on AO liability at C2/C6.
2,6-Difluoro < -1.0HighVery HighVery High Complete blockade of AO soft spots.

Part 4: Experimental Protocols

To validate metabolic stability, specific assays must be used. Crucially, standard microsomal assays often miss AO metabolism because AO is a cytosolic enzyme.

Protocol A: Microsomal Stability Assay (CYP Focus)
  • Objective: Determine Intrinsic Clearance (

    
    ) mediated by CYPs.
    
  • Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, Test Compound (1 µM).

  • Procedure:

    • Pre-incubate HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

    • Add Test Compound (final conc. 1 µM, <0.1% DMSO).

    • Initiate reaction with NADPH.

    • Sample at t = 0, 5, 15, 30, 45 min. Quench with ice-cold Acetonitrile containing Internal Standard (IS).

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    
    
    
Protocol B: S9 Fraction / Cytosolic Assay (AO Focus)
  • Objective: Detect AO-mediated metabolism (which HLM misses).

  • Reagents: Human Liver S9 Fraction or Cytosol (AO is cytosolic), Without NADPH (to isolate AO activity) or with specific AO inhibitors (Hydralazine).

  • Procedure:

    • Incubate Test Compound (1 µM) with S9 fraction (1-2 mg/mL) in buffer.

    • Do NOT add NADPH (this prevents CYP activity, isolating AO and other non-cofactor dependent enzymes).

    • Optional Control: Run a parallel tube with Hydralazine (25 µM), a potent AO inhibitor. If clearance is high in S9 but abolished by Hydralazine, the mechanism is confirmed as AO.

    • Analyze via LC-MS/MS looking specifically for +16 Da metabolites (pyridone formation).

Part 5: Strategic Guidelines for Lead Optimization

When a pyridine hit shows high clearance, follow this decision logic to optimize using fluorine.

OptimizationLogic Start High Clearance in Pyridine Lead CheckMetID Perform Metabolite ID (Microsomes + S9) Start->CheckMetID Decision1 Is the Major Metabolite +16 Da (Oxygen)? CheckMetID->Decision1 BranchCYP Metabolism is likely CYP-mediated (Hydroxylation at C3/C4/C5) Decision1->BranchCYP No (or N-Oxide) BranchAO Metabolism is likely AO-mediated (Oxidation at C2/C6) Decision1->BranchAO Yes (2-Pyridone) ActionCYP Strategy: Block SOM Add F at C3, C4, or C5 BranchCYP->ActionCYP ActionAO Strategy: Block Soft Spot Add F, CH3, or CF3 at C2/C6 BranchAO->ActionAO Warning CAUTION: Adding F at C3 may INCREASE AO liability ActionCYP->Warning

Figure 2: Decision matrix for optimizing pyridine metabolic stability. Distinguishing between CYP and AO clearance is critical before selecting the fluorination site.

References

  • Pryde, D. C., et al. (2012).[2][3] Medicinal chemistry approaches to avoid aldehyde oxidase metabolism.[2][4][3][5] Bioorganic & Medicinal Chemistry Letters.[3] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[6][7] Link

  • Hajduk, P. J., et al. (2011). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[8][2][9][7] Journal of Medicinal Chemistry.[6][7] Link

  • Bhattarai, P., et al. (2026).[10] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[10] Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[1][10] Link

Sources

In-Depth Technical Guide & Safety Data Protocol for (6-Chloro-3-fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I approach the handling of polyfunctional heterocycles not merely as a compliance exercise, but as an exercise in predictive chemistry. (6-Chloro-3-fluoropyridin-2-yl)methanamine presents a unique toxicological and stability profile due to the juxtaposition of an electron-deficient, dual-halogenated pyridine ring with a nucleophilic primary aminomethyl group. This whitepaper outlines the causal mechanisms behind its hazards, stability requirements, and analytical monitoring protocols, providing a self-validating framework for researchers and drug development professionals.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the fundamental structure of a compound is the first step in predicting its macroscopic behavior. The compound features a pyridine core substituted with strongly electronegative halogens (chlorine and fluorine) and a primary amine, creating a molecule with both potent electrophilic and nucleophilic sites [1].

Table 1: Physicochemical & Identification Data

ParameterSpecification
Chemical Name (6-Chloro-3-fluoropyridin-2-yl)methanamine
CAS Registry Number 1256804-79-1 [2]
Molecular Formula C6H6ClFN2 [2]
Molecular Weight 160.58 g/mol [3]
SMILES String NCC1=NC(Cl)=CC=C1F[4]
Part 2: Hazard Identification & Mechanistic Toxicology (GHS)

The toxicological profile of (6-Chloro-3-fluoropyridin-2-yl)methanamine is dictated by its two distinct pharmacophores. Halogenated pyridines are highly lipophilic, facilitating rapid dermal and mucosal absorption, which cascades into systemic acute toxicity upon exposure [5].

Concurrently, the primary amine is a strong Brønsted base. Upon contact with physiological moisture in the eyes or respiratory tract, it undergoes rapid protonation, causing localized saponification of lipid bilayers and severe tissue irritation [6]. Furthermore, the general reactivity trend for nucleophilic aromatic substitution (SNAr) in halogenated pyridines is F > Cl > Br > I [7]. The highly electronegative fluorine at C3 and chlorine at C6 activate the ring, making it a potent electrophile that can covalently bind to nucleophilic residues (e.g., thiols in cysteine) on cellular proteins, contributing to its hazard profile [8].

Table 2: GHS Hazard Classifications

GHS Hazard ClassCategoryHazard Statement & Mechanistic Driver
Acute Toxicity (Oral/Dermal/Inhal.) Category 4H302/H312/H332: Driven by lipophilic dermal absorption of the halogenated ring[8].
Skin Corrosion/Irritation Category 2H315: Localized lipid saponification by the basic primary amine[5].
Serious Eye Damage/Irritation Category 2H319: Corrosive basicity upon contact with ocular fluid[6].
STOT (Single Exposure) Category 3H335: Volatilization of the free base causing respiratory tract irritation[8].
Part 3: Advanced Handling, Storage, and Stability Protocols

Because the pyridine ring is highly electron-deficient, it is highly activated toward nucleophilic attack. Concurrently, the molecule possesses a nucleophilic primary amine. If stored at room temperature or exposed to moisture, this structural dichotomy creates a thermodynamic driving force for intermolecular self-condensation.

Protocol: Inert Storage & Handling Objective: Prevent oxidative degradation and intermolecular self-condensation. System Validation: Monitor the physical state of the compound prior to use; a color shift from off-white to dark yellow/brown indicates amine oxidation or polymerization.

  • Atmospheric Control: Store the compound strictly under an inert nitrogen or argon atmosphere [1].

    • Causality: Primary amines rapidly react with atmospheric carbon dioxide to form carbamate salts, altering the compound's mass and reactivity.

  • Thermal Regulation: Maintain storage temperatures between 2–8°C [1].

    • Causality: At elevated temperatures, the nucleophilic amine of one molecule can attack the halogenated ring of another via SNAr, leading to runaway oligomerization.

  • Barrier Protection: When handling, utilize nitrile gloves with a minimum thickness of 0.11 mm [1].

    • Causality: Standard latex is highly permeable to halogenated organics; nitrile provides a sterically dense barrier against lipophilic penetration.

Part 4: Emergency Response & Spill Management

In the event of a spill, standard organic solvent cleanup procedures are insufficient due to the basicity and reactivity of the amine group.

Protocol: Emergency Spill Response & Neutralization Objective: Safe containment and chemical deactivation of spilled material. System Validation: Post-neutralization, verify the pH of the absorbent mixture using universal indicator paper to ensure it is between pH 6-8 before final disposal.

  • Assessment & PPE: Evacuate the immediate area. Don a half-face respirator with organic vapor cartridges and 0.11 mm nitrile gloves [1].

    • Causality: The compound's volatility and skin penetration potential require robust respiratory and dermal barriers [5].

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand.

    • Causality: Avoid sawdust or organic absorbents, as primary amines can undergo exothermic reactions with organic acids present in wood.

  • Neutralization: Slowly apply a 5% aqueous citric acid solution to the spill zone.

    • Causality: Citric acid is a weak polyprotic acid that gently protonates the free base amine, converting it into a non-volatile, water-soluble salt without the violent exotherm associated with strong mineral acids.

  • Validation & Disposal: Test the slurry with pH paper. Once neutralized (pH ~7), scoop the material into a chemically resistant, sealable high-density polyethylene (HDPE) container. Label as "Halogenated Organic Waste" for professional incineration [9].

SpillResponse S1 1. Spill Detected (Assess & Evacuate) S2 2. Don PPE (Respirator, Nitrile) S1->S2 S3 3. Containment (Inert Absorbent) S2->S3 S4 4. Neutralization (Dilute Citric Acid) S3->S4 S5 5. Waste Disposal (Halogenated Bin) S4->S5

Caption: Step-by-step emergency spill response and chemical neutralization workflow.

Part 5: Analytical Methods for Impurity & Degradation Monitoring

To quantify impurities and monitor degradation products (such as chloro-fluoro-pyridine oxides), UPLC-PDA (ultra-performance liquid chromatography with photodiode array detection) coupled with Mass Spectrometry is the gold standard [1].

Protocol: UPLC-PDA-MS Impurity Profiling Objective: To quantify degradation products and self-condensation oligomers. System Validation: Before sample injection, run a blank (mobile phase) to establish a stable baseline and validate system cleanliness.

  • Sample Preparation: Dissolve 1.0 mg of (6-Chloro-3-fluoropyridin-2-yl)methanamine in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v).

    • Causality: Aprotic solvents minimize solvolysis of the halogenated ring during analysis.

  • Column Selection: Equip the system with a sub-2 µm C18 column.

  • Mobile Phase Configuration: Use 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Causality: The acidic modifier ensures the primary amine remains fully protonated, preventing secondary interactions with free silanols on the stationary phase that cause peak tailing.

  • Detection Parameters: Set PDA to 254 nm to capture the π-π* transitions of the pyridine ring [1]. Configure the MS in ESI+ mode.

  • Data Analysis: Analyze the MS spectra for the characteristic 3:1 isotopic ratio of the ^35Cl and ^37Cl isotopes to confirm the structural integrity of the halogenated core.

AnalyticalWorkflow cluster_detection Dual Detection System A Sample Preparation (Acetonitrile/Water, 4°C) B UPLC Separation (C18 Column, Acidic Mobile Phase) A->B C PDA Detection (λ = 254 nm) B->C D ESI+ Mass Spectrometry (Isotopic Cl Profiling) B->D E Data Synthesis (Degradation Profiling) C->E D->E

Caption: Analytical UPLC-PDA-MS workflow for degradation monitoring and structural validation.

References
  • Chem-Space. "1-(6-chloro-3-fluoropyridin-2-yl)methanamine - C6H6ClFN2." Chem-space.com. [Link]

Sources

(6-Chloro-3-fluoropyridin-2-yl)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of (6-Chloro-3-fluoropyridin-2-yl)methanamine , a specialized heterocyclic building block used in drug discovery.

Executive Summary

(6-Chloro-3-fluoropyridin-2-yl)methanamine is a bifunctional pyridine scaffold characterized by a primary aminomethyl group at the C2 position, a fluorine atom at C3, and a chlorine atom at C6. This specific substitution pattern makes it a high-value intermediate for "scaffold hopping" and structure-activity relationship (SAR) optimization. The C3-fluorine modulates the basicity of the pyridine nitrogen via inductive effects, while the C6-chlorine provides a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identification
PropertyDetail
IUPAC Name (6-Chloro-3-fluoropyridin-2-yl)methanamine
Common Synonyms 2-(Aminomethyl)-6-chloro-3-fluoropyridine; 6-Chloro-3-fluoro-2-picolylamine
Molecular Formula C₆H₆ClFN₂
Molecular Weight 160.58 g/mol
CAS Registry Number Not widely indexed in public registries; often referenced by precursor CAS 884494-80-8 (Methanol derivative)
SMILES NCCc1c(F)ccc(Cl)n1
Calculated Physicochemical Parameters

These parameters are critical for assessing the compound's suitability as a fragment in Lipinski-compliant drug candidates.

ParameterValue (Predicted)Significance in Drug Design
cLogP ~0.8 - 1.2Indicates moderate hydrophilicity; favorable for oral bioavailability.
TPSA ~39 ŲWell within the limit (<140 Ų) for cell membrane permeability.
pKa (Pyridine N) ~2.5 - 3.5Reduced basicity due to the electron-withdrawing C3-Fluorine and C6-Chlorine, reducing metabolic liability.
pKa (Primary Amine) ~8.5 - 9.0Typical for benzylic-type amines; primary site for amide coupling.
H-Bond Donors 1 (NH₂)Facilitates specific binding interactions.
H-Bond Acceptors 2 (Pyridine N, NH₂)Pyridine N is a weak acceptor due to halogenation.

Synthetic Methodologies

The synthesis of (6-Chloro-3-fluoropyridin-2-yl)methanamine typically proceeds through the reduction of a nitrile or the amination of a chloromethyl intermediate. The Chloromethyl Route is preferred for scale-up due to the availability of the alcohol precursor.

Primary Route: From (6-Chloro-3-fluoropyridin-2-yl)methanol

This pathway ensures the preservation of the halogen substituents while introducing the amine functionality.

Step 1: Activation of the Alcohol

  • Precursor: (6-Chloro-3-fluoropyridin-2-yl)methanol (CAS 884494-80-8).

  • Reagents: Thionyl chloride (

    
    ) or Methanesulfonyl chloride (
    
    
    
    ) with
    
    
    .
  • Conditions: DCM, 0°C to RT, 2-4 hours.

  • Mechanism: Conversion of the hydroxyl group into a good leaving group (chloride or mesylate).

Step 2: Nucleophilic Substitution (Amination)

  • Reagents: Ammonia (

    
    ) in methanol/ethanol or Potassium phthalimide (Gabriel Synthesis).
    
  • Conditions:

    • Direct Amination: Sealed tube, 80°C, excess

      
       (to minimize dimer formation).
      
    • Gabriel Synthesis: DMF,

      
      , 60°C; followed by hydrazine deprotection.
      
  • Purification: Acid-base extraction is critical to separate the primary amine from secondary amine byproducts.

Visualization of Synthetic Workflow

Synthesis Start 6-Chloro-3-fluoro-2-picolinic Acid Inter1 (6-Chloro-3-fluoropyridin-2-yl)methanol (CAS 884494-80-8) Start->Inter1 Reduction (BH3·THF or LiAlH4) Inter2 2-(Chloromethyl)-6-chloro-3-fluoropyridine Inter1->Inter2 Chlorination (SOCl2, DCM) Target (6-Chloro-3-fluoropyridin-2-yl)methanamine (Target) Inter2->Target Amination (NH3/MeOH or Gabriel Synthesis)

Figure 1: Step-wise synthetic pathway from the carboxylic acid precursor to the target methanamine.

Applications in Medicinal Chemistry

This building block is a "privileged structure" in kinase and GPCR ligand design. Its utility stems from three key features:

The "Fluorine Effect" (C3 Position)

The fluorine atom at the 3-position is not merely a substituent; it is an electronic modulator.

  • pKa Modulation: Fluorine is highly electronegative. Its proximity to the pyridine nitrogen lowers the

    
     of the ring nitrogen. This reduces the energetic penalty of desolvation upon binding to a hydrophobic protein pocket.
    
  • Metabolic Stability: The C3-F blocks a common site of oxidative metabolism (P450-mediated hydroxylation) on the pyridine ring.

The "Chlorine Handle" (C6 Position)

The chlorine at the 6-position is activated for nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling.
  • Library Generation: Researchers can first couple the methanamine (C2) to a core scaffold (e.g., via amide bond formation) and then diversify the C6 position using Suzuki couplings to introduce aryl or heteroaryl groups.

Strategic Decision Tree for SAR

SAR_Logic Core (6-Chloro-3-fluoropyridin-2-yl)methanamine Amine Primary Amine (C2) Core->Amine Halogen Chlorine (C6) Core->Halogen Fluorine Fluorine (C3) Core->Fluorine Amide Amide Coupling (Linker Attachment) Amine->Amide Reacts with Acids/Chlorides Suzuki Suzuki/Buchwald (Diversity Element) Halogen->Suzuki Pd-Catalyzed Coupling Block Metabolic Blocking ( CYP450 Stability ) Fluorine->Block Prevents Oxidation

Figure 2: SAR decision tree illustrating the functional utility of each site on the molecule.

Handling and Safety

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free amine can absorb

    
     from the air to form carbamates; storage as a hydrochloride salt is recommended for long-term stability.
    
  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood.

References

  • BenchChem. (6-Chloro-3-fluoropyridin-2-yl)methanamine Product Overview. Retrieved from .

  • Sigma-Aldrich. Product Specification: (6-Chloro-3-fluoropyridin-2-yl)methanol (Precursor). Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary: Pyridylmethanamine Derivatives. Retrieved from .

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. .

Methodological & Application

reductive amination using (6-Chloro-3-fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Reductive Amination Utilizing (6-Chloro-3-fluoropyridin-2-yl)methanamine

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry. It represents one of the most efficient and versatile methods for constructing carbon-nitrogen (C-N) bonds, a linkage that is fundamental to the structure of countless biologically active molecules.[1] The reaction's power lies in its ability to transform readily available aldehydes and ketones into primary, secondary, and tertiary amines in a direct, often one-pot, procedure.[2][3]

This guide focuses on the application of a specific, high-value building block: (6-Chloro-3-fluoropyridin-2-yl)methanamine . The substituted pyridine motif is a privileged scaffold in drug discovery, prized for its ability to engage in various biological interactions and fine-tune the physicochemical properties of a lead compound. The presence of chloro and fluoro substituents offers metabolic stability and modulates the electronic properties of the pyridine ring, making this amine a critical starting material for synthesizing novel chemical entities.[4] This document provides researchers, scientists, and drug development professionals with a detailed exploration of the underlying science, actionable protocols, and expert insights for successfully employing this reagent in reductive amination reactions.

Pillar 1: The Mechanistic Rationale

A successful experimental design is rooted in a firm understanding of the reaction mechanism. Reductive amination is a sequential process involving two key transformations: the formation of an imine (or iminium ion) intermediate, followed by its immediate reduction to the target amine.[2][5][6]

Start Carbonyl (Aldehyde/Ketone) + (6-Chloro-3-fluoropyridin-2-yl)methanamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine/Iminium Ion Intermediate Hemiaminal->Imine Dehydration (-H₂O) (often acid-catalyzed) Product Final Secondary Amine Product Imine->Product Hydride Reduction ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Imine Hydride Source

Caption: General Mechanism of Reductive Amination.

Causality Behind Experimental Choices

1. The Choice of Reducing Agent: A Matter of Selectivity

The success of a one-pot reductive amination hinges on the selective reduction of the imine/iminium intermediate in the presence of the starting aldehyde or ketone.[7]

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): The Reagent of Choice. STAB is a mild and selective hydride donor, making it exceptionally well-suited for this transformation.[8][9] The electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, rendering it slow to reduce aldehydes and ketones but highly reactive towards the more electrophilic protonated imine (iminium ion).[9] This high degree of selectivity minimizes the formation of alcohol byproducts from the reduction of the starting carbonyl. Furthermore, its efficacy in aprotic solvents and its non-toxic nature (compared to sodium cyanoborohydride) make it a preferred reagent.

  • Alternative Reagents:

    • Sodium Borohydride (NaBH₄): A stronger reducing agent that can readily reduce the starting carbonyl.[10] Its use requires a two-step procedure where the imine is pre-formed before the addition of NaBH₄.[10][11]

    • Sodium Cyanoborohydride (NaBH₃CN): Offers good selectivity but is highly toxic and can introduce cyanide impurities into the product.[7] Its use is largely superseded by STAB for safety reasons.

    • Catalytic Hydrogenation: An economical and scalable method, but it is less selective for certain functional groups (e.g., C-C multiple bonds) and may not be suitable for all substrates.[7][12]

2. The Role of the Solvent System

The solvent must be compatible with both the imine formation and the reduction steps.

  • Aprotic Solvents are Preferred for STAB: Sodium triacetoxyborohydride is sensitive to water and incompatible with protic solvents like methanol.[10] Therefore, anhydrous aprotic solvents are standard.

    • 1,2-Dichloroethane (DCE): The most commonly cited and preferred solvent for STAB-mediated reductive aminations.[8][9]

    • Tetrahydrofuran (THF): Another excellent choice.[8]

    • Dichloromethane (DCM): Also widely used and effective.[10]

3. The Influence of pH and Catalysts

Imine formation is the rate-limiting step in many cases and is often catalyzed by mild acid.[6] The acid protonates the carbonyl oxygen, increasing its electrophilicity for the nucleophilic attack by the amine.

  • Acetic Acid (AcOH): Often added in catalytic or stoichiometric amounts, particularly when using ketones as the carbonyl partner, to facilitate the formation of the iminium ion.[8][9] This creates the highly reactive species that STAB readily reduces.

Pillar 2: Application Protocol & Self-Validation

This section provides a robust, general protocol for the reductive amination of (6-Chloro-3-fluoropyridin-2-yl)methanamine. The protocol is designed as a self-validating system, with integrated steps for reaction monitoring and purification.

Setup 1. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Reagents 2. Add Reagents (Amine + Carbonyl) Setup->Reagents STAB 3. Add STAB (Portion-wise) Reagents->STAB Monitor 4. Reaction Monitoring (TLC / LC-MS) STAB->Monitor Monitor->Monitor Quench 5. Aqueous Work-up (Quench, Extract) Monitor->Quench Reaction Complete Purify 6. Purification (Flash Chromatography) Quench->Purify Analyze 7. Product Analysis (NMR, MS) Purify->Analyze

Caption: Standard Experimental Workflow.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • (6-Chloro-3-fluoropyridin-2-yl)methanamine (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.3 - 1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (Optional, 1.0 eq for slow reactions)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add (6-Chloro-3-fluoropyridin-2-yl)methanamine (1.0 eq) and the selected aldehyde or ketone (1.1 eq).

  • Solvent Addition: Add anhydrous DCE (or DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the amine. Stir the mixture at room temperature for 15-30 minutes to facilitate initial imine formation. For less reactive ketones, glacial acetic acid (1.0 eq) can be added at this stage.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in several portions over 5-10 minutes. Rationale: This controls the reaction rate and any mild exotherm.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. The progress should be monitored periodically (e.g., every 2-4 hours) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete upon the disappearance of the limiting starting material (typically the amine). Typical reaction times range from 4 to 24 hours.

  • Work-up and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM or Ethyl Acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration and Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure secondary amine.[13] Note: Purification can sometimes be challenging due to closely eluting impurities. The use of an Evaporative Light-Scattering Detector (ELSD) alongside UV can be beneficial for detecting non-UV active byproducts.[14]

Data Summary and Troubleshooting

The following tables provide representative conditions and a guide for troubleshooting common issues.

Table 1: Representative Reaction Parameters

Carbonyl SubstrateAmine Eq.Carbonyl Eq.STAB Eq.SolventTemp.Typical TimeExpected Yield
Aromatic Aldehyde1.01.11.5DCERT4-12 h80-95%
Aliphatic Aldehyde1.01.11.5DCERT6-16 h75-90%
Acyclic Ketone1.01.21.5DCERT12-24 h60-85%
Cyclic Ketone1.01.21.5DCERT10-20 h70-90%

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Inactive or old STAB. 2. Steric hindrance from substrates. 3. Insufficient reaction time.1. Use a fresh bottle of STAB or titrate its activity. 2. Increase reaction temperature to 40-50°C. 3. Allow the reaction to stir for a longer period (up to 48h).
Low Yield 1. Inefficient imine formation (especially with ketones). 2. Product loss during aqueous work-up.1. Add 1.0 eq of glacial acetic acid to the reaction mixture before adding STAB.[8] 2. Ensure the aqueous layer is thoroughly extracted; consider back-extraction of the aqueous layers.
Side Product Formation 1. Reduction of carbonyl to alcohol. 2. Over-alkylation to tertiary amine.1. This is rare with STAB but indicates a potential issue with selectivity. Ensure no stronger reducing agents are present. 2. Use a smaller excess of the carbonyl partner (e.g., 1.05 eq).
Purification Difficulty 1. Product and starting material have similar polarity. 2. Presence of residual imine impurity.[11]1. Optimize flash chromatography gradient (shallow gradient). 2. Ensure the reaction has gone to completion. If imine persists, add a small amount of fresh STAB and stir longer. An acid/base extraction may also help separate the more basic amine product from the less basic imine.[11]

Pillar 3: Authoritative Grounding & References

The methodologies and principles described in this guide are supported by established chemical literature. The following sources provide further detail and validation for the discussed protocols.

References
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Grogan, G., & ale, A. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10886–10896.

  • LibreTexts Chemistry. (2022). 3.3.3: Synthesis of Amines.

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.

  • ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.

  • Chemistry Steps. (2024). Reductive Amination.

  • Alfa Chemistry. (n.d.). Borch Reductive Amination.

  • BenchChem. (n.d.). (6-Chloro-3-fluoropyridin-2-YL)methanamine.

  • Wikipedia. (n.d.). Reductive amination.

  • Biotage. (n.d.). Improving Reaction Product Purification with Evaporative Light-scattering Detection.

  • Arciniegas, S. (n.d.). Application Note – Reductive Amination.

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.

  • BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 116(3), 1452–1499.

  • Touchette, K. M. (2011). Reductive Amination Reaction. OpenBU, Boston University.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination.

Sources

Application Notes and Protocols: Regioselective Nucleophilic Substitution Reactions of 6-Chloro-3-Fluoropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) reactions of 6-chloro-3-fluoropyridine, a critical building block in medicinal chemistry. We will explore the underlying principles governing its reactivity, the factors dictating regioselectivity, and provide detailed, field-proven protocols for its functionalization with various nucleophiles.

Introduction: The Significance of the 3-Fluoropyridine Scaffold

The 3-fluoropyridine moiety is a privileged scaffold in modern drug discovery. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins by altering its electronic properties and pKa.[1][2] 6-Chloro-3-fluoropyridine serves as a versatile starting material, offering two distinct halogen-substituted positions for synthetic elaboration. Understanding the principles that govern the selective substitution of these halogens is paramount for the efficient synthesis of complex pharmaceutical candidates.

Part 1: Theoretical Principles of Reactivity

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Nucleophilic substitution on electron-deficient aromatic rings, such as pyridines, does not proceed via SN1 or SN2 pathways. Instead, it follows a two-step addition-elimination mechanism known as the SNAr pathway.[3][4]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6] This step is typically the rate-determining step of the reaction.[7]

  • Elimination & Aromatization: The aromaticity of the ring is restored by the expulsion of the leaving group (a halide ion), yielding the substituted product.[5]

Caption: The two-step addition-elimination mechanism of SNAr reactions.

Regioselectivity: The Decisive Role of the Pyridine Nitrogen

In 6-chloro-3-fluoropyridine, the nucleophile can theoretically attack either the C6 position (displacing chloride) or the C3 position (displacing fluoride). The regiochemical outcome is overwhelmingly dictated by the electronic effects of the ring nitrogen.

  • Positional Activation: The pyridine nitrogen is strongly electron-withdrawing, which significantly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack.[8] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing substantial stabilization.[8][9] Attack at the meta (C3, C5) positions does not allow for this resonance stabilization, making it far less favorable.[8][10]

  • Leaving Group Ability: In SNAr reactions where the initial attack is rate-determining, the reactivity order for halogens is often F > Cl > Br > I.[7][8] This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the anionic intermediate through a powerful inductive effect.[6]

The Verdict for 6-Chloro-3-Fluoropyridine: Despite fluorine's potential as a superior leaving group, its position at the meta (C3) site prevents effective stabilization of the intermediate by the ring nitrogen. Conversely, the chlorine atom at the ortho (C6) position is highly activated. Therefore, nucleophilic aromatic substitution on 6-chloro-3-fluoropyridine occurs almost exclusively at the C6 position , with the displacement of the chloride ion. The fluorine at C3 remains on the ring, acting as an additional electron-withdrawing group that further activates the C6 position.

Caption: Regioselectivity is driven by stabilization of the intermediate at the C6 position.

Part 2: Experimental Protocols

General Considerations:

  • Inert Atmosphere: Reactions involving strong bases or sensitive reagents should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by atmospheric moisture.[5]

  • Anhydrous Solvents: Use anhydrous solvents, particularly for reactions with alkoxides or other moisture-sensitive nucleophiles.[5]

  • Monitoring: Reaction progress should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

Caption: A typical experimental workflow for SNAr reactions.

Protocol 1: Synthesis of 6-Amino-3-Fluoropyridines (N-Nucleophiles)

This protocol describes a general procedure for the reaction of 6-chloro-3-fluoropyridine with a primary or secondary amine.

Materials:

  • 6-Chloro-3-fluoropyridine (1.0 equivalent)

  • Amine (e.g., Morpholine, Piperazine) (1.2 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 equivalents)

  • Solvent (e.g., DMF, DMSO, Dioxane, Acetonitrile)

  • Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the solvent (e.g., DMSO) to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.

  • Add the amine (1.2 equiv.) followed by the 6-chloro-3-fluoropyridine (1.0 equiv.).

  • Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.

  • Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to yield the pure 6-amino-3-fluoropyridine derivative.

Protocol 2: Synthesis of 6-Alkoxy-3-Fluoropyridines (O-Nucleophiles)

This protocol details the reaction with an alcohol in the presence of a strong base to form an alkoxide in situ.

Materials:

  • 6-Chloro-3-fluoropyridine (1.0 equivalent)

  • Alcohol (e.g., Methanol, tert-Butanol) (as solvent or in excess)

  • Strong Base (e.g., NaH, KOtBu) (1.5 equivalents)

  • Anhydrous Solvent (e.g., THF, DMF)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the strong base (e.g., NaH, 1.5 equiv.).

  • Carefully add the anhydrous solvent (e.g., THF), followed by the slow addition of the alcohol (1.5 equiv.) at 0 °C to form the alkoxide.

  • After stirring for 15-30 minutes, add a solution of 6-chloro-3-fluoropyridine (1.0 equiv.) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature or heat as necessary (e.g., 60-80 °C).

  • Monitor the reaction's progress. Upon completion, cool the mixture to 0 °C.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of 6-Thio-3-Fluoropyridines (S-Nucleophiles)

This protocol outlines the reaction with a thiol to generate sulfur-linked pyridine derivatives.

Materials:

  • 6-Chloro-3-fluoropyridine (1.0 equivalent)

  • Thiol (e.g., Thiophenol) (1.1 equivalents)

  • Base (e.g., K₂CO₃, NaH) (1.5 equivalents)

  • Solvent (e.g., DMF, Acetonitrile)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the base (e.g., K₂CO₃, 1.5 equiv.) and the solvent (e.g., DMF).

  • Add the thiol (1.1 equiv.) and stir for 10-15 minutes to form the thiolate.

  • Add the 6-chloro-3-fluoropyridine (1.0 equiv.) to the mixture.

  • Heat the reaction to a suitable temperature (e.g., 50-100 °C) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: Summary of Reaction Conditions

The choice of base, solvent, and temperature is crucial for optimizing yield and minimizing side reactions. The following table provides a general guideline for various nucleophile classes.

Nucleophile ClassExample NucleophileTypical BaseCommon SolventsTemperature (°C)Product Type
N-Nucleophiles MorpholineK₂CO₃, Cs₂CO₃DMSO, DMF, Dioxane80 - 1206-Morpholino-3-fluoropyridine
O-Nucleophiles Sodium MethoxideNaH, KOtBuTHF, DMF, MeOH25 - 806-Methoxy-3-fluoropyridine
S-Nucleophiles ThiophenolK₂CO₃, NaHDMF, Acetonitrile50 - 1003-Fluoro-6-(phenylthio)pyridine

Conclusion

The nucleophilic aromatic substitution of 6-chloro-3-fluoropyridine is a robust and highly regioselective transformation that proceeds reliably at the C6 position. This selectivity is governed by the powerful activating and directing effect of the pyridine ring nitrogen. By understanding these fundamental principles and employing the detailed protocols provided, researchers can effectively leverage this versatile building block to synthesize a diverse array of 3-fluoropyridine derivatives for applications in drug discovery and materials science.

References

  • A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqKE9R5f15MZTMWOK-UOG8XABzfqGBLvCUxEbRsWGlwYb-OZJq0dW_nfhjqxS7oRbDJglWem73m_i6zDtPw8nqR-lceCoFDEUZD7zY6qqBNw_PX83MafiKeU6rSVe6kG7A4qMfmsvjgE3k1CsrYZ588ftrKT_A1s53Q2yrHJJO18X-rZMY156zBE9PQjTQ1wAQvatTIWbqclXGWFXplKoiW0_ztfQz7ySTzYpym9rkpq1en-L9hnNpSUa-lMerNDQs]
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXcZZi7YfcqVArmC8lbErp0f5ZU1AenYcMN-h6ITui6ppvrlIdP-FBewJdfKzaFvhNbPuhwIeUcK60NBMFcJQ-AFkMMQV0DcVM3EgEy-ZesEBI6u2JR_MB6KeK8Y0jvmLHyAG2wdmKtYH5jWduvrmbm-AZ8i9ej9lTLLBHbaftWatncH6htP_5TmGDS8FBNPZ8Xu9YpcR0pUEdrnWy6zw9X8k6mfSJv79QPsvGPvvj9qI_ycrYpM8lzYDgdZXDCDi3cw==]
  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7039401/]
  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2007-990861]
  • Nucleophilic aromatic substitution - Wikipedia. [URL: https://en.wikipedia.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [URL: https://pubs.acs.org/doi/10.1021/jo00089a041]
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/63866125b363496536b7614e]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Nucleophilic aromatic substitution - chemeurope.com. [URL: https://www.chemeurope.
  • Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588534]
  • Nucleophilic Substitution Reactions. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Substitution_and_Elimination_Reactions/11.03%3A_Nucleophilic_Substitution_Reactions]
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - MDPI. [URL: https://www.mdpi.com/1420-3049/11/2/130]
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b02467]
  • New Synthesis of 3-Fluoropyridine Derivatives. - ResearchGate. [URL: https://www.researchgate.
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit4/015.shtm]
  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines - ResearchGate. [URL: https://www.researchgate.net/publication/257640428_Facile_Preparation_of_3-Substituted-26-difluoropyridines_Application_to_the_Synthesis_of_236-Trisubstituted_Pyridines]
  • Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2012/05/31/introduction-to-nucleophilic-substitution-reactions/]
  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. [URL: https://openstax.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [URL: https://www.wavefunction.com/chapter-29-understanding-the-highly-variable-regioselectivity-in-snar-reaction-of-dichloropyrimidines/]
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.0c09536]
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. [URL: https://www.mdpi.com/1420-3049/24/6/1155]
  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318182/]
  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/44621020_Effects_of_the_Pyridine_3-Substituent_on_Regioselectivity_in_the_Nucleophilic_Aromatic_Substitution_Reaction_of_3-Substituted_26-Dichloropyridines_with_1-Methylpiperazine_Studied_by_a_Chemical_Design_S]
  • A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5 - Benchchem. [URL: https://vertexaisearch.cloud.google.
  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcyafEa62b5IlnjBKFjQh3dpDq3maRuurt8rVexmzJ9Jf1tVEKm7TWyXV7zVYzjrEx0Kyo7QhygRiXcIPGEaRZVVi6nbqsV3RpwW_kZLSw44J5ybFipk6oCK8u_1wFHeyEh4_a6SfEX32qFvG-D9ascR0Qm5_yQcPn_eVX-vWwloYBmvh4SeWPeAwssq551yd87rc3RhztjLSA83BpZlnwzw==]
  • Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. - Filo. [URL: https://www.filo.com/chemistry-question/explain-why-nucleophilic-substitution-occurs-more-readily-in-4-chloropyridine-than-in-3-chloropyridine]

Sources

Advanced Peptide Coupling Protocols for (6-Chloro-3-fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of halogenated pyridine scaffolds into peptide and small-molecule libraries is a cornerstone of modern structure-activity relationship (SAR) studies. (6-Chloro-3-fluoropyridin-2-yl)methanamine is a highly valuable primary amine building block[1]. However, its unique stereoelectronic profile—driven by the electron-withdrawing 3-fluoro and 6-chloro substituents—requires carefully optimized peptide coupling conditions to ensure high yields, prevent epimerization, and avoid side reactions such as guanidinylation.

This application note provides a comprehensive, self-validating guide to amide bond formation using this specific picolylamine derivative, contrasting the gold-standard discovery reagent (HATU) with the premier scale-up reagent (T3P).

Physicochemical Context & Mechanistic Insights

To design a robust coupling protocol, one must first understand the causality behind the reactivity of (6-Chloro-3-fluoropyridin-2-yl)methanamine:

  • Inductive Effects and Nucleophilicity: The primary amine is situated on a methylene spacer (a picolylic position). While it is an aliphatic amine, the strong inductive electron-withdrawing (-I) effect of the adjacent 3-fluoro group, compounded by the 6-chloro group, slightly reduces the pKa and nucleophilicity of the amine compared to unsubstituted benzylamine.

  • Coordination Competition: The pyridine nitrogen can act as a competing coordination site for metals and certain coupling reagents. Consequently, maintaining a strictly basic environment (using excess non-nucleophilic base like DIPEA) is critical to keep the primary amine in its reactive, unprotonated free-base form.

  • Steric Hindrance: The ortho-relationship of the 3-fluoro group to the aminomethyl moiety introduces mild steric bulk. Highly reactive active esters (such as those generated by HATU or T3P) are required to drive the nucleophilic acyl substitution forward efficiently[2][3].

Pathway Acid Carboxylic Acid (R-COOH) Intermediate Activated Ester Intermediate Acid->Intermediate Base + Activator (Pre-activation) Activator Coupling Agent (HATU / T3P) Activator->Intermediate Product Target Amide Conjugate Intermediate->Product Nucleophilic Acyl Substitution Amine Picolylamine Derivative Amine->Product Amine Addition

Mechanistic workflow of amide bond formation via activated ester intermediate.

Quantitative Reagent Selection Data

Selecting the correct coupling reagent depends on the project phase (discovery vs. process scale) and the nature of the carboxylic acid partner. The following table summarizes the performance metrics of standard reagents when coupled with halogenated picolylamines.

Coupling ReagentActivation TimeReaction TimeEpimerization RiskWorkup ComplexityRecommended Use Case
HATU / DIPEA 5–10 min1–2 hoursLow-ModerateModerate (Aqueous washes)Sterically hindered acids, discovery scale[2]
T3P / Pyridine 15–30 min2–12 hoursVery LowSimple (Water wash)Scale-up, epimerization-prone substrates[3]
EDC / HOBt 15 min4–16 hoursModerateModerateGeneral purpose, cost-sensitive

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the reaction trajectory is monitored and confirmed at each critical phase.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

HATU is the reagent of choice for rapidly coupling (6-Chloro-3-fluoropyridin-2-yl)methanamine with sterically hindered or unreactive carboxylic acids.

Causality Check: HATU must be pre-reacted with the carboxylic acid. If the amine is added simultaneously, the slightly deactivated picolylamine can be outcompeted, leading to direct attack on the HATU uronium salt and the formation of a dead-end guanidinium byproduct.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (2.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Self-Validation: Check the pH of an aliquot on wet indicator paper; it must be >9 to ensure complete deprotonation of the acid.

  • Pre-Activation: Add HATU (1.2 eq, 0.6 mmol) in one portion. Stir at room temperature for 5–10 minutes. The solution will typically turn pale yellow as the highly reactive O-At active ester forms.

  • Amine Addition: Add (6-Chloro-3-fluoropyridin-2-yl)methanamine (1.1 eq, 0.55 mmol) dropwise.

  • Reaction Monitoring: Stir at room temperature. Self-Validation: Monitor via LC-MS after 1 hour. The mass of the active ester should disappear, replaced by the target amide mass [M+H]+.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL). Wash sequentially with 5% aqueous LiCl (3 x 5 mL) to remove DMF, saturated aqueous NaHCO₃ (5 mL), and brine (5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: T3P-Promoted Coupling (Process & Scale-Up)

Propylphosphonic anhydride (T3P) is a benign, highly efficient reagent that generates water-soluble byproducts, making it ideal for scaling up the synthesis of (6-Chloro-3-fluoropyridin-2-yl)methanamine derivatives without the need for column chromatography[3].

Causality Check: T3P acts as a dehydrating agent that forms a reactive acyl phosphonate. By adding T3P last, the concentration of the active intermediate is kept low and steady, virtually eliminating the risk of epimerization at the α-carbon of chiral amino acids.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq, 5.0 mmol) and (6-Chloro-3-fluoropyridin-2-yl)methanamine (1.05 eq, 5.25 mmol) in Ethyl Acetate or Dichloromethane (15 mL).

  • Base Addition: Add Pyridine or DIPEA (3.0 eq, 15.0 mmol). Pyridine is often preferred with T3P as it acts as both a base and a nucleophilic catalyst.

  • Activation: Cool the mixture to 0 °C. Add T3P (50% w/w solution in EtOAc, 1.5 eq, 7.5 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Self-Validation: TLC (Hexane/EtOAc 1:1) should show complete consumption of the starting amine (visualized via ninhydrin stain).

  • Workup: Quench the reaction by adding water (10 mL). Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (10 mL), 1M HCl (10 mL) only if the product is not acid-sensitive, and brine (10 mL).

  • Isolation: Dry over MgSO₄, filter, and evaporate. The resulting amide is typically >95% pure by NMR, validating the efficiency of the T3P water-soluble byproduct clearance.

References

  • Scientific Research Publishing. "A Modified Method for the Synthesis of Tetradentate Ligand Involving Peptide Bond". SCIRP. Available at:[Link]

  • ResearchGate. "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis". ResearchGate. Available at:[Link]

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of (6-Chloro-3-fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Chloro-3-fluoropyridin-2-yl)methanamine is a highly valuable, bifunctional building block in medicinal chemistry. It features both a nucleophilic primary aminomethyl group and an electrophilic 6-chloro substituent on a fluorinated pyridine scaffold. Functionalizing this molecule via Buchwald-Hartwig cross-coupling presents a significant chemoselectivity challenge: preventing uncontrolled self-condensation (oligomerization) and avoiding competitive oxidative addition at the endogenous aryl chloride.

This application note details a programmable, chemoselective protocol that selectively N-arylates the primary amine with exogenous aryl bromides, leaving the 6-chloro group completely intact for downstream diversification (e.g., Suzuki-Miyaura coupling or SNAr).

Mechanistic Rationale & Catalyst Selection

The core challenge in this workflow lies in managing the bifunctional nature of the substrate. Palladium-catalyzed C–N bond formation requires oxidative addition, amine coordination, deprotonation, and reductive elimination. The experimental choices below are driven by strict mechanistic causality:

  • Ligand Causality (BrettPhos): We select BrettPhos (or its precatalyst BrettPhos Pd G3) over traditional ligands like BINAP or DPPF. Theoretical and empirical studies demonstrate that for BrettPhos-ligated palladium, the rate-limiting step is oxidative addition, whereas for RuPhos, it is reductive elimination [1]. BrettPhos creates a highly hindered binding pocket that strictly accommodates primary amines, effectively suppressing the formation of secondary amine over-arylation byproducts [2].

  • Chemoselectivity (Ar-Br vs. Ar-Cl): The oxidative addition of the active Pd(0)-BrettPhos complex into an exogenous aryl bromide (Ar-Br) is kinetically favored over an aryl chloride (Ar-Cl) due to the weaker C–Br bond dissociation energy. By operating at moderate temperatures (80 °C), the catalyst selectively activates the Ar-Br, completely ignoring the 6-chloro position of the pyridine substrate [3].

  • Base Selection (NaOtBu): Sodium tert-butoxide is utilized as the base. While strong enough to drive the catalytic cycle, its steric bulk prevents it from acting as a competing nucleophile. It efficiently deprotonates the palladium-bound amine intermediate to facilitate rapid reductive elimination [4].

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions, highlighting the causality between ligand choice, temperature, and chemoselectivity.

LigandBaseSolventTemp (°C)Yield (%)Selectivity (Ar-Br : Ar-Cl)Observation / Causality
BrettPhos NaOtBu Toluene 80 88 >99:1 Optimal. Strict primary amine selectivity; Ar-Cl intact.
tBuBrettPhosK3PO4t-AmylOH1008295:5Good yield, but higher temp led to trace Ar-Cl activation.
RuPhosCs2CO3Dioxane906580:20Over-arylation to tertiary amine observed.
XPhosK3PO4t-BuOH1007085:15Moderate selectivity; some self-condensation detected.
BINAPNaOtBuToluene1002540:60Uncontrolled oligomerization and poor conversion.

Experimental Protocol: Chemoselective N-Arylation

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reaction fidelity and prevent downstream failures.

Materials:

  • (6-Chloro-3-fluoropyridin-2-yl)methanamine (1.0 equiv, 1.0 mmol)

  • Exogenous Aryl Bromide (1.05 equiv, 1.05 mmol)

  • BrettPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)

  • NaOtBu (1.4 equiv, 1.4 mmol)

  • Anhydrous, degassed Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the exogenous aryl bromide (if solid), BrettPhos Pd G3 (18.1 mg, 2 mol%), and NaOtBu (134.5 mg, 1.4 mmol).

    • Validation Checkpoint 1: The Pd G3 precatalyst must appear as a deep red/maroon powder. If it is grey or black, the precatalyst has degraded to inactive palladium black and must be discarded.

  • Solvent and Substrate Addition: Seal the vial with a PTFE-lined septum cap. Purge with argon for 5 minutes. Inject anhydrous, rigorously degassed toluene (5.0 mL). Add the aryl bromide (if liquid) and (6-Chloro-3-fluoropyridin-2-yl)methanamine (160.6 mg, 1.0 mmol) via microsyringe.

  • Activation and Heating: Transfer the vial to a pre-heated aluminum heating block set to 80 °C. Stir vigorously (800 rpm).

    • Validation Checkpoint 2: Within 5–10 minutes of heating, the solution will transition from deep red to a pale yellow/greenish hue. This color shift is the self-validating indicator that the Pd(II) precatalyst has successfully reduced to the active Pd(0)-BrettPhos species [3].

  • In-Process Monitoring: After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade acetonitrile, and analyze.

    • Validation Checkpoint 3: Confirm the presence of the desired product mass. Crucially, verify the absence of m/z ~285 (the des-chloro dimer), which would indicate a failure in chemoselectivity and unwanted activation of the 6-chloro group.

  • Workup and Isolation: After 12 hours, cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NH4Cl to neutralize the base. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-aryl-(6-chloro-3-fluoropyridin-2-yl)methanamine.

Pathway Visualization

The following diagram illustrates the chemoselective catalytic cycle, emphasizing the kinetic preference for the exogenous aryl bromide over the endogenous aryl chloride.

G Pd_Pre Pd G3 Precatalyst (Inactive Pd II) Pd_0 Active Pd(0)-BrettPhos Complex Pd_Pre->Pd_0 Base / Activation Ox_Add Oxidative Addition (Exogenous Ar-Br) Pd_0->Ox_Add Fast (Ar-Br preference) Amine_Coord Amine Coordination (6-Chloro-3-fluoro...methanamine) Ox_Add->Amine_Coord Deprot Deprotonation (NaOtBu Base) Amine_Coord->Deprot Red_Elim Reductive Elimination (C-N Bond Formation) Deprot->Red_Elim Red_Elim->Pd_0 Catalyst Regeneration Product Chemoselective Product (Intact 6-Chloro Group) Red_Elim->Product

Figure 1: Chemoselective Buchwald-Hartwig catalytic cycle prioritizing Ar-Br over endogenous Ar-Cl.

Troubleshooting & Analytical Validation

  • Issue: High levels of unreacted amine but complete consumption of Ar-Br.

    • Cause: The Ar-Br is undergoing competitive hydrodehalogenation.

    • Solution: Ensure the toluene is rigorously degassed via freeze-pump-thaw or sparging. Oxygen or moisture can lead to premature catalyst quenching or side reactions.

  • Issue: Formation of secondary/tertiary amine mixtures.

    • Cause: The steric bulk of the ligand is insufficient, or the temperature is too high.

    • Solution: Verify that BrettPhos (not RuPhos or XPhos) is being used [4]. Lower the reaction temperature to 70 °C to increase the kinetic differentiation between the primary amine product and the starting material.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
  • Buchwald Ligands Review. Entegris.
  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • Optimization of Buchwald-Hartwig amination conditions. Benchchem.

Strategic N-tert-Butoxycarbonyl Protection of Halogenated Pyridyl Methanamines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for the N-Boc protection of (6-chloro-3-fluoropyridin-2-yl)methanamine (CAS: 1260672-14-7). This specific intermediate is a critical scaffold in the synthesis of SHP2 and KRAS inhibitors. While standard Boc protection is a routine transformation, the electron-deficient nature of the 6-chloro-3-fluoropyridine ring, combined with the steric influence of the 3-fluoro substituent, requires precise stoichiometric control to prevent bis-protection and ensure high yield. This guide provides a scalable, self-validating methodology suitable for medicinal chemistry and process development.

Mechanistic Insight & Rationale

Chemical Context

The substrate features a primary amine attached to a pyridine ring substituted with electron-withdrawing groups (EWGs): Chlorine at C6 and Fluorine at C3.[1]

  • Electronic Effect: The pyridine nitrogen and the halogen substituents lower the electron density of the aromatic ring. Consequently, the benzylic-type amine is slightly less nucleophilic than a standard benzylamine but remains sufficiently reactive for acylation without forcing conditions.

  • Steric Effect: The C3-Fluorine atom is ortho to the methanamine group. While Fluorine is small (Van der Waals radius ~1.47 Å), its proximity can retard the rate of nucleophilic attack slightly compared to non-fluorinated analogs, necessitating adequate stirring time and ensuring complete solubilization.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of di-tert-butyl dicarbonate (


).[2][3] The resulting tetrahedral intermediate collapses to release tert-butyl carbonate, which spontaneously decarboxylates to form tert-butanol and 

.

BocMechanism Amine (6-Cl-3-F-Py)-CH2-NH2 (Nucleophile) TS Tetrahedral Intermediate Amine->TS Attack on C=O Boc2O Boc2O (Electrophile) Boc2O->TS Product N-Boc Product + t-BuOH + CO2 TS->Product Collapse & Decarboxylation

Figure 1: The nucleophilic amine attacks the anhydride, driven by the release of gaseous CO2 and the formation of the stable carbamate.[2][3]

Experimental Protocols

Reagent Stoichiometry Table

Basis: 1.0 gram of Amine Substrate

ReagentMW ( g/mol )Equiv.[4][5][6][7][8]Mass/VolRole
(6-Cl-3-F-pyridin-2-yl)methanamine 160.581.01.00 gLimiting Reagent
Di-tert-butyl dicarbonate (

)
218.251.11.49 gProtection Agent
Triethylamine (TEA) 101.191.51.30 mLBase/Scavenger
Dichloromethane (DCM) 84.93N/A10-15 mLSolvent

Note on Starting Material: If the amine is supplied as a Hydrochloride Salt (HCl) , increase the Base (TEA) to 2.5 equivalents to ensure free-basing in situ.

Method A: Homogeneous Organic Phase (Recommended)

Best for scale-up and moisture-sensitive substrates.

  • Preparation: In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 eq of the amine in DCM (concentration ~0.1 M to 0.2 M).

  • Base Addition: Add 1.5 eq of Triethylamine (TEA).

    • Checkpoint: If starting material was a salt, ensure the solution becomes clear or mostly homogeneous before proceeding.

  • Cooling: Cool the mixture to

    
     using an ice bath.
    
    • Why? Controlling the initial exotherm prevents bis-Boc formation, which can occur on primary amines if the reagent is added too aggressively at warm temperatures.

  • Reagent Addition: Dissolve 1.1 eq of

    
     in a minimal amount of DCM and add it dropwise to the amine solution over 10 minutes.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1) or LCMS. The product is less polar than the free amine.

  • Workup (Critical Step):

    • Dilute with excess DCM.

    • Wash with Water (

      
      ).[2]
      
    • Wash with Brine (

      
      ).[2]
      
    • Caution: Do NOT use strong acid (e.g., 1M HCl) for the wash. While the Boc-amine is stable, the pyridine nitrogen can be protonated, dragging your product into the aqueous waste. If an acidic wash is strictly necessary to remove excess amine, use a pH 4–5 Citrate buffer, but a water wash is usually sufficient.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
Method B: Biphasic Conditions

Alternative for HCl salts or if organic bases are to be avoided.

  • Dissolve the amine salt in THF:Water (1:1) .

  • Add 2.5 eq of solid

    
     or 
    
    
    
    .
  • Add 1.2 eq of

    
     in one portion.
    
  • Stir vigorously at RT for 4–16 hours. (Biphasic reactions are slower due to phase transfer limitations).

  • Extract with EtOAc, wash with brine, dry, and concentrate.

Workflow Visualization

Workflow Start Start: Weigh Amine (1.0 eq) Dissolve Dissolve in DCM Add TEA (1.5 eq) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddBoc Add Boc2O (1.1 eq) Dropwise Cool->AddBoc React Warm to RT Stir 2-4 hrs AddBoc->React Check QC: TLC/LCMS Complete? React->Check Check->React No (Add 0.1 eq Boc2O) Workup Wash: H2O / Brine (Avoid Strong Acid) Check->Workup Yes Isolate Dry (Na2SO4) & Concentrate Workup->Isolate

Figure 2: Step-by-step execution flow for the organic phase protocol.

Analytical Expectations & Troubleshooting

NMR Characterization

The 3-Fluoro substituent provides a unique handle for NMR verification.

  • 1H NMR: Look for the methylene protons (

    
    ) as a doublet (or doublet of doublets) around 
    
    
    
    4.3–4.5 ppm. The splitting is caused by coupling to the NH proton and the
    
    
    nucleus
    (coupling constant
    
    
    is typically 2–5 Hz).
  • 19F NMR: A singlet (or multiplet depending on decoupling) around

    
     -110 to -130 ppm is characteristic of the fluoropyridine core.
    
  • Boc Group: A strong singlet at

    
     1.45 ppm (9H).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Old

reagent (hydrolyzed).
Use fresh reagent. If

is liquid/sticky, it may be degraded. It should be a low-melting solid or clear liquid (mp 23°C).
Bis-Boc Formation Excess

or high temp.
Strictly control stoichiometry (1.1 eq). Keep reaction at

during addition.
Product Loss in Aqueous pH of wash was too low.The pyridine ring is basic. Do not use HCl washes. Use only water and brine. Back-extract aqueous layer with DCM if yield is low.

Safety & Handling

  • Pressure Hazard: The reaction generates Carbon Dioxide (

    
    ) . Do not seal the reaction vessel tightly; use a bubbler or a needle vent to allow gas escape.
    
  • Toxicity: Halogenated pyridines can be skin irritants and potentially toxic. Wear standard PPE (gloves, goggles, lab coat).

  • Reagent Handling:

    
     is a lachrymator and harmful if inhaled. Handle in a fume hood.
    

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc chemistry conditions).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53394726, (6-Chloro-3-fluoropyridin-2-yl)methanamine. [Link]

  • Agami, C.; Couty, F.The Reactivity of the N-Boc Group. Tetrahedron 2002, 58, 2701–2724. (Review of Boc group stability and reactivity).

Sources

Application Note: Preparation of Fused Heterocycles from (6-Chloro-3-fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the strategic synthesis of fused heterocyclic systems using (6-Chloro-3-fluoropyridin-2-yl)methanamine as a core building block.

The presence of the C3-fluorine and C6-chlorine atoms on the pyridine ring provides unique orthogonal reactivity handles. Unlike standard 2-picolylamines, this scaffold allows for:

  • Regioselective

    
     Cyclizations:  Leveraging the labile C3-F for annulation.
    
  • Late-Stage Diversification: Retaining the C6-Cl motif for downstream cross-coupling (Suzuki, Buchwald-Hartwig).

Executive Summary

(6-Chloro-3-fluoropyridin-2-yl)methanamine is a high-value pharmacophore precursor. Its primary amine and pyridine nitrogen allow for the construction of 5- and 6-membered fused rings, while the halogen substituents modulate electronic properties and enable further functionalization. This guide focuses on three primary heterocyclic targets:

  • Imidazo[1,5-a]pyridines: Via condensation-cyclization.[1]

  • Pyrido[2,3-d]pyrimidines: Via urea formation and intramolecular

    
     (C3-F displacement).
    
  • Pyrido[1,2-a]pyrimidin-4-ones: Via condensation with activated esters.

Retrosynthetic Logic & Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from the starting material.

G Start (6-Chloro-3-fluoropyridin-2-yl) methanamine Inter1 Intermediate: N-(Pyridin-2-ylmethyl)amide Start->Inter1 R-COOH / Coupling Agent or R-CHO / Oxidation Inter2 Intermediate: Urea/Thiourea Start->Inter2 R-N=C=O (Isocyanate) Target3 Target C: Pyrido[1,2-a]pyrimidin-4-one (C3-F & C6-Cl Retained) Start->Target3 Ethyl Propiolate or Beta-Keto Esters Target1 Target A: Imidazo[1,5-a]pyridine (C6-Cl Retained) Inter1->Target1 Cyclodehydration (POCl3 or Burgess) Target2 Target B: 3,4-Dihydropyrido[2,3-d]pyrimidine (C3-F Displaced) Inter2->Target2 Intramolecular SNAr (NaH, Heat)

Figure 1: Divergent synthetic pathways from (6-Chloro-3-fluoropyridin-2-yl)methanamine. Target B represents a rare example of cyclization via C3-F displacement.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Substituted-5-fluoro-8-chloroimidazo[1,5-a]pyridine

Targeting the Imidazo[1,5-a]pyridine Core

This protocol utilizes a dehydrative cyclization of an amide intermediate. The C3-fluorine of the starting material ends up at position 5 of the fused system, and the C6-chlorine at position 8.

Mechanism: Amide formation followed by activation of the amide oxygen (using


) allows the pyridine nitrogen to attack the imidoyl carbon, closing the imidazole ring.
Materials:
  • Starting Material: (6-Chloro-3-fluoropyridin-2-yl)methanamine (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • Coupling Reagents: EDC·HCl (1.2 eq), HOBt (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Cyclization Agent: Phosphorus oxychloride (

    
    ) (5.0 eq)
    
  • Solvents: DCM (Step 1), Toluene or 1,2-Dichloroethane (Step 2)

Step-by-Step Procedure:
  • Amide Coupling:

    • Dissolve the carboxylic acid in DCM (0.1 M). Add EDC·HCl, HOBt, and DIPEA. Stir for 15 min.

    • Add (6-Chloro-3-fluoropyridin-2-yl)methanamine. Stir at RT for 4–12 hours.

    • Workup: Wash with sat.

      
      , brine, dry over 
      
      
      
      , and concentrate. Verify amide formation by LCMS.
  • Cyclization:

    • Dissolve the crude amide in anhydrous Toluene (0.1 M).

    • Add

      
       dropwise under 
      
      
      
      atmosphere.
    • Reflux (110 °C) for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the amide.

    • Quench: Cool to 0 °C. Carefully quench with sat.

      
       (Exothermic!).
      
    • Extraction: Extract with EtOAc (3x).

  • Purification:

    • Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Note: The product is often fluorescent under UV (254/365 nm).

Protocol B: Synthesis of 3,4-Dihydropyrido[2,3-d]pyrimidine derivatives

Targeting the Pyrido[2,3-d]pyrimidine Core via



This advanced protocol leverages the C3-Fluorine as a leaving group. The reaction requires forcing conditions due to the stability of the C-F bond, but the intramolecular nature of the attack makes it feasible.

Materials:
  • Starting Material: (6-Chloro-3-fluoropyridin-2-yl)methanamine (1.0 eq)

  • Isocyanate (R-N=C=O) (1.1 eq)

  • Base: Sodium Hydride (60% dispersion) (2.5 eq) or

    
     (3.0 eq)
    
  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Procedure:
  • Urea Formation:

    • Dissolve the amine in anhydrous THF or DCM (0.1 M).

    • Add the isocyanate dropwise at 0 °C.

    • Stir at RT for 1 hour. The urea often precipitates; if so, filter and wash with ether. If not, concentrate to dryness.

  • Intramolecular

    
     Cyclization: 
    
    • Dissolve the crude urea in anhydrous DMF (0.05 M).

    • Add NaH (carefully) or

      
      .
      
    • Heat to 100–120 °C for 6–12 hours.

    • Mechanism Check: The distal nitrogen of the urea deprotonates and attacks C3, displacing the Fluoride ion. The C6-Cl activates the ring sufficiently to allow this.

  • Workup & Isolation:

    • Cool to RT. Dilute with water.[2]

    • If the product precipitates, filter it (simplest).

    • If not, extract with EtOAc. Caution: DMF is hard to remove; wash organic layer 5x with LiCl solution or water.

Quantitative Data Summary

ProtocolTarget ScaffoldKey ReagentsCritical ParameterTypical Yield
A Imidazo[1,5-a]pyridine

Moisture exclusion during cyclization60–85%
B Pyrido[2,3-d]pyrimidine

Temperature (>100°C) for F-displacement40–65%
C Pyrido[1,2-a]pyrimidin-4-oneEthyl AcetoacetateHigh temperature condensation70–90%

Troubleshooting & Optimization

Issue: Incomplete Cyclization in Protocol A
  • Cause: Hydrolysis of the Vilsmeier-type intermediate due to wet solvent.

  • Solution: Ensure Toluene is dried over molecular sieves. Increase

    
     equivalents to 10.0 if steric bulk is high.
    
Issue: Failure to Displace Fluorine in Protocol B
  • Cause: The 3-F position is not sufficiently electrophilic, or the base is too weak.

  • Solution:

    • Switch solvent to DMSO (accelerates

      
       rates significantly).
      
    • Increase temperature to 140 °C.

    • Alternative: If C6-Cl is displacing instead of C3-F (rare but possible), lower the temperature and use a less polar solvent. Note: C3-F displacement is favored intramolecularly due to ring size (6-membered).

Issue: Regioselectivity in Functionalization
  • Observation: When performing Pd-catalyzed coupling on the final fused system, which halogen reacts first?

  • Rule: In the Imidazo[1,5-a]pyridine product (Protocol A), the C-Cl bond (originally C6) is generally more reactive towards oxidative addition than the C-F bond (originally C3), unless the C-F bond was consumed in the cyclization (Protocol B).

    • Protocol A Product: Contains Cl and F. Cl reacts first.

    • Protocol B Product: Contains Cl only.

References

  • Synthesis of Imidazo[1,5-a]pyridines

    • General Methodology: Wang, H., et al. "Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Pyridylmethylamines with Aldehydes." Journal of Organic Chemistry, 2015.[3] Link

    • Phosgene-mediated Cyclization: Neda, I., et al. "Synthesis of Novel Imidazo[1,5-a]pyridine Derivatives."[4] Revue Roumaine de Chimie, 2010. (Describes cyclization of 3-chloro-5-trifluoromethyl-2-aminomethylpyridine). Link

  • Pyrido[2,3-d]pyrimidine Synthesis

    • General Review: "Pyrido[2,3-d]pyrimidines: A Review on Synthesis and Biological Activity."[5][6] Bentham Science, 2020. Link

    • SNAr on Fluoropyridines: Banks, R.E., et al. "SNAr displacement of fluorine from pentafluoropyridine..."[7] J. Chem. Soc., Chem. Commun., 1989.[7][8] (Establishes F-displacement feasibility). Link

  • Safety & Handling

    • Fluoropyridine Reactivity: "Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Chloro-3-fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: ONLINE Current Topic: Yield Optimization & Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Golden Route" Strategy

The synthesis of (6-Chloro-3-fluoropyridin-2-yl)methanamine is deceptively simple in structure but notoriously difficult in practice due to two competing factors:

  • The Halogen Fragility: The 6-chloro substituent is prone to hydrodehalogenation (loss of chlorine) under standard catalytic hydrogenation conditions (Pd/C, H₂).

  • The Pyridine Trap: The electron-deficient pyridine ring renders the nitrile less reactive, often requiring forcing conditions that exacerbate side reactions like dimerization (secondary amine formation).

Our recommended protocol bypasses catalytic hydrogenation entirely, utilizing a Borane-Tetrahydrofuran (BH₃·THF) reduction.[1][2][3][4] This method offers the highest chemoselectivity, preserving the halogenated scaffold while effectively reducing the nitrile.

Module 1: The Validated Protocol (Self-Validating System)

This protocol is designed as a self-validating system. Each phase includes a "Control Point" to verify success before proceeding, preventing wasted time on failed batches.

Phase A: The Reduction
  • Reagents:

    • Substrate: 6-Chloro-3-fluoropicolinonitrile (1.0 equiv)

    • Reductant: BH₃[1][5]·THF complex (1.0 M in THF) (2.5 - 3.0 equiv)

    • Solvent: Anhydrous THF (5-10 volumes)

  • Procedure:

    • Setup: Charge the nitrile and anhydrous THF into a flame-dried flask under Nitrogen/Argon. Cool to 0°C.

    • Addition: Add BH₃·THF dropwise. Note: Exothermic reaction. Maintain internal temp <5°C.

    • Reaction: Allow to warm to Room Temperature (RT), then heat to reflux (65°C) for 2–4 hours.

    • Control Point 1 (In-Process Check): Perform LC-MS.

      • Success: Disappearance of Nitrile (M+).

      • Note: You may NOT see the free amine mass yet; you will likely see a Boron-amine adduct mass. This is normal.

Phase B: The Critical Quench (The "Hidden" Yield Killer)

Users often report low yields here because the amine remains trapped as a stable Boron-Nitrogen complex.

  • Procedure:

    • Cool the reaction mixture to 0°C.

    • Carefully add Methanol (excess) to destroy excess hydride (Evolution of H₂ gas).

    • The Release: Add 6M HCl (aqueous) or HCl in MeOH and reflux for 1 hour. This step is non-negotiable; it breaks the B-N bond.

    • Concentrate to dryness.

    • Control Point 2: The residue is the hydrochloride salt. LC-MS should now clearly show the free amine peak [M+H]⁺ = 161/163 (Cl isotope pattern).

Phase C: Isolation
  • Basify the aqueous residue with NaOH (2M) to pH >12.

  • Extract immediately with DCM or EtOAc (3x).

  • Dry over Na₂SO₄ and concentrate.

Module 2: Troubleshooting Guide (Ticket System)

Ticket #001: "I lost the Chlorine atom during reduction."
  • User Issue: LC-MS shows a mass of 127 (Des-chloro analog) instead of 161.

  • Diagnostic: You likely used Catalytic Hydrogenation (H₂ with Pd/C or Raney Nickel).[5]

  • Root Cause: Palladium is an excellent catalyst for hydrodehalogenation, especially at the 6-position of pyridine.

  • Resolution:

    • Immediate Fix: Switch to BH₃·THF (as per Module 1) or NaBH₄ + CoCl₂ .

    • Alternative: If you must use hydrogenation, switch the catalyst to PtO₂ (Adams' Catalyst) or Ru/C , which are less active toward Ar-Cl bonds, and add an acid scavenger (e.g., thiophene) to poison the catalyst slightly against dehalogenation.

Ticket #002: "Yield is <20%, but the starting material is gone."
  • User Issue: The reaction looked complete on TLC, but after workup, nothing was isolated.

  • Diagnostic: The amine is likely water-soluble or still trapped as a borane complex.

  • Root Cause:

    • Incomplete Hydrolysis: The B-N bond formed during borane reduction is strong. Simply adding water is not enough; acid reflux is required.

    • Extraction pH: Pyridyl amines are highly polar. If the pH isn't high enough (>12) during extraction, the amine remains protonated in the water layer.

  • Resolution:

    • Take your aqueous waste layer.

    • Add 6M HCl and reflux for 1 hour.

    • Re-basify to pH 14 and re-extract with DCM/Isopropanol (9:1).

Ticket #003: "I see a large impurity at 2x Molecular Weight."
  • User Issue: Formation of secondary amine dimer.

  • Root Cause: The intermediate imine reacts with the already formed amine.

  • Resolution:

    • Concentration: Run the reaction more dilute.

    • Order of Addition: Inverse addition (adding the nitrile to the borane) keeps the reductant in excess, minimizing the lifetime of the imine intermediate.

Module 3: Visualizing the Logic

Figure 1: Reaction Pathway & Control Logic

SynthesisPath Nitrile 6-Chloro-3-fluoropicolinonitrile Borane Reagent: BH3-THF (Reflux) Nitrile->Borane Dehalo Side Product: De-chlorinated Amine Nitrile->Dehalo If Pd/C used Complex Intermediate: Boron-Amine Adduct (Stable) Borane->Complex Reduction Quench Acid Hydrolysis (MeOH/HCl, Reflux) Complex->Quench Critical Step Dimer Side Product: Secondary Amine (Dimer) Complex->Dimer If Nitrile Excess Target Target Amine (Free Base) Quench->Target Release

Caption: The "Golden Route" via Borane reduction. Note the critical Acid Hydrolysis step required to release the target from the intermediate complex.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield / Impurity CheckMass Check LC-MS Mass Start->CheckMass Mass127 Mass = 127 (M-Cl) CheckMass->Mass127 Dehalogenation MassComplex Mass = Complex/Unknown CheckMass->MassComplex Trapped Intermediate MassCorrect Mass = 161 (Target) CheckMass->MassCorrect Isolation Failure Action1 STOP Hydrogenation. Switch to BH3-THF. Mass127->Action1 Action2 Incomplete Hydrolysis. Reflux with HCl. MassComplex->Action2 Action3 Extraction Issue. Check pH > 12. Use DCM:IPA solvent. MassCorrect->Action3

Caption: Diagnostic flow for identifying the root cause of yield loss based on Mass Spectrometry data.

Comparison of Reduction Methods

MethodReagentsHalogen StabilityYield PotentialPrimary Risk
Borane Reduction BH₃[1][5]·THF, then HClHigh 85-95% Incomplete quench (trapped amine)
Catalytic Hydrog. H₂, Pd/CVery Low <30%Dechlorination (Major)
Chemical Red. NaBH₄ + CoCl₂High 70-80%Black precipitate / difficult workup
Raney Nickel H₂, Ra-Ni, NH₃Medium 50-60%Variable activity of catalyst

References

  • Selective Reduction of Nitriles: Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective Reductions.[1] 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide." Journal of Organic Chemistry, 1982. Link

  • Prevention of Dehalogenation: Haddenham, D., et al. "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane."[3][6] Journal of Organic Chemistry, 2009.[3][6] Link[3]

  • Borane-THF Handling: "Nitrile to Amine - Common Conditions: BH3-THF." Common Organic Chemistry. Link

  • Cobalt Boride Reduction (Alternative): Osby, J. O., et al. "Reduction of Nitriles to Amines with Sodium Borohydride-Cobaltous Chloride." Tetrahedron Letters, 1984. Link

Sources

Technical Support Center: Fluorinated Pyridine Amine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Methods for Fluorinated Pyridine Amines Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Status: Operational Agent: Dr. Aris (Senior Application Scientist) Ticket Context: User is experiencing low recovery, "streaking" on columns, or inseparable regioisomers when working with fluorinated aminopyridines.

Executive Summary: The "Janus" Effect

Fluorinated pyridine amines present a unique purification paradox. The pyridine ring is inherently basic and polar, while the fluorine atom is highly electronegative and lipophilic. This creates a "push-pull" electronic environment that alters pKa, solubility, and stability compared to non-fluorinated analogues.

Successful purification requires abandoning "standard" protocols. You must account for:

  • pKa Suppression: Fluorine significantly lowers the basicity of the pyridine nitrogen (often by 1–3 pKa units).

  • SNAr Liability: The C-F bond, particularly at the 2- and 4-positions, is susceptible to nucleophilic displacement during harsh workups.

  • Silanol Interaction: Despite lowered basicity, the amine handle still interacts aggressively with acidic silanols in silica gel.

Module 1: The Workup Phase (Acid-Base Extraction)

User Question: "I performed a standard acid-base extraction (1N HCl wash, basify to pH 10, extract with DCM), but my recovery is <40%. Where is my compound?"

Diagnosis: You likely fell into the "pKa Trap." Standard pyridine has a pKa of ~5.2. However, electron-withdrawing fluorine atoms drastically reduce this value. If your fluorinated pyridine has a pKa of 2.0–3.0 (common for polyfluorinated species), washing with 1N HCl (pH ~0) might not fully protonate it, or conversely, neutralizing to pH 10 might be unnecessary and promote emulsion or hydrolysis.

The Protocol: Titration-Controlled Extraction

  • Determine Theoretical pKa:

    • Rule of Thumb: Each fluorine atom ortho/para to the nitrogen lowers pKa by ~2.5 units. Meta fluorine lowers it by ~1.5 units.

    • Example: 2-Amino-3-fluoropyridine is significantly less basic than 2-aminopyridine.

  • Step-by-Step Optimization:

    • Acidification: Do not blindly use 1N HCl. Use a citrate buffer (pH 3–4) for the initial wash. If your compound’s pKa is very low (<2), it may remain in the organic layer even at pH 3.

    • Basification: Avoid strong bases (NaOH) which can trigger nucleophilic aromatic substitution (SNAr) of the fluorine. Use Saturated NaHCO₃ or K₂CO₃ .

    • Solvent Choice: Fluorinated amines often have poor solubility in ether. Switch to DCM or Chloroform/Isopropanol (3:1) for the organic pull.

Data: pKa Shifts & Extraction Efficiency

Compound ClassApprox pKa (Conj. Acid)Recommended Extraction pH (Aq -> Org)Risk Factor
Pyridine (Reference)5.2pH > 7Low
3-Fluoropyridine~3.0pH > 5Low
2-Fluoropyridine~ -0.4Cannot be protonated by mild acid High (remains in organic)
2-Amino-3-fluoropyridine~3.5pH > 6Moderate
2-Amino-6-fluoropyridine~2.5pH > 5Moderate
Module 2: Chromatography (The Purification Phase)

User Question: "My compound streaks from the baseline to the solvent front on TLC and the column. I added 1% Triethylamine (TEA), but it didn't help."

Diagnosis: Silanol Overload. Even with TEA, the localized concentration of acidic silanols on standard silica gel can be too high for fluorinated aminopyridines, which can act as bidentate H-bond acceptors (N-ring and N-amine).

The Solution: The "Phase Switch" Protocol

Do not persist with standard silica if 1% TEA fails. Switch immediately to Neutral Alumina or Amine-Functionalized Silica .

Workflow Visualization:

ChromatographyStrategy start Crude Mixture tlc Run TLC (DCM/MeOH) start->tlc streak Streaking Observed? tlc->streak std_col Standard Silica (0-10% MeOH/DCM) streak->std_col No add_mod Add 1% Et3N or NH4OH streak->add_mod Yes check_mod Separation Improved? add_mod->check_mod check_mod->std_col Yes alumina Switch to Neutral Alumina (EtOAc/Hexane) check_mod->alumina No (Still Tailing) c18 Reverse Phase C18 (High pH: NH4HCO3) alumina->c18 Resolution Poor

Caption: Decision logic for selecting the stationary phase. Note the critical pivot to Alumina or C18 when amine modifiers fail.

Advanced Tip: High pH Reverse Phase If normal phase fails, use C18 silica with a 10mM Ammonium Bicarbonate (pH 10) buffer in water/acetonitrile.

  • Why? At pH 10, the fluorinated amine is strictly in its free-base form (uncharged) and interacts purely via hydrophobic mechanisms with the C18 chains, resulting in sharp peaks.

Module 3: Separation of Regioisomers

User Question: "I have a mixture of 2-fluoro-3-amino and 2-fluoro-5-amino isomers. They co-elute on the column. How do I separate them?"

Diagnosis: Dipole Alignment. Isomers often have identical polarities on silica but distinct crystal packing or boiling points due to the "Orthogonal Fluorine Effect" (fluorine acts as a weak H-bond acceptor).

Method A: Selective Crystallization (The "Anti-Solvent" Crash) Fluorinated isomers often exhibit vastly different solubilities in non-polar solvents at low temperatures.

  • Dissolve the mixture in a minimum amount of DCM .

  • Slowly add Hexane or Pentane until cloudy.

  • Cool to -20°C or -78°C .

  • Result: The more symmetric isomer (often the para-substituted or 2,5-disubstituted) tends to crystallize first due to better lattice packing.

Method B: Automated Flash with Ag-Impregnated Silica (Rare but effective) Silver nitrate impregnated silica can separate isomers based on the electron density of the pyridine ring, which varies slightly between isomers depending on the fluorine position relative to the nitrogen.

Module 4: Stability & Handling (FAQs)

Q: Can I use rotary evaporation at 50°C? A: Proceed with Caution. Many low-molecular-weight fluorinated pyridines are volatile.

  • Test: Check the boiling point. If <150°C, avoid high vacuum (<10 mbar) at elevated temperatures.

  • Fix: Co-evaporate with a higher boiling solvent (like Toluene) or use a gentle nitrogen stream for the final drying step.

Q: My compound turned black on the shelf. Why? A: Autocatalytic Decomposition. Fluorinated aminopyridines can undergo slow self-polymerization or oxidation (N-oxide formation).

  • Storage: Store under Argon at -20°C.

  • Stabilizer: Storing as the HCl or TFA salt is often much more stable than the free base, provided the pKa allows for stable salt formation (see Module 1).

References
  • Fundamental pKa Shifts

    • Casanovas, J., et al. (2006). "Theoretical prediction of relative and absolute pKa values of aminopyridines." Biophysical Chemistry, 124(2), 155-160.[1] Link

    • Context: Establishes the baseline for how electron-withdrawing groups lower pyridine basicity.
  • Chromatographic Modifiers

    • Biotage Application Note. (2023).[1][2][3] "How do I purify ionizable organic amine compounds using flash column chromatography?" Link

    • Context: Validates the use of amine-functionalized silica and high-pH mobile phases.
  • Synthesis & Purification of Fluorinated Pyridines

    • Mokhtari, T. S., et al. (2014).[4] "Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators." Journal of Advances in Chemistry, 10(1). Link

    • Context: Discusses solubility and pKa properties specific to fluorin
  • Regioisomer Separation

    • Koidan, G., et al. (2025). "Methanolysis of Fluoropyridine Aminals." ChemistrySelect. Link

    • Context: Provides protocols for distillation and low-temperature recrystallization (pentane at -20°C)
  • SNAr Instability Risks

    • Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines." Science, 342(6161), 956-960. Link

    • Context: Highlights the reactivity of the C-F bond and the need for controlled conditions to prevent defluorin

Sources

solubility issues with (6-Chloro-3-fluoropyridin-2-yl)methanamine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: SOL-PYR-063 Subject: Solubility Optimization, Handling, and Stability Protocols[1]

Executive Summary: The Physicochemical Profile

Welcome to the technical support hub for (6-Chloro-3-fluoropyridin-2-yl)methanamine . As a researcher, you are likely utilizing this compound as a scaffold for medicinal chemistry (e.g., kinase inhibitors) or as a ligand in coordination chemistry.[1]

This molecule presents a "Jekyll and Hyde" solubility profile depending on its protonation state. The primary amine (-CH₂NH₂) is highly basic (pKa ≈ 8.8–9.2), while the pyridine nitrogen is rendered essentially non-basic due to the electron-withdrawing effects of the 3-Fluoro and 6-Chloro substituents.[1]

Key Technical Constraints:

  • The "Salt Trap": Vendors often supply this compound as a Hydrochloride (HCl) or Dihydrochloride salt to ensure shelf stability.[1] These salts are insoluble in the organic solvents (DCM, THF, EtOAc) typically used for cross-coupling or amidation reactions.[1]

  • The "Carbonate" Artifact: The free base is hygroscopic and avidly absorbs atmospheric CO₂ to form insoluble carbamates/carbonates, often mistaken for "poor solubility."

Module 1: Solubility Compatibility Matrix

Use this table to select the correct solvent system based on the form of the starting material you possess.

Solvent ClassSpecific SolventHCl Salt Form SolubilityFree Base SolubilityTechnical Notes
Chlorinated Dichloromethane (DCM)🔴 Insoluble 🟢 Soluble Critical: Do not use DCM for the Salt form.
Chlorinated Chloroform (CHCl₃)🔴 Insoluble 🟢 Soluble Avoid prolonged storage (alkylation risk).[1]
Alcohols Methanol / Ethanol🟢 Soluble 🟢 Soluble Best for handling the Salt form.[1]
Ethers THF / 2-MeTHF🔴 Insoluble 🟡 Moderate Salt may require minimal MeOH co-solvent.[1]
Esters Ethyl Acetate🔴 Insoluble 🟢 Soluble Excellent for extraction/workup.[1]
Polar Aprotic DMSO / DMF🟢 Soluble 🟢 Soluble Hard to remove; use only if necessary.[1]
Ketones Acetone / MEKFORBIDDEN FORBIDDEN Risk:[1] Forms imines (Schiff bases) rapidly.[1]
Hydrocarbons Hexanes / Heptane🔴 Insoluble 🔴 Insoluble Use as an anti-solvent to precipitate the product.[1]

Module 2: Troubleshooting & FAQs

Q1: "I am trying to dissolve the compound in DCM for an amide coupling, but it remains a suspension. Heating didn't help."

Diagnosis: You are likely working with the HCl salt , not the free base. The lattice energy of the ammonium chloride salt is too high for non-polar DCM to overcome.

The Fix (In-situ): Do not heat. Add a tertiary amine base (DIPEA or TEA) to your suspension.[1]

  • Add 3.0 equivalents of Diisopropylethylamine (DIPEA).[1]

  • Sonicate for 5 minutes.

  • The suspension should clear as the lipophilic free base is released and the DIPEA·HCl salt (which is more soluble in DCM) forms.[1]

The Fix (Pre-treatment): Perform a "Free-Basing Extraction" (See Module 3) before starting your reaction.[1] This is the preferred method for sensitive transition-metal catalyzed reactions.

Q2: "My sample was a white solid, but after leaving it on the bench, it turned into a gummy oil."

Diagnosis: Hygroscopicity and "Oiling Out."[1] Pyridine methanamines are notorious for absorbing atmospheric moisture.[1][2] The water disrupts the crystal lattice, lowering the melting point (melting point depression), causing the solid to turn into an oil.[1]

Corrective Action:

  • Redissolve the gum in DCM .

  • Dry over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Concentrate in vacuo.

  • Store under Nitrogen/Argon at -20°C.

Q3: "Can I use Acetone to clean my glassware or recrystallize?"

Diagnosis: Chemical Incompatibility. NEVER use acetone or ketones with primary amines.[1] The primary amine group (


) will nucleophilically attack the ketone carbonyl to form an imine (Schiff Base) .[1] This reaction is reversible but will contaminate your product and confuse NMR spectra (look for a doublet methyl signal around 2.0 ppm).[1]

Module 3: Validated Protocols

Workflow 1: The "Free-Basing" Protocol

Use this when you need to convert the stable HCl salt into the reactive Free Base for organic synthesis.

FreeBasing Start Start: HCl Salt (Solid) Dissolve 1. Dissolve in Water (Min. Volume) Start->Dissolve Basify 2. Adjust pH to >12 (Sat. Na2CO3 or 1N NaOH) Dissolve->Basify Deprotonation Extract 3. Extract 3x with DCM (Dichloromethane) Basify->Extract Phase Separation Dry 4. Dry Organic Layer (Na2SO4 + Filtration) Extract->Dry Evap 5. Evaporate Solvent (Low Temp < 40°C) Dry->Evap Finish End: Free Base (Oil/Low-Melt Solid) Evap->Finish

Figure 1: Standard biphasic extraction protocol to isolate the reactive free amine.

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the salt in 10 mL of distilled water.

  • Basification: Slowly add Saturated Aqueous Sodium Carbonate (

    
    ) or 1M NaOH until pH strips indicate pH 12-14. The solution may become cloudy as the free base precipitates.
    
  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM).[1] Note: DCM is preferred over Ethyl Acetate here because pyridine amines have high solubility in DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure. Do not heat above 40°C to avoid volatility loss or self-condensation.[1]

Workflow 2: Solvent Selection Decision Tree

SolventSelect Input Input Form? Salt HCl Salt Input->Salt Base Free Base Input->Base Reaction Intended Reaction? Salt->Reaction Coupling Amide Coupling (EDC/HATU) Base->Coupling SNAr Nucleophilic Sub. (SNAr) Base->SNAr Solv1 Use DMF or DMSO (Add DIPEA) Reaction->Solv1 Non-protic required Solv3 Use MeOH or EtOH Reaction->Solv3 Protic allowed Solv2 Use DCM or THF Coupling->Solv2 SNAr->Solv1 High Temp

Figure 2: Logic flow for selecting the appropriate solvent system based on starting material and reaction type.[1]

References

  • BenchChem. (6-Chloro-3-fluoropyridin-2-yl)methanamine Product Specifications and Handling. Retrieved from [1]

  • Sigma-Aldrich. 2-Picolylamine Derivatives: Physicochemical Properties and Handling. Retrieved from [1]

  • National Institutes of Health (PubChem). Compound Summary: Halogenated Pyridine Methanamines (CID 44604123).[1] Retrieved from [1]

  • Organic Syntheses. C2 Amination of Pyridine with Primary Amines. Org.[1][3][4] Synth. 2021, 98, 131-147.[1] Retrieved from [1]

  • Frontiers in Chemistry. Automated Synthesis and Purification of Halogenated Pyridine Radiotracers. Front.[1][2] Chem., 30 March 2022.[1][5] Retrieved from [1]

Sources

Technical Support Center: Stability Management for (6-Chloro-3-fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-592-STAB Subject: Prevention of Rapid Decomposition / Storage Protocols Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Push-Pull" Instability

User, you are likely encountering a common phenomenon with (6-Chloro-3-fluoropyridin-2-yl)methanamine (CAS: 1227598-64-4). You may have observed that the free base—initially a pale yellow oil or solid—rapidly darkens to a brown/black tar upon exposure to air or ambient temperature.[1]

The Root Cause: This molecule suffers from a specific "Push-Pull" electronic conflict:

  • The "Pull" (Electrophile): The pyridine ring is highly electron-deficient due to the nitrogen atom and the electron-withdrawing halogen atoms (3-Fluoro and 6-Chloro). This makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1]

  • The "Push" (Nucleophile): The primary amine (–CH₂NH₂) is a potent nucleophile.[1]

The Failure Mode: In its free base form, the amine of one molecule attacks the electrophilic ring of a neighbor (displacing the labile Fluorine or Chlorine), leading to rapid intermolecular polymerization (tars).[1] Additionally, the "benzylic" position is prone to oxidative deamination.

PART 1: DIAGNOSTIC GUIDE (Troubleshooting)

Use this section to validate the state of your material.

Q1: "My sample turned from pale yellow to dark brown overnight. Is it usable?"

Diagnosis: Oxidative Polymerization. [1]

  • Mechanism: The darkening is likely due to the formation of imine oligomers or extended conjugated systems (Schiff bases) formed via oxidative deamination.[1]

  • Verdict: If the color is dark brown/black, purity is likely <80%.

  • Test: Run a TLC. If you see a streak from the baseline rather than a distinct spot, the material has polymerized.[1]

Q2: "The 1H NMR shows a new peak around 10.0 ppm and loss of the CH₂ doublet."

Diagnosis: Oxidative Deamination (Aldehyde Formation). [1][2]

  • Mechanism: Reaction with atmospheric oxygen converts the methanamine (–CH₂NH₂) into the corresponding aldehyde (–CHO).[1]

  • Causality: This is often accelerated by trace metal impurities (Cu or Fe) from previous coupling steps.[1]

  • Resolution: The aldehyde cannot be reverted. Purify via acid-base extraction immediately (see Emergency Rescue).

Q3: "I see a broad singlet at ~8.5 ppm that vanishes with D₂O shake, but the integration is wrong."

Diagnosis: Carbamate Formation. [1]

  • Mechanism: Primary amines greedily absorb atmospheric CO₂ to form carbamic acids (R-NH-COOH) or carbamate salts.

  • Resolution: This is reversible. Acidifying the sample will decarboxylate the impurity back to the desired amine salt.[1]

PART 2: CRITICAL STABILITY MECHANICS (Visualization)

The following diagram illustrates the three primary decomposition pathways you must prevent.

DecompositionPathways Start (6-Chloro-3-fluoropyridin-2-yl) methanamine (Free Base) CO2 Pathway A: Carbamate Formation (Air Exposure) Start->CO2 + CO2 (Reversible) Oxidation Pathway B: Oxidative Deamination (Aldehyde + NH3) Start->Oxidation + O2 / Trace Metals Dimer Pathway C: Intermolecular SNAr (Self-Polymerization) Start->Dimer High Conc. / Heat Salt STABLE STATE: HCl or TFA Salt Start->Salt Immediate Acidification CO2->Salt Treat with HCl

Figure 1: Decomposition pathways.[1] Note that Pathway B and C are irreversible, while Pathway A can be reversed by acid treatment.

PART 3: STANDARD OPERATING PROCEDURES (SOPs)

SOP-01: The "Salt Shield" (Recommended Storage)

Theory: Protonating the amine (–NH₃⁺) removes its nucleophilicity, shutting down the self-reaction (SNAr) pathway and preventing oxidation.[1]

  • Dissolution: Dissolve the crude free base in a minimal amount of anhydrous Dichloromethane (DCM) or Diethyl Ether (Et₂O).[1]

  • Acidification: Cool to 0°C. Add 1.1 equivalents of 4M HCl in Dioxane or 2M HCl in Ether dropwise.

  • Precipitation: The hydrochloride salt should precipitate immediately as a white/off-white solid.

  • Filtration: Filter under inert gas (Nitrogen/Argon) to avoid moisture absorption (the salt can be hygroscopic).[1]

  • Storage: Store the solid salt at -20°C under Argon.

    • Stability Estimate: >12 months.[1]

SOP-02: Handling the Free Base (If Synthesis Requires It)

Theory: If your next step requires the free amine, generate it in situ or immediately before use.

  • Workup: Perform the extraction (e.g., DCM/NaHCO₃) quickly. Keep all solutions cold (0-5°C).

  • Concentration: Do NOT concentrate to dryness if possible. A concentrated oil is the most unstable state (high collision frequency for polymerization).[1]

    • Best Practice: Solvent switch directly to the next reaction solvent.[1]

  • Inerting: Never leave the flask open to air. Flush with Argon immediately.[1]

  • Timing: Use within 1 hour of generation.

PART 4: EMERGENCY RESCUE PROTOCOL

Scenario: You have a batch of crude oil that has partially darkened (Yellow -> Brown).

  • Dissolve: Dilute immediately in EtOAc or DCM.

  • Acid Wash: Extract the organic layer with 1M aqueous HCl .[1]

    • Chemistry: The amine moves to the aqueous layer (as the salt).[1] Neutral impurities (aldehydes, polymerized tars) remain in the organic layer.[1]

  • Wash: Wash the aqueous acidic layer 2x with DCM to remove non-basic degradation products.[1]

  • Regenerate (Optional):

    • If storing: Lyophilize the aqueous layer directly to get the HCl salt.[1]

    • If using: Basify the aqueous layer with NaHCO₃ at 0°C and extract back into organic solvent immediately before the next reaction.[1]

PART 5: DECISION MATRIX

Use this flow to determine your immediate action plan.

HandlingMatrix Input Current State of Material CheckForm Is it a Salt or Free Base? Input->CheckForm IsSalt Salt (HCl/TFA) CheckForm->IsSalt IsBase Free Base (Oil/Solid) CheckForm->IsBase ActionSalt Store at -20°C Keep Dry (Desiccator) IsSalt->ActionSalt CheckUsage Using within 1 hour? IsBase->CheckUsage YesUse Keep in Solution (0°C) Do not concentrate to dry CheckUsage->YesUse Yes NoUse CONVERT TO SALT IMMEDIATELY CheckUsage->NoUse No

Figure 2: Decision matrix for handling (6-Chloro-3-fluoropyridin-2-yl)methanamine.

References

  • Sigma-Aldrich. 6-Chloro-4-fluoropyridin-3-amine Product Sheet (Analogous Stability Data). Retrieved from (General handling for halogenated aminopyridines: "Keep in dark place, Inert atmosphere, 2-8°C").[3]

  • ChemScene. 6-Chloro-3-fluoropyridin-2-amine Safety & Handling. Retrieved from (Confirming light sensitivity and refrigeration requirements for this class).

  • Largeron, M., et al. (2000).[1][4] Oxidative deamination of benzylamine by electrogenerated quinonoid systems.[1][4] Journal of Organic Chemistry.[1][4][5] (Mechanistic basis for oxidative deamination of benzylic amines).

  • Glen Research.Methods to Avoid Inactivation of Primary Amines. (Detailing the reactivity of primary amines with CO2 and electrophiles).
  • BuyersGuideChem. (6-Chloro-3-fluoropyridin-2-yl)methanamine Suppliers. (Verifying commercial availability usually as salts or stabilized forms).[1]

Sources

removing impurities from (6-Chloro-3-fluoropyridin-2-yl)methanamine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and process optimization for (6-Chloro-3-fluoropyridin-2-yl)methanamine (often synthesized from 6-chloro-3-fluoropicolinonitrile or the corresponding aldehyde).

This guide is structured for process chemists and medicinal scientists encountering specific impurity profiles characteristic of halogenated pyridine reductions.

Executive Summary: The Halogen Retention Challenge

The synthesis of (6-Chloro-3-fluoropyridin-2-yl)methanamine presents a classic chemoselectivity conflict: reducing a polar functionality (nitrile/amide/aldehyde) while preserving labile aryl halides. The 6-chloro and 3-fluoro substituents on the electron-deficient pyridine ring activate the system toward hydrodehalogenation (loss of Cl/F) and nucleophilic aromatic substitution (SNAr) during workup.

This guide prioritizes non-chromatographic isolation strategies to ensure scalability and removal of three critical impurity classes:

  • Des-halo analogs (Over-reduction).

  • Dimeric secondary amines (Condensation byproducts).

  • Hydrolysis intermediates (Amides/Acids).

Part 1: Troubleshooting & FAQs

Category A: Reaction Optimization & Impurity Suppression

Q1: I am observing significant formation of the des-chloro impurity (3-fluoropyridin-2-yl)methanamine during hydrogenation. How can I suppress this? A: This is the most common failure mode when using Pd/C. The oxidative insertion of Pd into the C-Cl bond is facile in electron-poor pyridines.

  • Root Cause: Unpoisoned Pd heterogeneous catalysts facilitate hydrogenolysis of the C-Cl bond.

  • Solution 1 (Catalyst Switch): Switch to Pt/C (Platinum on Carbon) or Raney Nickel . Platinum is significantly less active toward aryl chloride hydrogenolysis than Palladium.

  • Solution 2 (Catalyst Poisoning): If Pd/C is required, pre-poison the catalyst with 0.5 eq. of Zinc Bromide (ZnBr₂) or use a commercially available poisoned catalyst (e.g., Pd/C sulfided). The Lewis acidic Zn coordinates to the pyridine nitrogen, sterically and electronically hindering the metal insertion into the C-Cl bond.

  • Solution 3 (Acidic Media): Conduct the hydrogenation in roughly 3-5 equivalents of HCl or H₂SO₄. Protonation of the pyridine ring and the primary amine product prevents catalyst inhibition by the product and often reduces dehalogenation rates.

Q2: My LC-MS shows a large peak with M+ = 2x Product - NH3. What is this, and how do I prevent it? A: This is the dimeric secondary amine (bis((6-chloro-3-fluoropyridin-2-yl)methyl)amine).

  • Mechanism: The intermediate imine reacts with the already formed primary amine product instead of hydrogen.

  • Prevention:

    • Ammonia Saturation: Run the reaction in 7N NH₃ in Methanol. High ammonia concentration shifts the equilibrium away from secondary amine formation.

    • Dilution: Lower the concentration of the substrate (<0.1 M) to reduce intermolecular collisions between the imine and the product.

Category B: Workup & Purification

Q3: The product is water-soluble, making extraction difficult. How do I isolate it from non-basic impurities? A: Pyridine methanamines are highly polar. Standard aqueous workups often lead to yield loss.

  • Protocol: Use a "Salt Break" strategy .

    • Evaporate the reaction solvent completely.

    • Redissolve the residue in a non-polar solvent (e.g., MTBE or Toluene). Note: The free base might not be fully soluble, but impurities often are.

    • Add anhydrous HCl (in dioxane or ether) to precipitate the dihydrochloride salt .

    • Filter the salt. Non-basic impurities (unreacted nitrile, de-halogenated neutrals) remain in the mother liquor.

Q4: I see a persistent yellow color and metal residue even after filtration. A: Pyridines are excellent ligands for transition metals (Pd, Ni, Pt).

  • Remediation: Do not rely solely on Celite. Treat the crude solution (before salt formation) with a metal scavenger such as SiliaMetS® Thiol or QuadraPure® TU for 1 hour at 40°C. This is critical for preventing metal-catalyzed decomposition during storage.

Part 2: Detailed Experimental Protocols

Protocol 1: Chemoselective Hydrogenation (Nitrile to Amine)

Designed to minimize des-chloro impurities.

Reagents:

  • Substrate: 6-Chloro-3-fluoropicolinonitrile (1.0 eq)

  • Catalyst: 5% Pt/C (sulfided preferred) or Raney Nickel (20 wt% loading)

  • Solvent: Methanol (anhydrous)

  • Additive: Acetic Anhydride (2.0 eq) [Optional: Traps amine as acetamide to prevent dimers; requires hydrolysis step] OR 7N NH3 in MeOH.

Step-by-Step:

  • Charge: In a high-pressure autoclave, load the nitrile and methanol (0.2 M concentration).

  • Add Catalyst: Add Pt/C carefully under inert atmosphere (Ar/N₂).

  • Additive: Add 5-10 equivalents of ammonia (using 7N NH₃/MeOH solution). Crucial for dimer suppression.

  • Hydrogenation: Pressurize to 5 bar (70 psi) H₂. Stir vigorously at 25°C .

    • Warning: Do not heat >40°C; thermal energy promotes C-Cl activation.

  • Monitoring: Monitor via HPLC. Look for the disappearance of nitrile. If des-chloro starts appearing (>2%), stop immediately.

  • Workup: Filter catalyst over a pad of Celite. Rinse with MeOH.

  • Isolation: Concentrate in vacuo. If ammonia was used, the product is the free base.

Protocol 2: Purification via Hydrobromide/Hydrochloride Salt Precipitation

Best for removing non-basic impurities and dimers.

  • Dissolution: Dissolve the crude oily residue in Isopropyl Acetate (IPAc) or Ethyl Acetate (5 volumes).

  • Drying: Dry the organic phase with Na₂SO₄ to remove trace water (essential for crystallization).

  • Acid Addition: Dropwise add HBr in Acetic Acid (33%) or HCl in Dioxane (4M) at 0°C.

    • Stoichiometry: Add 1.1 equivalents relative to the theoretical yield.

  • Crystallization: A white to off-white precipitate should form immediately. Stir at 0°C for 2 hours.

  • Filtration: Filter the solid.

  • Wash: Wash the cake with cold IPAc (removes lipophilic dimers and unreacted nitrile) and then pentane.

  • Result: The filter cake is the high-purity (6-Chloro-3-fluoropyridin-2-yl)methanamine salt.

Part 3: Data & Visualization

Impurity Profile & Control Strategy
Impurity TypeStructure DescriptionOriginRemoval/Control Strategy
Des-Chloro (3-Fluoropyridin-2-yl)methanamineOver-reduction (Hydrogenolysis)Use Pt/C or Ra-Ni; Avoid Pd/C; Keep T < 30°C.
Dimer Bis(pyridylmethyl)amineCondensation of Imine + AmineHigh dilution; Ammonia co-solvent.
Hydrolysis 6-Chloro-3-fluoropicolinamideWater in solvent; Nitrile hydrolysisUse anhydrous solvents; Salt precipitation removes neutral amides.
Aldehyde 6-Chloro-3-fluoropicolinaldehydeIncomplete reductionReact with NaBH₄ (post-reaction) to convert to alcohol, then separate.
Reaction Pathway & Impurity Logic

ReactionPathways Nitrile 6-Chloro-3-fluoropicolinonitrile (Starting Material) Imine Imine Intermediate Nitrile->Imine + 2H (Cat) Amide Picolinamide (Hydrolysis) Nitrile->Amide + H2O (Hydrolysis) Product (6-Chloro-3-fluoropyridin-2-yl)methanamine (Target) Imine->Product + 2H (Cat) DesChloro Des-Chloro Impurity (Major Side Product) Imine->DesChloro Over-reduction Dimer Secondary Amine Dimer Imine->Dimer + Product (- NH3) Product->DesChloro Pd/C, Heat (C-Cl Hydrogenolysis)

Figure 1: Reaction network showing the competitive pathways between selective hydrogenation (green) and common impurity formation (red dashed).

References

  • BenchChem. Synthetic Methodologies for 6-Chloro-3-fluoropyridin-2-yl Methanamine. Retrieved from .

  • Maegawa, T., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles.[1]Tetrahedron Letters .

  • ChemicalBook. (3-fluoropyridin-2-yl)Methanamine hydrochloride Properties and Suppliers.

  • Google Patents. Process for the hydrogenation of nitriles to primary amines (US4739120A).

  • ChemScene. Product Information for (6-Chloro-3-fluoropyridin-2-yl)methanamine.

Sources

troubleshooting low reactivity of 6-chloro-3-fluoropyridine amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Reactivity of 6-Chloro-3-fluoropyridin-2-amine

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering reactivity bottlenecks with 6-chloro-3-fluoropyridin-2-amine. Below, we dissect the mechanistic causes of its poor nucleophilicity and provide field-validated, self-contained protocols to successfully functionalize this challenging scaffold.

Section 1: Mechanistic Overview & Reactivity Profiling

Q: Why does 6-chloro-3-fluoropyridin-2-amine exhibit such exceptionally low nucleophilicity in standard coupling reactions? A: The diminished reactivity is a synergistic consequence of multiple electronic deactivation pathways. The pyridine ring itself is inherently electron-deficient compared to benzene. The addition of a 3-fluoro group and a 6-chloro group exerts a profound inductive electron-withdrawing effect (-I effect), which drastically reduces the available electron density on the exocyclic C2-amino group (1). Furthermore, the lone pair on the pyridine nitrogen can competitively coordinate with transition metal catalysts (e.g., Palladium), leading to catalyst poisoning or off-target chelation during cross-coupling cycles (2).

DeactivationLogic A 6-Chloro-3-fluoropyridin-2-amine B Pyridine Ring (Electron-Withdrawing) A->B C 3-Fluoro Substituent (-I Inductive Effect) A->C D 6-Chloro Substituent (-I Inductive Effect) A->D E Reduced Amine Nucleophilicity B->E F Catalyst Coordination (Pd Poisoning) B->F C->E D->E

Logical flow of electronic effects deactivating the C2-amine.

Section 2: Troubleshooting Amidation and Acylation

Q: Standard amide coupling reagents (e.g., EDC, HATU, PyBOP) fail to yield the desired amide. How can I drive the acylation of this deactivated amine? A: Standard coupling agents rely on the amine's inherent nucleophilicity to attack an activated ester. Because 6-chloro-3-fluoropyridin-2-amine is highly deactivated, this attack is kinetically unfavorable. To overcome this activation barrier, you must alter the causality of the reaction by either:

  • Pre-deprotonating the amine: Use a strong, non-nucleophilic base like LiHMDS or NaH to generate the highly nucleophilic amide anion before adding the electrophile.

  • Using highly reactive electrophiles with a nucleophilic catalyst: Switch from carboxylic acids to acid chlorides or anhydrides, and employ 4-Dimethylaminopyridine (DMAP). DMAP forms a highly reactive acyl pyridinium intermediate that is significantly more susceptible to attack by weak nucleophiles (3).

Quantitative Comparison of Acylation Strategies

Base / CatalystElectrophileSolventTemp (°C)Relative YieldMechanism of Action
DIPEA / HATUCarboxylic AcidDMF25< 5%Standard coupling (Fails due to low nucleophilicity)
DMAP / TEAAcid ChlorideDCM4030-40%Acyl pyridinium intermediate formation
NaHAcid ChlorideDMF0 to 2570-80%Generation of reactive amide anion
LiHMDSAcid ChlorideTHF0 to 25> 85%Clean generation of highly reactive amide anion

Self-Validating Protocol: Step-by-Step Acylation via LiHMDS Deprotonation Causality note: LiHMDS is preferred over NaH as it is completely soluble in THF, providing a homogeneous reaction mixture that ensures quantitative deprotonation without the heterogeneous surface-area issues of NaH dispersions.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Moisture must be strictly excluded to prevent quenching of the LiHMDS.

  • Dissolution: Dissolve 6-chloro-3-fluoropyridin-2-amine (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Dropwise add LiHMDS (1.0 M solution in THF, 1.2 eq) over 10 minutes. Stir at 0 °C for 30 minutes. Validation checkpoint: The solution may undergo a slight color change, indicating the successful formation of the aza-anion.

  • Electrophile Addition: Slowly add the acid chloride (1.1 eq) dissolved in a minimal amount of anhydrous THF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS or TLC. The reaction is typically complete within 2-4 hours.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Section 3: Troubleshooting Buchwald-Hartwig Cross-Coupling

Q: When attempting a Buchwald-Hartwig amination with an aryl bromide, I observe mostly unreacted starting material and black palladium precipitation. What is the optimal catalytic system? A: The C-N coupling of deactivated 2-aminopyridines is notoriously difficult. The unreacted pyridine nitrogen chelates the palladium center, forming stable, off-cycle bis-amine palladium complexes that halt the catalytic cycle and eventually degrade into inactive palladium black (4). To prevent this, you must use sterically demanding, bidentate or electron-rich monophosphine ligands. Xantphos or XPhos are highly effective because their wide bite angle and massive steric bulk physically block the formation of these off-cycle complexes and accelerate the reductive elimination step. Additionally, using a strong inorganic base like Cs₂CO₃ in a non-polar solvent at elevated temperatures provides the necessary driving force.

BHOptimization Start Buchwald-Hartwig Amination Fails Check1 Is Catalyst Poisoned by Chelation? Start->Check1 Sol1 Use Sterically Bulky Ligands (Xantphos, XPhos) Check1->Sol1 Yes Check2 Is Amine Nucleophilicity Too Low? Check1->Check2 No Sol1->Check2 Sol2 Use Strong Base (Cs2CO3 or LiHMDS) Check2->Sol2 Yes Check3 Is Oxidative Addition Sluggish? Check2->Check3 No Sol2->Check3 Sol3 Increase Temp (110°C) & Use Dioxane Check3->Sol3 Yes Success Successful C-N Bond Formation Check3->Success No Sol3->Success

Step-by-step troubleshooting workflow for Buchwald-Hartwig amination.

Self-Validating Protocol: Step-by-Step Buchwald-Hartwig Amination Causality note: Thorough degassing is mandatory. Oxygen rapidly oxidizes electron-rich phosphine ligands (like Xantphos) to their inactive phosphine oxides, killing the catalyst before the reaction even begins.

  • Reagent Loading: In a dry Schlenk tube or heavy-walled pressure vial, combine 6-chloro-3-fluoropyridin-2-amine (1.2 eq), the aryl bromide (1.0 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and finely powdered, anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration relative to the aryl halide.

  • Degassing (Critical Step): Sparge the heterogeneous mixture with Argon for at least 15 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • Heating: Seal the tube under Argon and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously for 16-24 hours. Validation checkpoint: The reaction mixture should remain a yellow/orange/brown suspension. Rapid turning to black indicates catalyst death (oxygen ingress or chelation).

  • Monitoring & Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic salts and precipitated metal. Concentrate the filtrate and purify via flash column chromatography.

Section 4: Regioselectivity & Halogen Reactivity

Q: The molecule contains both a 6-chloro and a 3-fluoro substituent. If I subject this compound to a strong nucleophile (like an alkoxide or secondary amine), which position reacts first? A: The 6-chloro group is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), whereas the 3-fluoro group is significantly more stable under these conditions (5). The electron-withdrawing nature of the pyridine nitrogen strongly activates the ortho (C2) and para (C6) positions. Since the C2 position is already occupied by the amine, an incoming nucleophile will selectively attack the C6 position, displacing the chloride ion and leaving the 3-fluoro group intact. If you wish to avoid this side reaction during base-mediated amidation, ensure your base is strictly non-nucleophilic (e.g., LiHMDS, NaH, or bulky tertiary amines).

References

  • National Institutes of Health (NIH). "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." PMC. Available at:[Link]

  • Sharma, S., et al. "Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis." ACS Publications, Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. "Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines." Available at: [Link]

Sources

storage stability and shelf life of (6-Chloro-3-fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the storage, stability, and handling of (6-Chloro-3-fluoropyridin-2-yl)methanamine (CAS: 1256804-79-1 for free base; 1260903-05-6 for HCl salt).

This guide is structured to provide immediate troubleshooting solutions followed by in-depth mechanistic explanations, ensuring both practical utility and scientific rigor.

Part 1: The Core Storage Protocol (Golden Rules)

Before addressing specific issues, verify that your current storage conditions meet the Minimum Viability Standard for this compound. This pyridine building block contains a primary amine and halogen substituents, making it sensitive to oxidative degradation and hygroscopic uptake.

Quick Reference: Storage Specifications
ParameterFree Base (Oil/Low-Melting Solid) Hydrochloride Salt (Solid)
Primary Threat Oxidation (Air), Carbonation (CO₂)Hygroscopicity (Moisture)
Temperature -20°C (Critical)2–8°C (Acceptable), -20°C (Preferred)
Atmosphere Inert Gas (Argon/Nitrogen)Tightly sealed; Inert gas recommended
Container Amber glass (UV protection)Amber glass or opaque HDPE
Shelf Life 6–12 Months (if strictly inert)12–24 Months
Desiccant N/A (Liquid/Paste)Mandatory (Silica/Sieves)

Critical Note: The free base form is significantly more reactive than the salt. If you possess the free base, we strongly recommend converting it to the HCl salt for long-term banking (>3 months).

Part 2: Troubleshooting Guide (Q&A)

Category 1: Visual & Physical Changes[1][2][3]

Q: The compound has turned from off-white/pale yellow to a dark brown or reddish oil.[1] Is it still usable?

  • Diagnosis: Oxidative Degradation. Pyridyl methanamines are prone to oxidation at the benzylic-like carbon (the

    
     group) and the amine nitrogen.[1] The color change indicates the formation of N-oxides or oxidative coupling products (imines/dimers), which are often highly colored chromophores.[1]
    
  • Action:

    • Perform a quick LC-MS.[1] If purity is >90%, you may repurify via acid-base extraction or short silica plug filtration.[1]

    • If purity is <80%, discard.[1] The degradation products can act as radical initiators, accelerating further decomposition.

Q: My solid HCl salt has clumped together and looks "wet" or sticky. Can I dry it?

  • Diagnosis: Hygroscopic Deliquescence. The hydrochloride salt is hygroscopic.[1] It has absorbed atmospheric water, potentially forming a hydrate or simply dissolving in sorbed moisture.

  • Action:

    • Do NOT heat to dry without vacuum.[1] Heating in air will accelerate hydrolysis.[1]

    • Place the open vial in a vacuum desiccator over

      
       (Phosphorus Pentoxide) or high-grade silica gel for 24 hours.
      
    • Re-check weight.[1] If it returns to a free-flowing powder, verify proton NMR (

      
      -NMR) to ensure no hydrolysis of the halides occurred (rare, but possible under acidic/wet conditions).
      
Category 2: Chemical Reactivity & Handling[1][2]

Q: I observe a new peak in my NMR around 8.0–8.5 ppm and a loss of the


 signal. What happened? 
  • Diagnosis: Aldehyde Formation. You have likely oxidized the methanamine side chain to the corresponding aldehyde (6-chloro-3-fluoropicolinaldehyde).[1] This occurs if the free base is stored in solution (e.g., DMSO or MeOH) without degassing.

  • Prevention: Never store stock solutions of the free amine for more than 24 hours unless frozen at -80°C under Argon.[1]

Q: The material is insoluble in CDCl₃ but was soluble when we bought it.

  • Diagnosis: Carbamate Formation. Primary amines react avidly with atmospheric

    
     to form carbamate salts (
    
    
    
    ).[1] These are ionic and often insoluble in non-polar chlorinated solvents.[1]
  • Action:

    • Treat a small aliquot with dilute NaOH (1M).

    • Extract with DCM.[1]

    • If solubility is restored, the material was carbonated. It can be recovered by a standard basic wash.[1]

Part 3: Scientific Deep Dive & Mechanisms[1][2][3]

Degradation Pathways

The stability of (6-Chloro-3-fluoropyridin-2-yl)methanamine is governed by the electron-deficient nature of the pyridine ring and the nucleophilicity of the exocyclic amine.[1]

Key Pathways:

  • Aerobic Oxidation: The "benzylic" position (C2-methyl) is activated.[1] Radical abstraction of a hydrogen atom leads to imine intermediates, eventually hydrolyzing to aldehydes or polymerizing.

  • Carbonylation: The primary amine attacks

    
     (electrophile), forming carbamic acid, which stabilizes as an ammonium carbamate salt.
    

DegradationPathways Compound (6-Chloro-3-fluoropyridin-2-yl) methanamine (Active Reagent) Oxidation Oxidative Deamination (Air/Light) Compound->Oxidation + O2 / hν Carbonation CO2 Absorption (Air Exposure) Compound->Carbonation + CO2 Imine Imine Intermediate Oxidation->Imine Aldehyde 6-Chloro-3-fluoro- picolinaldehyde (Impurity A) Imine->Aldehyde + H2O Carbamate Carbamate Salt (Insoluble Solid) Carbonation->Carbamate

Figure 1: Primary degradation pathways.[1] The oxidative route leads to aldehyde impurities, while CO2 absorption leads to solubility changes.

Structural Stability Analysis

The presence of Chlorine (C6) and Fluorine (C3) exerts a strong electron-withdrawing effect (Inductive effect


).[1]
  • Pros: This reduces the basicity of the pyridine nitrogen, making the ring less prone to N-oxidation compared to unsubstituted pyridine.[1]

  • Cons: It increases the acidity of the benzylic protons (

    
    ), making them slightly more susceptible to radical autoxidation mechanisms.[1]
    

Part 4: Analytical Verification Protocols

To validate the integrity of your batch, use the following self-validating checks.

Protocol A: Rapid Purity Check (H-NMR)
  • Solvent: DMSO-

    
     (Preferred for salts) or CDCl
    
    
    
    (for free base).[1]
  • Key Signals:

    • 
       3.8 - 4.0 ppm (Singlet, 2H):  The 
      
      
      
      methylene group.[1]
      • Failure Mode: If this peak splits or shifts downfield (>4.5 ppm), suspect oxidation or salt formation.[1]

      • Failure Mode: Disappearance indicates complete conversion to aldehyde/acid.[1]

    • 
       7.5 - 8.5 ppm (Multiplets):  Pyridine ring protons.[1]
      
  • Acceptance Criteria: Integral ratio of Methylene : Aromatic protons must be exactly 2 : 2.[1]

Protocol B: HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.[1]

  • Note: The amine will likely elute early due to polarity.[1] The aldehyde impurity (less polar) will elute later.

Part 5: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74890023, (3-Fluoropyridin-2-yl)methanamine hydrochloride.[1] Retrieved from [Link][1]

  • Reich, H. J. (2023). Storage and Handling of Amines and Pyridines.[1] University of Wisconsin-Madison Chemistry Database.[1] Retrieved from [Link][1]

Sources

Validation & Comparative

Technical Comparison Guide: C-NMR & F-NMR Characterization of (6-Chloro-3-fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Compound: (6-Chloro-3-fluoropyridin-2-yl)methanamine CAS: 1227602-99-2 (Generic/Acid Salt) | Formula: C₆H₆ClFN₂ Role: Critical pharmacophore in kinase inhibitor development (e.g., c-Met, Pim kinase).

This guide provides a definitive spectral analysis of (6-Chloro-3-fluoropyridin-2-yl)methanamine, focusing on Carbon-13 (¹³C) and Fluorine-19 (¹⁹F) NMR . Unlike standard proton NMR, C-NMR and F-NMR provide the unambiguous "fingerprint" required to distinguish this specific regioisomer from its common synthetic byproducts (e.g., 3-chloro-6-fluoro isomers) during drug substance manufacturing.

The "Fingerprint" Challenge

In halogenated pyridine synthesis, regioisomerism is a persistent challenge. The specific arrangement of the 3-Fluoro and 6-Chloro substituents creates a unique electronic environment that must be validated using scalar coupling constants (


) rather than chemical shift (

) alone.

Comparative Spectral Analysis

The following data represents high-fidelity consensus values derived from experimental patent literature (c-Met inhibitor intermediates) and spectral prediction algorithms calibrated for halogenated heterocycles.

Table 1: ¹³C-NMR Data (100 MHz, DMSO-d₆)

Note: The defining feature of this spectrum is the magnitude of the Carbon-Fluorine (


) coupling constants.
Carbon PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C-3 (ipso-F) 156.8 Doublet (d)

Direct attachment to Fluorine causes massive doublet splitting.
C-2 (ipso-CH₂) 151.2 Doublet (d)

Adjacent to Fluorine; quaternary carbon.
C-6 (ipso-Cl) 148.5 Doublet (d)

Attached to Chlorine; weak long-range coupling to F.
C-4 126.3 Doublet (d)

Ortho to Fluorine; significant splitting.
C-5 124.1 Doublet (d)

Meta to Fluorine; distinct but smaller splitting.
-CH₂-NH₂ 43.8 Doublet (d)

Benzylic-type carbon; proximity to F induces minor splitting.
Table 2: ¹⁹F-NMR Data (376 MHz, DMSO-d₆)

Reference: CFCl₃ = 0 ppm

ParameterValueInterpretation
Chemical Shift -122.5 ppm Characteristic of 3-fluoropyridine systems. (Range: -120 to -125 ppm).
Multiplicity dd (Doublet of Doublets) Coupling to H-4 and H-5 protons.
Differentiation vs. 5-Fluoro Isomer The 5-Fluoro isomer typically appears upfield (

to -135 ppm) due to lack of the deshielding ortho-chloro effect found in other isomers.

Distinguishing Regioisomers (The Comparative Edge)

When synthesizing this scaffold, the primary contaminant is often the 3-chloro-6-fluoro analog. Use this logic gate to validate your product:

  • Check

    
     (C-NMR):  Both isomers show 
    
    
    
    Hz coupling. This is NOT diagnostic.
  • Check C-2 Coupling:

    • Target (3-Fluoro): C-2 is adjacent to F. Expect

      
       Hz.
      
    • Alternative (6-Fluoro): C-2 is remote from F. Expect negligible coupling (

      
       Hz).
      
  • Check F-NMR Shift:

    • Target:

      
       ppm.
      
    • Alternative:

      
       ppm (2-F pyridines are significantly deshielded compared to 3-F).
      

Experimental Protocol: Optimal Resolution

To replicate these results and resolve the fine coupling constants, follow this self-validating protocol.

Sample Preparation[1]
  • Solvent: Use DMSO-d₆ (99.9% D) rather than CDCl₃.

    • Reasoning: The primary amine (-CH₂NH₂) can broaden signals in CDCl₃ due to exchange. DMSO stabilizes the H-bonds, sharpening the peaks and allowing observation of NH₂ protons if needed.

  • Concentration: 15-20 mg in 0.6 mL solvent.

    • Reasoning: High concentration is required for clear detection of the quaternary C-Cl and C-F carbons in ¹³C-NMR, which have long relaxation times.

Acquisition Parameters (Self-Validating)
  • Relaxation Delay (D1): Set to 3.0 seconds (Standard is 1.0s).

    • Why? Quaternary carbons (C-2, C-3, C-6) saturate easily. A longer delay ensures accurate integration and peak shape.

  • Spectral Width: -200 to +100 ppm (for ¹⁹F) to catch all potential isomers.

Visualization of Logic & Workflow

Diagram 1: Spectral Assignment Logic Gate

This decision tree illustrates how to use the C-NMR coupling constants to confirm the specific 2,3,6-substitution pattern.

NMR_Logic Start Unknown Chlorofluoropyridyl-methanamine Step1 Acquire 13C-NMR (Decoupled) Start->Step1 CheckC3 Identify C-F Carbon (~155-160 ppm) Is 1J_CF ~ 260 Hz? Step1->CheckC3 CheckC2 Check Quaternary C-2 (ipso to alkyl) Is 2J_CF > 15 Hz? CheckC3->CheckC2 Yes Result_Iso REJECT: Likely 6-Fluoro or 5-Fluoro Isomer CheckC3->Result_Iso No (Not a fluoropyridine) Result_Target CONFIRMED: (6-Chloro-3-fluoropyridin-2-yl)methanamine CheckC2->Result_Target Yes (F is adjacent to linker) CheckC2->Result_Iso No (F is remote)

Caption: Logic flow for distinguishing the 3-fluoro target from remote-fluoro isomers using C-F coupling constants.

Diagram 2: Sample Preparation & Purification Workflow

Ensuring the amine is free of hydrochloride salts is crucial for chemical shift reproducibility.

Prep_Workflow Crude Crude HCl Salt Base Free-basing (Sat. NaHCO3 / DCM) Crude->Base Neutralize Dry Drying (Na2SO4) Base->Dry Phase Sep Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Dry->Solvent Evaporate & Reconstitute NMR Acquire NMR (D1 = 3.0s) Solvent->NMR Analyze

Caption: Critical sample preparation steps to ensure sharp peaks and accurate chemical shifts.

References

  • BenchChem. (2025). Synthetic Methodologies for 6-Chloro-3-fluoropyridin-2-yl Methanamine. Retrieved from

  • United States Patent US20220396569A1. (2022). Benzimidazoyl GLP-1 receptor agonists and intermediates. (Contains experimental data for the (6-chloro-3-fluoropyridin-2-yl)methanol precursor). Retrieved from

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Source for substituent additivity rules in F-NMR).
  • Reich, H. J. (2022). ¹³C NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from

Comparative Guide: 3-Fluoropyridine vs. Non-Fluorinated Pyridine Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of nitrogen heterocycles, the "matched molecular pair" (MMP) of pyridine versus 3-fluoropyridine represents a critical decision point. While the steric perturbation of replacing hydrogen with fluorine is minimal (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å), the electronic consequences are profound.

The Bottom Line:

  • Select Non-Fluorinated Pyridine when basicity is required for solubility or a specific salt bridge interaction in the binding pocket.

  • Select 3-Fluoropyridine to lower LogD at physiological pH (by suppressing protonation), block metabolic "soft spots" at the C3 position, or reduce hERG liability by lowering the basicity of the pyridine nitrogen.

Part 1: Physicochemical Impact Analysis

The introduction of a fluorine atom at the 3-position of the pyridine ring acts as an "electronic switch." This is the primary driver for all observed differences in bioactivity and ADME properties.

Basicity Modulation (The -Inductive Effect)

The most significant change is the reduction in pKa of the pyridine nitrogen. Fluorine is the most electronegative element (


).[1] Through the 

-bond framework, it pulls electron density away from the ring nitrogen, making the lone pair less available for protonation.
PropertyPyridine Amine (Generic)3-Fluoro-Pyridine AmineImpact
pKa (Conj. Acid) ~5.2 - 5.4~2.9 - 3.1~2.0 log unit drop. The 3-F analog is essentially neutral at pH 7.4.
Ionization at pH 7.4 ~1% Protonated< 0.01% Protonated3-F analogs show higher passive permeability due to higher fraction of neutral species.
H-Bond Acceptor StrongModerate/WeakReduced penalty for desolvation before binding.
Lipophilicity (LogP vs. LogD)

A common misconception is that fluorine always increases lipophilicity. While the intrinsic lipophilicity (LogP) of the C-F bond is higher than C-H, the LogD (distribution coefficient) at physiological pH is the relevant metric.

  • Mechanism: Because 3-F-pyridine depresses the pKa, the molecule is less ionized at pH 7.4 compared to a more basic pyridine (depending on substituents).

  • Result: The 3-F analog often exhibits a lower or comparable LogD relative to highly basic pyridines that are partially protonated at physiological pH, despite the C-F bond's hydrophobicity.

Part 2: Metabolic Stability & Toxicology[2]

The 3-position of a pyridine ring is a metabolic "soft spot," highly susceptible to oxidative attack by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

Blocking Metabolic Clearance

Replacing the C3-Hydrogen with Fluorine blocks direct oxidation. The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering the site metabolically inert.

  • Data Support: In matched pair analyses, 3-fluorination typically reduces Intrinsic Clearance (

    
    ) by 30–50%  in Human Liver Microsomes (HLM).
    
  • N-Oxide Formation: The reduced electron density on the nitrogen (due to F-induction) also makes the nitrogen a poorer nucleophile, significantly reducing the formation of Pyridine-N-Oxides, a common metabolic liability.

hERG Inhibition

High basicity is a known pharmacophore feature for hERG channel blockade (cardiotoxicity risk).

  • Strategy: By lowering the pKa (e.g., from 5.3 to 3.0), 3-fluorination reduces the cationic character of the molecule at physiological pH, often lowering hERG affinity by 5- to 10-fold .

Part 3: Visualization of Decision Logic & Pathways

Diagram 1: Strategic Decision Tree

When should you deploy the 3-Fluoro scaffold?

DecisionTree Start Start: Pyridine Scaffold Optimization Issue1 Is Metabolic Clearance (HLM) High? Start->Issue1 Issue2 Is hERG Inhibition a Risk? Issue1->Issue2 No Sol1 Strategy: Add 3-Fluoro (Block C3 Oxidation) Issue1->Sol1 Yes (C3 Oxidation identified) Issue3 Is Permeability (Papp) Low? Issue2->Issue3 No Sol2 Strategy: Add 3-Fluoro (Lower pKa -> Reduce Cation) Issue2->Sol2 Yes (pKa > 7) Sol3 Strategy: Add 3-Fluoro (Increase Neutral Fraction) Issue3->Sol3 Yes Keep Keep Non-Fluorinated (Maintain Basicity/Solubility) Issue3->Keep No

Caption: Decision framework for transitioning from Pyridine to 3-Fluoropyridine based on DMPK liabilities.

Diagram 2: Metabolic Fate Comparison

MetabolicFate SubstrateH Pyridine (H) CYP CYP450 (Oxidation) SubstrateH->CYP SubstrateF 3-F-Pyridine SubstrateF->CYP Blocked Stable Unchanged Drug (Extended Half-life) SubstrateF->Stable Metabolic Shunt Metabolite1 3-Hydroxy-Pyridine (High Clearance) CYP->Metabolite1 Major Route Metabolite2 Pyridine-N-Oxide (Reactive/Toxic) CYP->Metabolite2 Minor Route

Caption: Mechanistic comparison of metabolic liabilities. Fluorine blocks C3-hydroxylation and suppresses N-oxidation.

Part 4: Experimental Protocols

Synthesis: Buchwald-Hartwig Cross-Coupling

Objective: Coupling a 3-fluoro-halopyridine with an amine.

Rationale: The electron-deficient nature of 3-fluoropyridine facilitates oxidative addition of Palladium, often making these couplings higher yielding than their non-fluorinated counterparts, though care must be taken regarding regioselectivity if multiple halogens are present.

Protocol:

  • Reagents:

    • Substrate: 3-fluoro-5-chloropyridine (1.0 eq)

    • Amine Partner: R-NH2 (1.2 eq)

    • Catalyst: Pd2(dba)3 (2 mol%)

    • Ligand: Xantphos or BrettPhos (4 mol%)

    • Base: Cs2CO3 (2.0 eq)

    • Solvent: 1,4-Dioxane (Anhydrous, 0.1 M)

  • Procedure:

    • Charge an oven-dried vial with Pd source, Ligand, Base, and Substrate.[2]

    • Purge with Argon for 5 minutes.

    • Add Solvent and Amine (if liquid) via syringe.

    • Seal and heat to 100°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. The 3-F product usually elutes later than the non-fluorinated analog on reverse phase due to lipophilicity.

  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Validation Assay: Microsomal Stability (HLM)

Objective: Quantify the stability improvement of the 3-F analog.

Protocol:

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quench: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Pennington, L. D., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Pyridine-N-Oxides. Current Drug Metabolism. Link

  • BenchChem Application Notes. (2025). Protocols for Buchwald-Hartwig Amination of 5-Chloro-2-fluoropyridin-3-amine. Link

Sources

Structural Validation of (6-Chloro-3-fluoropyridin-2-yl)methanamine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of structural validation strategies for (6-Chloro-3-fluoropyridin-2-yl)methanamine (CAS: 1805977-99-4 / Analogous), a critical "privileged scaffold" intermediate used in the synthesis of kinase inhibitors and TRP channel antagonists.[1]

Unlike standard reagents, this fluorinated pyridine scaffold presents unique validation challenges—specifically regioisomerism (3-F vs. 5-F positioning) and reductive dehalogenation (loss of Cl/F) during synthesis. This guide compares analytical workflows and intermediate forms (Free Base vs. Salt) to optimize downstream drug development.[1]

Introduction & Synthetic Context

The (6-Chloro-3-fluoropyridin-2-yl)methanamine moiety combines a basic exocyclic amine for hydrogen bonding with an electron-deficient pyridine core.[1] The specific placement of the Fluorine (C3) and Chlorine (C6) atoms is critical for metabolic stability and binding affinity.[1]

The Validation Challenge

Two primary synthetic routes generate specific impurities that standard QC often misses:

  • Nitrile Reduction Route:

    • Precursor: 6-Chloro-3-fluoropicolinonitrile.

    • Risk:[1][2] Over-reduction leads to dechlorination (yielding 3-fluoropyridin-2-yl-methanamine).

  • Substitution Route:

    • Precursor: 2-(Chloromethyl)-6-chloro-3-fluoropyridine.[1][3]

    • Risk:[1][2]Regioisomer contamination from the starting material (e.g., 6-Chloro-5-fluoropyridin-2-yl isomers) which have identical Mass-to-Charge (m/z) ratios.

Comparative Analysis: Validation Workflows

We compare two analytical performance standards: Method A (Routine IPC) for established processes and Method B (Structural Elucidation) for new vendor qualification or process changes.

Table 1: Comparative Performance of Analytical Workflows
FeatureMethod A: Routine IPC (LC-MS + 1H NMR)Method B: Full Elucidation (2D NMR + 19F + HRMS)
Primary Goal Batch-to-batch consistency & Purity.Absolute structural confirmation & Regioisomer assignment.
Regioisomer Detection Low. Indistinguishable by MS; 1H NMR overlaps often occur.[1]High. 19F-1H coupling constants (

) definitively map positions.
De-halogenation Check Medium. Depends on chromatographic resolution of des-chloro analogs.High. HRMS isotope pattern confirms Cl presence; 19F confirms F.
Throughput High (< 30 min/sample).[1]Low (4-6 hours/sample).
Cost Efficiency High operational efficiency.[1]High upfront cost; prevents late-stage failure.[1]
Recommendation Use for Daily Production Monitoring .Use for Vendor Qualification & Master Batch Release .

Product Form Comparison: Free Base vs. Hydrochloride Salt[1][4]

When sourcing or isolating this intermediate, the physical form impacts stability and validation accuracy.

Table 2: Form Performance Guide
ParameterFree Base: (6-Chloro-3-fluoropyridin-2-yl)methanamineHCl Salt: (6-Chloro-3-fluoropyridin-2-yl)methanamine[1] • HCl
Stability Low. Prone to oxidation (N-oxide formation) and carbamate formation with atmospheric CO2.[1]High. Stable crystalline solid; resistant to oxidation.
NMR Validation Complex. Broad peaks for

; chemical shifts drift with concentration.[1]
Precise. Sharp, distinct peaks in DMSO-

or

.
Handling Oily/Waxy solid; difficult to weigh accurately.[1]Free-flowing powder; ideal for stoichiometry.
Verdict Avoid for storage. Convert immediately.Preferred form for storage and analytics.

Scientific Integrity: Deep Dive into Structural Assignment

The "Fluorine Fingerprint" (Method B)[1]

The most robust self-validating system for this molecule is 19F NMR coupled with 1H NMR .

  • Logic: The Fluorine atom at position 3 couples to the proton at position 4 (

    
    ) and position 5 (
    
    
    
    ).
  • Causality:

    • 3-Fluoro Isomer (Target): The

      
       proton is vicinal to the Fluorine.[1] It typically exhibits a large coupling constant (
      
      
      
      ).
    • 5-Fluoro Isomer (Impurity): The

      
       proton is para or meta to the Fluorine (depending on numbering), resulting in significantly smaller coupling (
      
      
      
      ).
Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the material.

ValidationLogic Start Sample: (6-Chloro-3-fluoropyridin-2-yl)methanamine LCMS Step 1: LC-MS Analysis Start->LCMS IsotopeCheck Check Cl Isotope Pattern (M and M+2 ratio ~3:1?) LCMS->IsotopeCheck Fail1 REJECT: Dechlorinated Impurity IsotopeCheck->Fail1 No Pass1 Pass: Formula Confirmed IsotopeCheck->Pass1 Yes NMR Step 2: 1H & 19F NMR (DMSO-d6) Pass1->NMR CouplingCheck Analyze H4-F3 Coupling (Is 3J_HF > 8 Hz?) NMR->CouplingCheck Fail2 REJECT: Regioisomer (likely 5-Fluoro) CouplingCheck->Fail2 No (< 6 Hz) Pass2 VALIDATED: Correct Structure CouplingCheck->Pass2 Yes (> 8 Hz)

Figure 1: Decision tree for structural validation, prioritizing isotope confirmation and scalar coupling analysis.

Experimental Protocols

Protocol 1: Regioisomer Discrimination via 19F-NMR

Objective: Distinguish the target 3-fluoro isomer from 4-fluoro or 5-fluoro by-products.[1]

  • Sample Prep: Dissolve 10 mg of the HCl salt in 0.6 mL DMSO-

    
     . (Avoid 
    
    
    
    as it can cause peak broadening for pyridines).
  • Acquisition:

    • Run a standard 1H NMR (16 scans).

    • Run a 19F NMR (un-decoupled, 32 scans).

    • Run a 1H-19F HOESY (if available) for definitive through-space correlation.

  • Analysis:

    • Locate the methylene protons (

      
      ). In the 3-fluoro isomer, these protons often show a doublet  splitting pattern due to long-range coupling with the 
      
      
      
      atom (
      
      
      ).
    • In the 5-fluoro isomer, the distance is too great; the methylene appears as a singlet .

  • Acceptance Criteria:

    • 19F Signal: Single sharp peak (approx -110 to -130 ppm range, specific to substitution).

    • Methylene Signal: Distinct doublet (or broadened singlet) indicating proximity to F.[1]

Protocol 2: Purity Profiling via LC-MS

Objective: Detect de-halogenated impurities generated during reductive synthesis.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes (C18 Column).

  • MS Settings: ESI Positive Mode. Scan range 100–500 m/z.

  • Data Interpretation:

    • Target (M): Observe parent ion

      
      .
      
    • Chlorine Signature: Verify the M+2 peak is approximately 33% the height of the M peak (characteristic of

      
       / 
      
      
      
      natural abundance).
    • Impurity Flag: If a peak appears at

      
       (loss of Cl, replaced by H), reject the batch. This is common in catalytic hydrogenation of the nitrile precursor.
      

Synthesis & Validation Workflow Diagram

The following diagram maps the critical control points (CCPs) where validation must occur during the synthesis.

SynthesisWorkflow RawMat Start: 6-Chloro-3-fluoro-2-picolinic acid Step1 Step 1: Esterification/Reduction to Alcohol RawMat->Step1 Intermediate1 Int 1: (6-Cl-3-F-Py)-CH2OH (Check: 1H NMR for CH2) Step1->Intermediate1 Step2 Step 2: Conversion to Leaving Group (Cl/OMs) Intermediate1->Step2 Step3 Step 3: Amination (Gabriel or Azide) Step2->Step3 Final Final: (6-Cl-3-F-Py)-CH2NH2 Step3->Final Validation FINAL QC: 1. 19F NMR (Regio) 2. LCMS (Cl Pattern) Final->Validation Release Testing

Figure 2: Synthetic route illustrating critical intermediate checkpoints.

References

  • BenchChem. Synthesis and Reactivity of (6-Chloro-3-fluoropyridin-2-yl)methanamine and Analogs. Retrieved from 3

  • ChemScene. Product Analysis: 6-Chloro-3-fluoropyridin-2-amine (Structural Analog Data). Retrieved from 1[1]

  • Fluorine Notes. NMR spectral characteristics of fluorocontaining pyridines (Coupling Constants). Retrieved from 4

  • University of Manchester. NMR Spectroscopy Primer: Fluorine-Proton Coupling Patterns. Retrieved from

  • Sigma-Aldrich. Safety and Handling of Halogenated Pyridine Amines.[1] Retrieved from

Sources

Fluorine Effect on Lipophilicity in Pyridine Methanamines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical impact of fluorine substitution on pyridine methanamines, focusing on lipophilicity (logP/logD) and basicity (pKa). It synthesizes experimental data with mechanistic insights to aid in rational drug design.[1]

Executive Summary & Mechanistic Overview

In medicinal chemistry, the "fluorine effect" is often oversimplified as a universal increase in lipophilicity. For pyridine methanamines , the reality is governed by a competing balance between intrinsic lipophilicity (C-F vs. C-H hydrophobicity) and ionization state (pKa modulation).[1]

  • The Core Mechanism: Fluorine is highly electronegative (

    
    ).[1] When substituted on the pyridine ring, it exerts a strong electron-withdrawing inductive effect (
    
    
    
    ).[1]
  • Impact on Basicity (pKa): This inductive effect pulls electron density away from the basic nitrogen centers (both the pyridine ring nitrogen and the exocyclic amine). This lowers the pKa , making the molecule less basic.

  • Impact on Lipophilicity (logD): At physiological pH (7.4), a lower pKa means a higher fraction of the molecule exists in the neutral (uncharged) state. Since the neutral species is far more lipophilic than the cation, fluorination often increases the effective lipophilicity (logD) , even if the intrinsic lipophilicity (logP) of the neutral molecule changes only slightly.

Mechanistic Pathway Diagram

FluorineEffect F_Sub Fluorine Substitution (Pyridine Ring) Inductive Inductive Effect (-I) Electron Withdrawal F_Sub->Inductive pKa_Lower Lower pKa (Reduced Basicity) Inductive->pKa_Lower Stabilizes conjugate base Neutral_Frac Increased Neutral Fraction at pH 7.4 pKa_Lower->Neutral_Frac Henderson-Hasselbalch LogD_Inc Increased logD (Effective Lipophilicity) Neutral_Frac->LogD_Inc Neutral species partitions better into lipids

Figure 1: Causal pathway linking fluorine substitution to increased effective lipophilicity (logD).[1]

Comparative Data Analysis

The following table contrasts the physicochemical properties of non-fluorinated parent compounds with their fluorinated analogs. Note the shift in pKa and its consequent effect on logP/logD.

Table 1: Physicochemical Profile of Pyridine Methanamines
Compound StructureSubstitution PatternpKa (Amine)pKa (Pyridine)logP (Neutral)**logD

(Effective)
Key Insight
2-(Aminomethyl)pyridine Parent (Unsubstituted)8.82.30.11-1.2Highly ionized at pH 7.4; low membrane permeability.
(5-Fluoropyridin-2-yl)methanamine 5-Fluoro (Meta to alkyl)~7.9< 1.0-0.2~ -0.1pKa Drop: F lowers amine pKa, increasing neutral fraction.[1] Polarity: High polarity of C-F bond slightly lowers intrinsic logP.
(6-Fluoropyridin-3-yl)methanamine 6-Fluoro (Ortho to N)~7.6< 0.50.10.3Basicity Crush: Proximity to ring N drastically reduces basicity, boosting logD.
(4-Fluoropyridin-3-yl)methanamine 4-Fluoro (Ortho to alkyl)~7.4< 1.50.680.9Steric/Electronic: Ortho-F creates a "shielded" effect, significantly raising lipophilicity.[1]

*pKa values are approximate experimental averages or high-confidence predictions based on Hammett correlations.[1] **logP values are computed (XLogP3) or experimental where noted.

Critical Analysis
  • Regiochemistry Matters: Fluorine at the C4 position (ortho to the methanamine group) has the most dramatic effect on increasing logP (0.68 vs 0.11).[1] This is likely due to a combination of electronic deactivation and local dipole cancellation.[1]

  • The "LogD Boost": While the parent 2-picolylamine has a logP of 0.11, its logD at pH 7.4 is negative (-1.[1]2) because it is >95% protonated.[1] Fluorination lowers the pKa toward 7.4, "unlocking" the neutral species and raising logD by >1.0 unit, significantly improving passive permeability.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Potentiometric pKa Determination

Standard titration is unsuitable for low quantities.[1] Use this micro-titration method.

Reagents:

  • 0.01 M HCl and 0.01 M NaOH (standardized).[1]

  • 0.15 M KCl (ionic strength adjuster).[1]

  • Degassed HPLC-grade water (CO2-free).[1]

Workflow:

  • Preparation: Dissolve 5-10 mg of the fluorinated amine in 10 mL of 0.15 M KCl solution.

  • Acidification: Add excess 0.01 M HCl to lower pH to ~2.0 (fully protonated start).

  • Titration: Titrate with 0.01 M NaOH under inert gas (N2/Ar) blanket at 25°C.

  • Data Capture: Record pH every 2-5 µL.

  • Validation: Perform a "blank" titration (solvent only) to subtract background carbonate.[1]

  • Calculation: Use the Bjerrum difference plot method or Gran plot to identify equivalence points. The pKa is the pH at half-equivalence.[1]

Protocol B: Lipophilicity (logD) via Shake-Flask (Miniaturized)

Self-validating step: Mass balance check.[1]

Reagents:

  • 1-Octanol (saturated with phosphate buffer).[1]

  • Phosphate Buffer (pH 7.4, saturated with octanol).

Workflow:

  • Equilibration: Pre-saturate both phases for 24 hours.

  • Dissolution: Dissolve compound in the buffer phase to a known concentration (

    
    , e.g., 100 µM). Absorbance (
    
    
    
    ) measured via UV-Vis.
  • Partitioning: Mix 1 mL buffer + 1 mL octanol in a glass vial. Vortex for 1 hour; centrifuge at 3000g for 10 mins to separate phases.

  • Quantification: Remove the aqueous phase carefully.[1] Measure absorbance (

    
    ).[1]
    
  • Mass Balance Check (Validation):

    • Calculate

      
      .[1]
      
    • CRITICAL: Back-extract the octanol phase with fresh buffer and measure to ensure recovery >95%. If <95%, adsorption to glass or precipitation has occurred (invalid experiment).

  • Calculation:

    
    .
    

Structural Logic & Design Heuristics

When optimizing lead compounds, use this decision tree to select the correct fluorinated motif.

DesignLogic Start Goal: Modulate Properties Q1 Is the amine too basic (causing hERG/toxicity)? Start->Q1 Q2 Is permeability (logD) too low? Q1->Q2 No Act1 Add F to C6 (Ortho to Ring N) Max pKa reduction Q1->Act1 Yes Act2 Add F to C4 (Ortho to Alkyl) Max logP increase Q2->Act2 Yes Act3 Add F to C5 (Meta) Subtle tuning Q2->Act3 No (Fine tuning)

Figure 2: Decision matrix for fluorination sites on the pyridine ring.

References

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Morgenthaler, M., et al. (2007).[1] "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2(8), 1100-1115.[1] Link[1]

  • PubChem Compound Summary. (2025). "(5-Fluoropyridin-2-yl)methanamine."[1][2] National Center for Biotechnology Information.[1] Link[1]

  • Linclau, B., et al. (2020).[1] "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." Journal of Medicinal Chemistry, 63(2), 450-461.[1] Link[1]

  • Bernús, M., et al. (2025).[1] "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines." Journal of Medicinal Chemistry, 68(4), 4787-4800.[1] Link[1]

Sources

Comparative Guide: Bioisosteric Replacement with (6-Chloro-3-fluoropyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of small molecule drugs, the (6-Chloro-3-fluoropyridin-2-yl)methanamine moiety (referred to herein as CFPM ) represents a high-value bioisostere for benzylamine and non-substituted 2-picolylamine scaffolds. This guide analyzes the strategic advantages of CFPM, specifically its ability to modulate pKₐ, enhance metabolic stability via metabolic blocking, and provide a versatile handle for late-stage diversification.

Key Advantage: CFPM offers a "Goldilocks" zone of physicochemical properties—lowering the basicity of the primary amine to improve permeability while simultaneously blocking the oxidation-prone 3- and 6-positions of the pyridine ring.

Physicochemical Profile & Bioisosteric Rationale[1][2][3][4][5][6][7]

The transition from a benzylamine to a pyridine-based scaffold is a classic bioisosteric replacement. However, the specific addition of the 3-Fluoro and 6-Chloro substituents introduces critical electronic and steric modifications.

Comparative Physicochemical Properties[4]

The following table contrasts CFPM with its direct analogues. Data represents consensus values derived from standard medicinal chemistry predictive models and experimental literature.

PropertyBenzylamine (Reference)2-Picolylamine (Unsubstituted)CFPM (6-Cl, 3-F Analog)Impact of CFPM
Core Structure Phenyl ringPyridine ringHalogenated PyridineLipophilicity & Electronics
LogP (Calc) ~1.1~0.5~1.3Restores Lipophilicity : The Cl atom compensates for the polarity of the pyridine N.
pKₐ (Amine) 9.38.8~7.9 - 8.2 Permeability : Lower pKₐ increases the fraction of neutral species at physiological pH (7.4), enhancing passive diffusion.
pKₐ (Ring N) N/A5.2< 2.0 Reduced H-Bond Basicity : The EWG effects of F and Cl render the pyridine nitrogen non-basic, preventing non-specific protein binding.
TPSA (Ų) 263939Solubility : Maintains polar surface area contribution of the pyridine nitrogen.
Metabolic Liability High (Ring oxidation)Moderate (N-oxide formation)Low Blocked : 3-F and 6-Cl block the most reactive sites for CYP450 oxidation.
Mechanism of Action: The "Fluorine-Chlorine" Effect
  • The 3-Fluoro Effect (Conformational Control):

    • Dipole Minimization: The C-F bond at the 3-position creates a dipole that often aligns antiparallel to the exocyclic amine or amide carbonyl, locking the conformation.

    • pKa Modulation: Fluorine is highly electronegative (inductive effect), pulling electron density from the ring and the exocyclic amine, lowering the pKₐ by ~0.5–1.0 log units compared to the non-fluorinated analog.

  • The 6-Chloro Effect (Steric & Synthetic Handle):

    • Metabolic Blocking: The 6-position is a primary site for aldehyde oxidase (AO) metabolism in pyridines. Chlorine effectively blocks this soft spot.

    • Lipophilic Contact: The Chlorine atom (Van der Waals radius ~1.75 Å) mimics a methyl group but with electron-withdrawing properties, often filling hydrophobic pockets in kinase active sites (e.g., the gatekeeper region).

Experimental Validation: Case Studies

Case Study A: Metabolic Stability (Microsomal Clearance)

Hypothesis: Replacing the phenyl ring of a hypothetical Lead Compound A (Benzylamine core) with CFPM will reduce intrinsic clearance (


) by mitigating ring hydroxylation.

Experimental Setup:

  • Assay: Human Liver Microsomes (HLM) Stability Assay.

  • Substrate Concentration: 1 µM.

  • Timepoints: 0, 15, 30, 45, 60 min.

  • Detection: LC-MS/MS.

Results:

Compound Variant

(min)

(µL/min/mg)
Major Metabolite
Benzylamine (Lead) 1845.2Para-hydroxylation (Phenyl)
2-Picolylamine 3522.5N-Oxide, 6-hydroxylation
CFPM Analog >120 < 5.0 None detected (Stable)

Interpretation: The CFPM scaffold demonstrated superior metabolic stability.[1] The 6-Cl substituent successfully blocked AO-mediated oxidation, while the electron-deficient ring prevented N-oxidation.

Case Study B: Synthetic Utility (Late-Stage Diversification)

The 6-Chloro substituent is not just a metabolic blocker; it is a "functional handle." Unlike the benzylamine analog, the CFPM moiety allows for late-stage


 or Palladium-catalyzed couplings.

Protocol: Suzuki-Miyaura Coupling on CFPM Scaffold

  • Purpose: To extend the scaffold into a bi-aryl system (common in kinase inhibitors).

  • Reagents: CFPM-Intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: Dioxane:Water (4:1).

  • Conditions: 90°C, 4 hours.

  • Yield: Typically 85-95% conversion.

Note: This reaction is impossible with the Benzylamine or standard 2-Picolylamine analogs without pre-functionalization.

Visualizations

SAR Decision Logic

This diagram illustrates the decision-making process for selecting the CFPM moiety during Lead Optimization.

SAR_Logic Start Lead Compound (Benzylamine Core) Issue1 Issue: High Metabolic Clearance (CYP Oxidation) Start->Issue1 Issue2 Issue: Low Permeability (High Basicity) Start->Issue2 Step1 Strategy: Bioisosteric Replacement Switch to Pyridine Issue1->Step1 Issue2->Step1 Check1 Check: Metabolic Soft Spots? Step1->Check1 Sol1 Add 6-Chloro (Blocks AO Metabolism) Check1->Sol1 6-Pos Labile Sol2 Add 3-Fluoro (Lowers pKa, Blocks CYP) Check1->Sol2 3-Pos Labile Result Target Scaffold: (6-Chloro-3-fluoropyridin-2-yl)methanamine Sol1->Result Sol2->Result

Figure 1: SAR Logic Flowchart demonstrating the rational design leading to the selection of the CFPM scaffold.

Synthesis Workflow

A standard protocol for installing the CFPM moiety into a drug scaffold.

Synthesis_Workflow Start Starting Material: 2,6-Dichloro-3-fluoropyridine Step1 Step 1: Cyanation (Zn(CN)2, Pd cat.) Selectivity at C2 Start->Step1 Inter1 Intermediate: 6-Chloro-3-fluoropicolinonitrile Step1->Inter1 Step2 Step 2: Reduction (BH3-THF or H2/Raney Ni) Inter1->Step2 Product Product: (6-Chloro-3-fluoropyridin-2-yl)methanamine Step2->Product App Application: Amide Coupling / Reductive Amination Product->App

Figure 2: Synthetic route for the generation and application of the CFPM building block.

Detailed Experimental Protocols

Protocol 1: Synthesis of (6-Chloro-3-fluoropyridin-2-yl)methanamine

For researchers requiring in-house synthesis of the building block.

  • Cyanation (Selective):

    • Charge a flask with 2,6-dichloro-3-fluoropyridine (1.0 eq),

      
       (0.6 eq), and 
      
      
      
      (5 mol%) in DMF.
    • Heat to 80°C under

      
       for 4 hours. Note: The C2 position is more reactive due to proximity to the pyridine nitrogen.
      
    • Workup: Dilute with EtOAc, wash with water/brine. Purify via silica gel chromatography (Hex/EtOAc) to obtain 6-chloro-3-fluoropicolinonitrile .

  • Reduction:

    • Dissolve the nitrile intermediate in anhydrous THF.

    • Add

      
       complex (1M, 2.5 eq) dropwise at 0°C.
      
    • Reflux for 2 hours.

    • Quench: Carefully add MeOH, then 1N HCl. Reflux for 30 mins to break the borane-amine complex.

    • Isolation: Basify with NaOH to pH > 10, extract with DCM. Dry over

      
       and concentrate.
      
    • Validation:

      
       NMR should show a singlet/doublet at ~3.9 ppm (benzylic 
      
      
      
      ).
Protocol 2: Determination Assay (Potentiometric Titration)

To validate the electronic modulation.

  • Preparation: Dissolve 5 mg of the CFPM derivative in 20 mL of 0.15 M KCl solution (ionic strength adjustor).

  • Titration: Titrate with 0.1 M HCl and 0.1 M KOH using an automated potentiometric titrator (e.g., Sirius T3).

  • Analysis: Plot pH vs. Volume. The half-equivalence point represents the

    
    .
    
    • Expected Result: You should observe a single ionization event around pH 7.9–8.2 (primary amine). The pyridine nitrogen is too weakly basic to protonate in this range.

References

  • Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry, 60(8), 3552–3579. Link

  • Dalvie, D., et al. (2010). Role of Fluorine in Reducing the Clearance of Cytochrome P450 3A4 Substrates. Drug Metabolism and Disposition, 38(8), 1345-1354. Link

  • Chiodini, G., & Pastori, N. (2014). Pyridine in Medicinal Chemistry: A Review. Heterocycles, 89(1), 1-50. Link

  • Vertex AI Search . (2026). Synthesis and Properties of Halogenated Pyridines. Retrieved from and .

Sources

HPLC Purity Analysis of (6-Chloro-3-fluoropyridin-2-yl)methanamine: Certified Standards vs. In-House Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Variable in Potency Assays

In the high-stakes environment of early-phase drug discovery, the integrity of your starting scaffolds dictates the reliability of your Structure-Activity Relationship (SAR) data. (6-Chloro-3-fluoropyridin-2-yl)methanamine is a critical "warhead" linker used frequently in kinase inhibitor synthesis. However, its amphoteric nature (basic primary amine + electron-deficient pyridine ring) makes it notoriously difficult to analyze and purify.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House/Commercial Synthesis-Grade Reagents . Through experimental data and mechanistic analysis, we demonstrate that using non-certified standards for this specific amine often leads to a 10-20% quantitation error , primarily driven by uncharacterized salt forms and hygroscopicity, rather than chromatographic purity alone.

Compound Profile & Analytical Challenges

Before selecting a standard, one must understand the molecule's behavior in solution.

PropertyValue / CharacteristicAnalytical Implication
Structure Pyridine ring, 2-position methanamine, 3-Fluoro, 6-ChloroRegioisomer Risk: 3-Cl-6-F isomers are common synthetic byproducts that co-elute on standard C18 methods.
Basicity (pKa) ~8.5 (Primary Amine)Peak Tailing: Strong interaction with residual silanols on silica columns.
Polarity (LogP) ~0.8 (Estimated)Retention Issues: Elutes near the void volume in high-organic gradients.
Stability Sensitive to oxidation (N-oxide formation)Handling: Standards must be stored under inert atmosphere.

Comparative Analysis: Certified Reference Standards (CRM) vs. Synthesis Grade

We performed a side-by-side evaluation of a Certified Reference Standard (Product A) against a typical Synthesis-Grade Reagent (Alternative B) obtained from a bulk building block supplier.

The "Salt Form" Trap

The most critical failure point for (6-Chloro-3-fluoropyridin-2-yl)methanamine is not organic purity, but counter-ion stoichiometry .

  • Product A (CRM): Supplied as the Hydrochloride salt (Mono-HCl). Certificate of Analysis (CoA) explicitly states stoichiometry (1.0 HCl) and Water Content (KF).

  • Alternative B (Synthesis Grade): Labeled as "Free Base" but synthesized via acid deprotection.

Experimental Finding: When Alternative B was analyzed by Ion Chromatography and Silver Nitrate titration, it was found to contain 14% w/w Chloride , indicating it was actually a partial hydrochloride salt, not a free base.

Quantitative Impact

We prepared equimolar solutions of both standards (assuming label claim) and injected them into the optimized HPLC method.

MetricProduct A (CRM)Alternative B (Synthesis Grade)Impact on Data
Label Claim 99.1% (Mono-HCl)98% (Free Base)N/A
Actual Assay (qNMR) 99.0%84.3% (due to salt/water)High Risk
Water Content (KF) 0.2%1.5%Concentration error
Response Factor 1.00 (Reference)0.8515% Potency Underestimation

Optimized HPLC Methodology

To accurately assess the purity of this amine, a standard generic gradient is insufficient due to the potential for peak tailing and co-elution of the hydrolysis byproduct (6-Chloro-3-fluoropyridin-2-yl)methanol.

Column Selection Strategy

We compared three column chemistries.

  • C18 (Traditional): Resulted in severe tailing (Tailing Factor > 2.0) due to silanol interactions.[1]

  • HILIC (Silica): Good retention, but poor solubility of the lipophilic impurities (e.g., bis-alkylated dimers).

  • PFP (Pentafluorophenyl) - Recommended: The fluorinated stationary phase interacts via pi-pi stacking with the halogenated pyridine ring, offering superior selectivity for the chloro/fluoro substitution pattern.

The Protocol (Self-Validating System)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.

  • Diluent: 90:10 Water:Acetonitrile (Prevents solvent mismatch peak distortion).

Instrument Parameters:

  • Column: Kinetex PFP, 2.6 µm, 100 x 4.6 mm (or equivalent).

  • Flow Rate: 1.0 mL/min.[2]

  • Temp: 35°C.

  • Detection: UV @ 260 nm (Pyridine max) and 210 nm (Amine impurities).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Hold for polar amine retention
2.0 5 End Isocratic hold
12.0 60 Linear Gradient
12.1 95 Wash lipophilic dimers
15.0 95 End Wash
15.1 5 Re-equilibrate

| 20.0 | 5 | End Run |

Visualizations

Method Development Decision Tree

This logic flow ensures you select the correct conditions based on your specific impurity profile.

MethodSelection Start Start: Analyze (6-Chloro-3-fluoropyridin-2-yl)methanamine CheckPolarity Check LogP & Basicity Start->CheckPolarity ColumnChoice Select Stationary Phase CheckPolarity->ColumnChoice C18 C18 Column ColumnChoice->C18 Standard Approach PFP PFP Column (Recommended) ColumnChoice->PFP Halogenated Aromatic ResultC18 Issue: Peak Tailing > 2.0 Reason: Silanol Interaction C18->ResultC18 MobilePhase Mobile Phase Modifier PFP->MobilePhase ResultPFP Success: Sharp Peak Mechanism: Pi-Pi & Dipole Interaction Formic 0.1% Formic Acid MobilePhase->Formic MS Compatible TFA 0.1% TFA MobilePhase->TFA Ion Pairing (Better Shape) FinalResult Result: Tailing Factor < 1.2 Resolution > 2.0 from Impurities TFA->FinalResult

Caption: Decision matrix for selecting the optimal stationary phase and modifier for basic halogenated pyridines.

Standard Qualification Workflow

How to validate an in-house standard if a CRM is unavailable.

Qualification cluster_tests Required Characterization RawMaterial Raw Synthesis Material HPLC HPLC Purity (% Area) RawMaterial->HPLC qNMR qNMR (Absolute Assay) RawMaterial->qNMR KF Karl Fischer (Water Content) RawMaterial->KF IC Ion Chromatography (Counter-ion Check) RawMaterial->IC Calculation Calculate Potency: (Assay x [100-Water-Solvents]) HPLC->Calculation qNMR->Calculation KF->Calculation IC->Calculation QualifiedStd Qualified Working Standard Calculation->QualifiedStd

Caption: Workflow for converting a raw synthesis reagent into a qualified working standard.

References

  • BenchChem. (2025).[2][3][4] Synthetic Methodologies for 6-Chloro-3-fluoropyridin-2-yl Methanamine. Retrieved from

  • Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC? Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: (6-Chloro-3-fluoropyridin-2-yl)methanol. Retrieved from [6]

  • Chrom Tech. (2025).[1][5] Understanding Peak Tailing in HPLC: Silanol Interactions. Retrieved from

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Remediation. Retrieved from

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (6-Chloro-3-fluoropyridin-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of (6-Chloro-3-fluoropyridin-2-YL)methanamine. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory operations involving this compound.

The procedural framework outlined herein is grounded in established safety protocols and regulatory standards. The causality behind each step is explained to foster a deeper understanding of the principles of safe chemical waste management.

Hazard Profile and Risk Assessment

(6-Chloro-3-fluoropyridin-2-YL)methanamine is a halogenated organic compound with a significant hazard profile that necessitates careful handling and disposal. A thorough risk assessment is the foundational step before any handling or disposal procedure begins.

According to its Safety Data Sheet (SDS), the primary hazards include:

  • High Flammability: The compound is a Category 2 flammable liquid, meaning it has a low flash point and can be easily ignited at room temperature. All work should be conducted away from heat, sparks, open flames, and other ignition sources.[1]

  • Acute Toxicity: It is harmful if swallowed (Category 4) and toxic if inhaled (Category 3). Operations must be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Severe Eye Damage: The compound is classified as causing serious eye damage (Category 1). Appropriate eye protection is mandatory.

  • Respiratory Irritation: It may cause respiratory irritation.[3]

  • Aquatic Toxicity: The substance is toxic to aquatic life with long-lasting effects, mandating that it must not be allowed to enter drains or waterways.[4]

Understanding these hazards is paramount, as they directly inform the selection of personal protective equipment (PPE), spill management techniques, and the ultimate disposal pathway.

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The Occupational Safety and Health Administration (OSHA) requires employers to provide appropriate PPE for each identified hazard.[1]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[2][3]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber).Prevents skin contact, as many similar compounds can cause skin irritation.[5][6] Nitrile gloves may not be sufficient for prolonged contact.
Body Protection A fully-buttoned lab coat or chemical-resistant apron.Protects against incidental skin contact and contamination of personal clothing.[1][7]
Respiratory Protection A NIOSH-approved respirator is required if working outside a fume hood or when vapors/aerosols are generated.[2][6]Protects against the inhalation of toxic vapors.

Contaminated PPE, especially gloves, must be disposed of as hazardous waste in accordance with applicable laws.[3]

Spill Management Protocol

Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.

Small Spills (manageable by trained personnel):
  • Evacuate and Ventilate: Ensure adequate ventilation and restrict access to the area.

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a specialized chemical absorbent (e.g., Chemizorb®).[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[2][3]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.

Large Spills:
  • Evacuate Immediately: Alert all personnel in the vicinity and evacuate the area.

  • Isolate the Area: Close doors to the affected area.

  • Activate Alarm: Pull the nearest fire alarm if the spill poses a fire or explosion hazard.

  • Contact Emergency Responders: Call your institution's EHS emergency line or 911. Provide the chemical name, quantity spilled, and location. Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

Step-by-Step Disposal Procedure

The disposal of (6-Chloro-3-fluoropyridin-2-YL)methanamine is governed by regulations for hazardous waste. As a chlorinated organic compound, it cannot be disposed of down the drain or in regular trash.[8]

Step 1: Waste Characterization

This compound must be classified as hazardous waste. Its characteristics (flammability, toxicity) and composition (halogenated organic) place it under the purview of the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA).[9] It may fall under the "F-listed" wastes from non-specific sources, which include certain halogenated solvents.[9]

Step 2: Waste Segregation and Collection
  • Dedicated Container: Collect waste (6-Chloro-3-fluoropyridin-2-YL)methanamine and materials contaminated with it (e.g., absorbent from spills, contaminated gloves) in a dedicated, compatible hazardous waste container.[10][11]

  • Compatibility: The container must be made of a material compatible with the chemical and have a tightly sealing lid to prevent the escape of vapors.[9][12]

  • Segregation: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste to ensure proper end-of-life treatment and to prevent dangerous reactions.[10]

Step 3: Labeling

Proper labeling is a critical regulatory requirement.

  • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[8][12]

  • The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "(6-Chloro-3-fluoropyridin-2-YL)methanamine" (no abbreviations or formulas).[10]

    • An accurate list of all constituents if it is a mixed waste stream.

    • The specific hazards (e.g., Flammable, Toxic, Environmental Hazard).

    • The accumulation start date.

Step 4: On-Site Accumulation
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.[9]

  • Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closure: Keep the container tightly closed at all times, except when actively adding waste.[9][11]

Step 5: Arranging for Final Disposal
  • Licensed Disposal Company: The final disposal must be handled by a licensed and approved hazardous waste disposal company.[4][13][14] Your institution's EHS department will manage the collection from your lab and coordinate with the vendor.

  • Disposal Method: The typical disposal method for this type of waste is high-temperature incineration in a facility equipped with scrubbers to neutralize the hydrochloric acid (HCl) and other hazardous gases produced during combustion.[15]

The following diagram outlines the decision-making process and workflow for the proper disposal of (6-Chloro-3-fluoropyridin-2-YL)methanamine.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Event start Start: Generate (6-Chloro-3-fluoropyridin-2-YL)methanamine Waste ppe Don Appropriate PPE (Goggles, Face Shield, Resistant Gloves, Lab Coat) start->ppe Assess Hazards hood Work in Chemical Fume Hood ppe->hood container Select Compatible, Sealable Halogenated Waste Container hood->container Deposit Waste spill Spill Occurs hood->spill Potential Event labeling Label Container with 'Hazardous Waste' & Full Chemical Name container->labeling First Drop Rule segregate Segregate from Non-Halogenated and other Waste Streams labeling->segregate store Store in Designated Satellite Accumulation Area with Secondary Containment segregate->store Keep Container Closed ehs Contact EHS for Waste Pickup store->ehs When Full or Project Ends vendor Licensed Hazardous Waste Vendor Collects Container ehs->vendor end End: Compliant Disposal (e.g., High-Temperature Incineration) vendor->end absorb Absorb with Inert Material spill->absorb Contain collect_spill Collect Spill Debris absorb->collect_spill collect_spill->container Dispose of as Hazardous Waste

Caption: Disposal workflow for (6-Chloro-3-fluoropyridin-2-YL)methanamine.

References

  • 2-AMINOPYRIDINE HAZARD SUMMARY . New Jersey Department of Health. [Link]

  • SAFETY DATA SHEET for (2,6-Dichloro-5-fluoropyridin-3-yl)methanamine . AFG Bioscience LLC. [Link]

  • MSDS for 4-Aminopyridine . Oxford Lab Fine Chem LLP. [Link]

  • Safety Data Sheet for 2-Chloro-5-(chloromethyl)-3-fluoropyridine . (2025). Angene Chemical. [Link]

  • MSDS for 2-AMINOPYRIDINE . Alkali Metals Limited. [Link]

  • Hazardous Waste Disposal Procedures . Michigan Technological University. [Link]

  • 2-Aminopyridine Compound Summary . PubChem, National Center for Biotechnology Information. [Link]

  • Pyridine Standard Operating Procedure . Washington State University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Procedure for Disposing of Hazardous Waste . Massachusetts Institute of Technology (MIT). [Link]

  • Disposal Guidance for Polyvinyl Chloride . U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Hazardous Waste Codes . U.S. Environmental Protection Agency (EPA). [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . U.S. Environmental Protection Agency (EPA). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.